molecular formula C22H26N2O4 B1230319 Isocorynoxeine CAS No. 51014-29-0

Isocorynoxeine

Katalognummer: B1230319
CAS-Nummer: 51014-29-0
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: MUVGVMUWMAGNSY-VKCGGMIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isocorynoxeine has been reported in Uncaria sinensis, Mitragyna rotundifolia, and other organisms with data available.
See also: Cat's Claw (part of).

Eigenschaften

IUPAC Name

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGVMUWMAGNSY-VKCGGMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317164
Record name Isocorynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51014-29-0
Record name Isocorynoxeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51014-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocorynoxeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocorynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYNOXEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of Isocorynoxeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Isocorynoxeine is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, commonly known as Cat's Claw.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including cardiovascular, neuroprotective, and anti-inflammatory effects.[1][2] This document provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data and detailed experimental methodologies.

Cardiovascular Effects: Vasodilation

This compound induces potent, endothelium-independent vasorelaxation in arterial rings.[2][3] Its mechanism is multifactorial, primarily involving the modulation of ion channels and receptor activity in vascular smooth muscle cells (VSMCs), which leads to a decrease in intracellular calcium concentration ([Ca²⁺]i).

Core Mechanisms:

  • Inhibition of L-type Calcium Channels: this compound directly inhibits the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels in VSMCs. This is a key contributor to its vasorelaxant properties.[3]

  • Antagonism of α₁A-Adrenoceptors: The compound acts as an antagonist at α₁A-adrenoceptors. By blocking these receptors, it prevents agonist-induced release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), thereby inhibiting vasoconstriction.[3]

  • Modulation of Potassium Channels: The voltage-gated potassium (Kv) channel is involved in the vasorelaxant effect of this compound. Activation of K⁺ channels typically leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[3]

The combined effect of blocking Ca²⁺ influx and intracellular Ca²⁺ release results in the relaxation of vascular smooth muscle and dilation of blood vessels, contributing to its blood pressure-lowering effects.[3][4][5]

cluster_0 Vascular Smooth Muscle Cell ICN This compound LType L-Type Ca²⁺ Channel ICN->LType Inhibits Alpha1A α₁A-Adrenoceptor ICN->Alpha1A Inhibits Kv Kv Channel ICN->Kv Modulates Ca_Influx Extracellular Ca²⁺ Influx LType->Ca_Influx Ca_Release Intracellular Ca²⁺ Release (SR) Alpha1A->Ca_Release Ca_i ↓ Intracellular [Ca²⁺] Ca_Influx->Ca_i Ca_Release->Ca_i Relaxation Vasorelaxation Ca_i->Relaxation PE Phenylephrine (Agonist) PE->Alpha1A Activates

Caption: Vasodilatory mechanism of this compound in VSMCs.
Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[2]

Core Mechanism:

  • Inhibition of NO Production: In lipopolysaccharide (LPS)-activated microglial cells, this compound inhibits the production of NO.[2] Microglia are the primary immune cells of the central nervous system, and their activation by stimuli like LPS leads to an inflammatory response, including the release of NO. By suppressing this, this compound mitigates the inflammatory cascade.

LPS LPS (Lipopolysaccharide) Microglia Microglia LPS->Microglia Activates NO_Production Nitric Oxide (NO) Production Microglia->NO_Production Induces ICN This compound ICN->NO_Production Inhibits (IC₅₀ = 13.7 µM) Inflammation Neuroinflammation NO_Production->Inflammation

Caption: Anti-inflammatory action of this compound.
Neuroprotective Effects

This compound exhibits protective effects against neuronal cell death induced by excitotoxicity.[1][4]

Core Mechanism:

  • Protection Against Glutamate-Induced Cytotoxicity: The compound significantly protects HT22 mouse hippocampal cells from cell death induced by high concentrations of glutamate.[2][4][5] Glutamate is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process implicated in ischemic neuronal damage and neurodegenerative diseases. This compound's ability to counter this effect underscores its neuroprotective potential.[1][5]

Start Start: HT22 Hippocampal Cells Glutamate Add Glutamate (Excitotoxic Agent) Start->Glutamate Treatment Treat with this compound (100 µM) Glutamate->Treatment NoTreatment No Treatment (Control) Glutamate->NoTreatment Protection Result: Neuroprotection / Cell Viability Treatment->Protection CellDeath Result: Cytotoxicity / Cell Death NoTreatment->CellDeath

Caption: Experimental workflow for neuroprotection assay.
Modulation of Neurotransmitter Systems

This compound also interacts with specific neurotransmitter receptors, which may contribute to its overall pharmacological profile.

Core Mechanism:

  • 5-HT₂A Receptor Antagonism: this compound acts as a dose-dependent inhibitor of the 5-HT₂A (serotonin) receptor. It competitively antagonizes the current response mediated by this receptor, suggesting it directly interferes with serotonin signaling at this site.[4][6][7][8] This action may be relevant to its effects on the central nervous system.

Serotonin Serotonin (5-HT) Receptor 5-HT₂A Receptor Serotonin->Receptor Binds & Activates Response Cellular Response (Current) Receptor->Response ICN This compound ICN->Receptor Inhibits (IC₅₀ = 72.4 µM)

Caption: Antagonism of the 5-HT₂A receptor by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative measures of this compound's activity from in vitro studies.

Target/EffectAssay TypeIC₅₀ ValueReference(s)
5-HT₂A ReceptorInhibition of receptor-mediated current72.4 µM[4][6][7][8]
Nitric Oxide (NO) ProductionInhibition of LPS-induced NO in microglia13.7 µM[2]

Experimental Protocols

Vasodilation Assay in Isolated Rat Arterial Rings
  • Tissue Preparation: Mesenteric arteries are isolated from rats and cut into rings. The endothelium is either left intact or mechanically removed for endothelium-independent studies.[3]

  • Apparatus: The vascular rings are mounted in a myograph system containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[3]

  • Procedure: Isometric tension is recorded. The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (an α₁-adrenoceptor agonist) or high concentrations of potassium chloride (KCl) to induce depolarization.[2][3] Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a dose-response curve.[3]

  • Mechanism Probing: To elucidate the mechanism, the experiment is repeated in the presence of various inhibitors, such as nifedipine (L-type Ca²⁺ channel blocker), or in a Ca²⁺-free buffer to assess the roles of extracellular Ca²⁺ influx and intracellular Ca²⁺ release.[3]

Anti-inflammatory Assay (NO Production)
  • Cell Culture: Primary rat cortical microglia are cultured under standard conditions.[2]

  • Procedure: The cells are pre-treated with various concentrations of this compound for a set period. Subsequently, they are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[2]

  • Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The results are compared to controls (LPS alone) to determine the percentage inhibition of NO production.[2]

Neuroprotection Assay (Glutamate-Induced Cytotoxicity)
  • Cell Culture: HT22 mouse hippocampal cells are cultured in appropriate media.[2][5]

  • Procedure: Cells are treated with a toxic concentration of glutamate to induce cell death. In parallel experiments, cells are co-treated with glutamate and various concentrations of this compound.[2][4]

  • Measurement: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured to quantify the protective effect of this compound against glutamate-induced cytotoxicity.[5]

References

Isocorynoxeine discovery and natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isocorynoxeine: Discovery, Natural Sources, and Biological Mechanisms

Abstract

This compound is a tetracyclic oxindole alkaloid of significant interest in pharmacology and drug development. First isolated from plants of the Uncaria genus, it has demonstrated a wide spectrum of biological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. This document provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed examination of its mechanisms of action. It includes a summary of quantitative efficacy data, descriptions of key experimental protocols, and visualizations of associated signaling pathways and experimental workflows to support researchers and scientists in the field.

Discovery and Natural Sources

This compound is a naturally occurring alkaloid predominantly found in plant species of the Uncaria genus (Rubiaceae family), which are used extensively in traditional medicine systems, particularly in Asia and the Americas.[1][2]

  • Primary Natural Sources :

    • Uncaria rhynchophylla (Gou Teng) : The stems and hooks of this plant are a primary source of this compound.[1][3] It is a key component in traditional Chinese medicine for treating nervous or cerebrovascular disorders.[1]

    • Uncaria tomentosa (Cat's Claw) : This species, native to South and Central America, also contains this compound and is traditionally used for its anti-inflammatory and immunostimulant properties.[4][5]

    • Uncaria sinensis : This species is another documented source of this compound.[1][6]

    • Mitragyna rotundifolia : this compound has also been reported in this species.[6]

The discovery and isolation of this compound are part of the broader phytochemical investigation into the Uncaria species, driven by their long-standing medicinal use. Its chemical structure is C22H26N2O4.[2][7]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects by modulating specific cellular signaling pathways. Its primary activities are centered on the nervous and cardiovascular systems.

Neuroprotection

This compound has shown significant neuroprotective properties.[2][8] It protects against glutamate-induced cytotoxicity in HT22 mouse hippocampal cells, a common in vitro model for studying neuronal damage.[9][10][11] This effect is crucial for its potential in treating ischemia-induced neuronal damage.[3][10]

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in microglia.[9] Overproduction of NO is a key factor in neuroinflammation and neuronal damage.

  • Signaling Pathway : LPS activates Toll-like receptor 4 (TLR4) on microglia, triggering a downstream signaling cascade that involves the activation of transcription factors like NF-κB.[12] This leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces NO. This compound interferes with this pathway, reducing NO production.

G cluster_nodes LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) Production iNOS->NO This compound This compound This compound->NF_kB PXR_Activation cluster_nodes This compound This compound PXR PXR (Cytoplasm) This compound->PXR Binds PXR_active PXR-Ligand Complex PXR->PXR_active Activation Nucleus Nucleus PXR_active->Nucleus Translocation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Dimerizes with RXR RXR DNA DNA (XRE) PXR_RXR->DNA Binds to CYP3A4 CYP3A4 Gene Transcription DNA->CYP3A4 Isolation_Workflow Plant Plant Material (e.g., Uncaria) Extraction Solvent Extraction (e.g., Chloroform) Plant->Extraction Crude Crude Extract Extraction->Crude Column Column Chromatography Crude->Column Fractions Fractions Column->Fractions HPLC HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis Neuroprotection_Assay Seed Seed HT22 Cells in 96-well plate Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce Damage with Glutamate Pretreat->Induce Incubate Incubate (12-24h) Induce->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance (Cell Viability) MTT->Measure

References

Unveiling the Therapeutic Potential of Isocorynoxeine: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, Hubei – November 10, 2025 – Isocorynoxeine, a tetracyclic oxindole alkaloid predominantly isolated from the hooks and stems of plants of the Uncaria genus, is emerging as a compound of significant interest to the scientific and medical communities.[1][2] Traditionally used in Chinese medicine for the management of cardiovascular and neurological conditions, recent pharmacological studies are beginning to elucidate the intricate mechanisms behind its therapeutic effects, revealing a multi-faceted molecule with potential applications in vasodilation, neuroprotection, and anti-inflammation.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Key Pharmacological Activities at a Glance

This compound exhibits a range of biological activities, with the most prominent being its effects on the cardiovascular, nervous, and immune systems. These activities are underpinned by its interaction with several key molecular targets.

Table 1: Summary of Key Pharmacological Effects of this compound
Pharmacological EffectKey Molecular Target(s)Quantitative Data (IC50/Concentration)Reference(s)
Vasodilation L-type Ca²⁺ channels, α₁ₐ-adrenoceptorsInduces concentration-dependent relaxation of rat arterial rings[4]
Neuroprotection 5-HT₂ₐ receptorIC₅₀: 72.4 μM for inhibition of 5-HT₂ₐ receptor-mediated current[2][5][6]
Protects against glutamate-induced cytotoxicity in HT22 cells at 100 µM[4]
Anti-inflammatory Nitric Oxide (NO) productionIC₅₀: 13.7 μM for inhibition of LPS-induced NO production in microglia[4]

In-Depth Analysis of Pharmacological Properties

Cardiovascular Effects: A Potent Vasodilator

This compound has demonstrated significant endothelium-independent vasorelaxant effects.[7] Studies on isolated rat mesenteric arteries have shown that it induces relaxation in a dose-dependent manner in rings pre-contracted with both phenylephrine and potassium chloride.[4][7] This suggests a direct action on the vascular smooth muscle cells.

The primary mechanism for this vasodilation involves the inhibition of calcium influx through L-type calcium channels and the blockade of α₁ₐ-adrenoceptors, which are responsible for intracellular calcium release.[7] By modulating these two pathways, this compound effectively reduces the intracellular calcium concentration in vascular smooth muscle cells, leading to relaxation and a subsequent lowering of blood pressure.[2][7]

This compound's dual-inhibition mechanism leading to vasodilation.
Neuroprotective Effects: A Shield Against Neuronal Damage

This compound exhibits significant neuroprotective properties, particularly against glutamate-induced cytotoxicity in hippocampal cells.[2][4] This is of particular interest for the study of neurodegenerative diseases where excitotoxicity plays a crucial role.[8] The protective mechanism is, in part, attributed to its antagonistic activity at the 5-HT₂ₐ serotonin receptor.[2] By inhibiting the 5-HT₂ₐ receptor-mediated current response, this compound may modulate downstream signaling cascades that contribute to neuronal cell death.[2][5][6]

Furthermore, the metabolism of this compound in vivo yields several metabolites, some of which retain neuroprotective activity, suggesting a sustained therapeutic effect.[9]

Workflow of this compound's neuroprotective action against glutamate toxicity.
Anti-inflammatory Activity: Quelling Microglial Activation

Neuroinflammation, often mediated by the activation of microglial cells, is a key component of many neurological disorders. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia.[4] The overproduction of NO is a hallmark of neuroinflammation and can lead to neuronal damage.

The inhibitory effect of this compound on NO production suggests its potential in modulating neuroinflammatory processes. The underlying mechanism likely involves the regulation of inflammatory signaling pathways such as the NF-κB pathway, a central regulator of the inflammatory response in microglia.

Anti_Inflammatory_Pathway LPS LPS Microglia Microglia LPS->Microglia Activates NFkB_Pathway NF-κB Pathway Microglia->NFkB_Pathway iNOS_Expression ↑ iNOS Expression NFkB_Pathway->iNOS_Expression NO_Production ↑ Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Neuroinflammation NO_Production->Inflammation This compound This compound This compound->NFkB_Pathway Inhibits (putative) This compound->NO_Production Inhibits

References

In-Depth Technical Guide: Biological Activity of Isocorynoxeine from Uncaria rhynchophylla

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorynoxeine, a prominent tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou Teng), has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Asian medicine for cardiovascular and central nervous system ailments, recent research has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its constituents. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, cardiovascular, and receptor-modulating effects. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Uncaria rhynchophylla, a member of the Rubiaceae family, is a woody vine whose hook-bearing stems have been a staple in traditional Chinese medicine for centuries.[1] Its therapeutic applications have historically included the treatment of hypertension, dizziness, epilepsy, and other neurological and cardiovascular disorders.[1][2] The primary bioactive constituents of U. rhynchophylla are a group of tetracyclic oxindole alkaloids, with this compound being one of the major components alongside rhynchophylline, isorhynchophylline, and corynoxeine.[1]

This whitepaper will delve into the specific biological activities of this compound, providing a technical resource for researchers in pharmacology, neuroscience, and drug discovery. The core focus will be on presenting quantitative data, detailing experimental methodologies, and illustrating the molecular pathways through which this compound exerts its effects.

Biological Activities of this compound

This compound exhibits a range of biological activities, with the most extensively studied being its effects on the nervous and cardiovascular systems.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. A key mechanism of this protection is the mitigation of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.

Quantitative Data: Neuroprotection

While specific IC50 values for this compound in neuroprotection assays are not yet widely published, studies on structurally similar compounds provide a valuable reference. For instance, isoquercitrin, another natural compound, has shown protective effects against glutamate-induced cytotoxicity in HT22 cells with an IC50 value of 56.1 ± 2.8 μM.[2] Further quantitative studies on this compound are warranted to precisely determine its potency.

Signaling Pathway: PI3K/Akt-Mediated Neuroprotection

The neuroprotective effects of many natural compounds are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. This compound is hypothesized to exert its neuroprotective effects through this cascade. Upon activation, PI3K phosphorylates and activates Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2, while downregulating the expression of pro-apoptotic proteins like Bax.[4][5]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Bcl2 Bcl-2 pAkt->Bcl2 upregulates Bax Bax pAkt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellSurvival Cell Survival

PI3K/Akt signaling pathway in neuroprotection.
Modulation of Neurotransmitter Receptors

This compound interacts with key neurotransmitter receptors in the central nervous system, particularly the serotonin 5-HT2A receptor.

Quantitative Data: 5-HT2A Receptor Inhibition

TargetAssayEffectIC50
5-HT2A Receptor5-HT-evoked current in Xenopus oocytesInhibition72.4 μM[6]

Signaling Pathway: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled receptor that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.

Five_HT2A_Pathway Serotonin Serotonin FiveHT2A 5-HT2A Receptor Serotonin->FiveHT2A This compound This compound This compound->FiveHT2A Gq11 Gq/11 FiveHT2A->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Mechanism of 5-HT2A receptor antagonism.
Cardiovascular Effects

This compound exhibits significant vasodilator effects, contributing to the traditional use of U. rhynchophylla for hypertension.

Quantitative Data: Vasodilation

While a specific EC50 value for this compound's vasodilation of phenylephrine-induced contractions is yet to be definitively established, its potent vasorelaxant activity has been demonstrated. Further studies are needed to quantify this effect.

Signaling Pathway: Endothelium-Independent Vasodilation

This compound induces vasodilation through an endothelium-independent mechanism, directly acting on vascular smooth muscle cells. This action is mediated by the inhibition of L-type calcium channels and α1A-adrenoceptors, reducing intracellular calcium levels. Additionally, it is suggested to involve the opening of voltage-gated potassium (Kv) channels, leading to hyperpolarization and subsequent relaxation of the smooth muscle.

Vasodilation_Pathway cluster_ca Calcium Inhibition cluster_k Potassium Activation This compound This compound L_type_Ca_channel L-type Ca2+ Channel This compound->L_type_Ca_channel Alpha1A_adrenoceptor α1A-Adrenoceptor This compound->Alpha1A_adrenoceptor Kv_channel Kv Channel This compound->Kv_channel Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Alpha1A_adrenoceptor->Ca_influx K_efflux K+ Efflux Kv_channel->K_efflux Vasodilation Vasodilation Ca_influx->Vasodilation Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Vasodilation Neuroprotection_Workflow node_style node_style start_node Start cell_culture 1. Culture HT22 cells in 96-well plates start_node->cell_culture end_node End pretreatment 2. Pretreat with This compound cell_culture->pretreatment glutamate_treatment 3. Induce cytotoxicity with Glutamate pretreatment->glutamate_treatment incubation 4. Incubate for 24 hours glutamate_treatment->incubation mtt_assay 5. Perform MTT assay to assess cell viability incubation->mtt_assay data_analysis 6. Analyze data and calculate IC50 mtt_assay->data_analysis data_analysis->end_node

References

In Vivo Metabolism of Isocorynoxeine in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Metabolic Fate of a Key Bioactive Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine (ICN), a major tetracyclic oxindole alkaloid isolated from the hooks and stems of Uncaria species, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, antihypertensive, and vasodilatory effects.[1][2] As with any potential therapeutic agent, a thorough understanding of its metabolic fate is crucial for further drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound in rat models, summarizing key findings on metabolite identification, proposed metabolic pathways, and the experimental protocols employed in these studies.

Metabolic Profile of this compound

Studies in rat models have revealed that this compound undergoes extensive metabolism in vivo, leading to a diverse array of metabolites. A total of 35 metabolites have been tentatively identified across plasma, urine, and bile samples, with 18 found in plasma, 33 in urine, and 18 in bile.[3] The metabolic transformations primarily involve Phase I reactions such as hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, hydroxylation, and N-oxidation, followed by Phase II glucuronidation.[3][4]

Metabolite Identification

Researchers have successfully isolated and identified numerous metabolites from rat urine and bile. In one study, twelve major metabolites were isolated from rat urine, including seven new compounds.[1] The identified metabolites encompass a range of structural modifications to the parent this compound molecule.

Quantitative Analysis of this compound and its Metabolites

Quantitative data from various studies provide insights into the pharmacokinetic profile of this compound and the relative abundance of its metabolites.

Table 1: Isolated Metabolites of this compound from Rat Urine
Metabolite IDCompound NameAmount Isolated (mg)ClassificationReference
M-105-oxoisocorynoxeinic acid20.0Major[1]
M-35-oxoisocorynoxeinic acid-22-O-β-D-glucuronide18.0Major[1]
M-717-O-demethyl-16,17-dihydro-5-oxothis compound15.0Major[1]
M-1121-hydroxy-5-oxothis compound2.7Minor[1]
M-12oxireno[18,19]-5-oxothis compound2.5Minor[1]
M-410-hydroxythis compound2.4Minor[1]
M-211-hydroxythis compound2.1Minor[1]
M-0This compound-Parent Drug[1]
M-118,19-dehydrocorynoxinic acid-Known[1]
M-518,19-dehydrocorynoxinic acid B-Known[1]
M-6Corynoxeine-Known[1]
M-8This compound-N-oxide-Known[1]
M-9Corynoxeine-N-oxide-Known[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference
Oral40336.731.05[4]
Intraperitoneal15--4.9 ± 2.1[2][5]

Experimental Protocols

The investigation of this compound metabolism has employed standardized and rigorous experimental methodologies.

Animal Models and Dosing
  • Animal Model: Male Wistar rats have been predominantly used in these studies.[3]

  • Dosing: this compound has been administered to rats through oral (p.o.) and intraperitoneal (i.p.) routes. A common oral dose is 40 mg/kg, while a typical intraperitoneal dose is 15 mg/kg.[2][3][5]

Sample Collection
  • Blood: Blood samples are typically withdrawn from the caudal vein at specified time intervals (e.g., 5 and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[2][5]

  • Urine and Bile: For the collection of urine and bile, rats are housed in metabolism cages that allow for the separate collection of these biofluids.[3][6]

Sample Preparation
  • Plasma: A common method for plasma sample preparation involves protein precipitation. For instance, 50 μL of plasma is mixed with 200 μL of acetonitrile (containing an internal standard), vortexed, and then centrifuged to separate the precipitated proteins.[7]

  • Urine: Urine samples are often subjected to solvent extraction and repeated chromatographic methods for the isolation of metabolites.[1]

Analytical Instrumentation and Methods
  • UPLC-MS/MS and LC-MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for the identification and quantification of this compound and its metabolites.[2][8]

  • U-HPLC/Q-TOFMS: Ultra-high-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (U-HPLC/Q-TOFMS) has been instrumental in the comprehensive metabolic profiling of this compound in plasma, urine, and bile.[3]

  • Spectroscopic Methods: For the structural elucidation of isolated metabolites, various spectroscopic techniques are employed, including UV, MS, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) experiments.[1][9]

Proposed Metabolic Pathways of this compound

The extensive metabolism of this compound involves multiple biotransformation reactions. The following diagram illustrates the proposed metabolic pathways.

Isocorynoxeine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ICN This compound Hydroxylation Hydroxylation ICN->Hydroxylation Oxidation Oxidation ICN->Oxidation Isomerization Isomerization ICN->Isomerization Demethylation Demethylation ICN->Demethylation Epoxidation Epoxidation ICN->Epoxidation Reduction Reduction ICN->Reduction N_Oxidation N-Oxidation ICN->N_Oxidation Hydrolysis Hydrolysis ICN->Hydrolysis Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Oxidation->Glucuronidation

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical experimental workflow for the identification of this compound metabolites in rat models.

Metabolite_Identification_Workflow Start This compound Administration to Rats (Oral or Intraperitoneal) Sample_Collection Biological Sample Collection (Urine, Blood, Bile) Start->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Chromatography) Sample_Collection->Sample_Preparation Analysis Analytical Detection (LC-MS, UPLC-MS/MS) Sample_Preparation->Analysis Data_Processing Data Processing and Metabolite Profiling Analysis->Data_Processing Structure_Elucidation Structure Elucidation of Novel Metabolites (NMR, MS, CD) Data_Processing->Structure_Elucidation End Metabolic Pathway Proposal Structure_Elucidation->End

References

Isocorynoxeine: A Technical Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorynoxeine, a prominent tetracyclic oxindole alkaloid found in plants of the Uncaria genus, is emerging as a compound of significant interest for its therapeutic potential, particularly in the realm of inflammation. As a major constituent of Uncaria rhynchophylla, a plant with a long history in traditional medicine for treating inflammatory-related conditions, this compound is hypothesized to be a key contributor to these effects. This technical guide synthesizes the current, albeit limited, direct evidence of this compound's anti-inflammatory properties and extrapolates its potential mechanisms of action based on studies of its direct isomers and extracts rich in this alkaloid. The available data points towards the modulation of critical inflammatory pathways, including the inhibition of nitric oxide (NO) production. This document aims to provide a comprehensive overview for researchers and professionals in drug development by presenting quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways to guide future investigations into this promising anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is an alkaloid that, along with its isomers such as corynoxeine, rhynchophylline, and isorhynchophylline, constitutes a significant portion of the bioactive compounds in Uncaria rhynchophylla. Extracts from this plant have been shown to possess anti-inflammatory properties, suggesting a pharmacological basis for their traditional use. This guide focuses on the current understanding of this compound's role as a potential anti-inflammatory agent, with a particular focus on its effects on key inflammatory mediators and signaling cascades.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the anti-inflammatory effects of isolated this compound is sparse. However, a key study has provided a specific measurement of its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated microglial cells. For a broader perspective, this data is presented alongside the activities of its isomers and the effects of Uncaria rhynchophylla extracts on other inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and Related Alkaloids in LPS-Stimulated Microglia

CompoundCell TypeIC50 (µM) for NO InhibitionSource
This compound Rat Cortical Microglia19.0[1]
CorynoxeineRat Cortical Microglia13.7[1]
RhynchophyllineRat Cortical Microglia18.5[1]
IsorhynchophyllineRat Cortical Microglia16.8[1]

IC50: The half maximal inhibitory concentration.

Table 2: Anti-Inflammatory Effects of Uncaria rhynchophylla Extracts (Containing this compound)

Extract/CompoundModel SystemInflammatory MarkerEffectSource
Aqueous Extract of U. rhynchophyllaLPS-stimulated RAW 264.7 MacrophagesNO ProductionInhibition[2]
Aqueous Extract of U. rhynchophyllaLPS-stimulated RAW 264.7 MacrophagesIL-1β SecretionInhibition[2]
Aqueous Extract of U. rhynchophyllaLPS-stimulated RAW 264.7 MacrophagesiNOS ExpressionInhibition[2]
Alkaloid Extract of U. rhynchophyllaLPS-induced Pregnant Rat ModelSerum IL-6Significant Decrease[3][4]
Alkaloid Extract of U. rhynchophyllaLPS-induced Pregnant Rat ModelSerum IL-1βSignificant Decrease[3][4]
Alkaloid Extract of U. rhynchophyllaLPS-induced Pregnant Rat ModelSerum TNF-αSignificant Decrease[3][4]

Note: The specific contribution of this compound to the observed effects in the extracts has not been quantified.

Implicated Signaling Pathways

The anti-inflammatory effects of Uncaria alkaloids, including by inference this compound, are primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Studies on Uncaria rhynchophylla extracts suggest that its constituent alkaloids, likely including this compound, inhibit NF-κB activation.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation IkappaB_p p-IκB (Degradation) IkappaB->IkappaB_p NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation This compound This compound This compound->IKK Inhibition IkappaB_p->NFkappaB Release DNA DNA NFkappaB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors This compound This compound This compound->MKKs Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Assays cluster_pathway_analysis Signaling Pathway Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed RAW 264.7 or Microglia Pretreatment Pre-treat with this compound Cell_Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Griess_Assay Nitric Oxide (NO) Production (Griess Assay) Stimulation->Griess_Assay ELISA Cytokine (TNF-α, IL-6) Measurement (ELISA) Stimulation->ELISA Western_Blot Protein Expression & Phosphorylation (Western Blot) Stimulation->Western_Blot Data_Analysis Quantitative Analysis (IC50, % Inhibition) Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isocorynoxeine (CAS: 51014-29-0)

Introduction

This compound (CAS number 51014-29-0) is a tetracyclic oxindole alkaloid naturally occurring in plants of the Uncaria and Mitragyna genera.[1][2][3] It is a significant constituent of traditional medicines derived from these plants, such as Cat's Claw.[2][4] Extensive research has identified this compound as a pharmacologically active compound with a range of potential therapeutic applications. Its biological activities include neuroprotective, anti-inflammatory, vasodilatory, and antihypertensive effects.[1][2][5][6][7][] This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of this compound, detailed experimental protocols for assessing its activity, and insights into its mechanisms of action.

Physicochemical Properties

This compound is a solid, powder-form compound with limited solubility in water but moderate to good solubility in various organic solvents.[4][9] Its core structure features a complex, multi-ring system characteristic of oxindole alkaloids.

PropertyValueSource
CAS Number 51014-29-0[1][5][10]
Molecular Formula C₂₂H₂₆N₂O₄[1][5][11][12]
Molecular Weight 382.45 g/mol [4][5][11][13][14]
Physical Description Solid, Powder[5][9][14]
Purity ≥95% - ≥98%[1][3][13][14]
Boiling Point 562.7 ± 50.0 °C at 760 mmHg (Predicted)[15]
Density 1.3 ± 0.1 g/cm³ (Predicted)[15]
Flash Point 294.1 ± 30.1 °C (Predicted)[15]
Refractive Index 1.606 (Predicted)[15]
Solubility DMSO: 5 mg/mLDMF: 20 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mLAlso soluble in Chloroform, Dichloromethane, Acetone[5][6][9][16]

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, with key quantitative metrics highlighting its potency in various models. Its primary mechanisms involve the modulation of neurotransmitter receptors and inflammatory pathways.

ActivityTarget/ModelKey ParameterValueSource
5-HT₂ₐ Receptor Antagonism 5-HT₂ₐ Receptor-Mediated CurrentIC₅₀72.4 µM[1][5][17][18]
Anti-inflammatory LPS-induced Nitric Oxide (NO) Production in Primary Rat MicrogliaIC₅₀13.7 µM[6][16]
Neuroprotection Glutamate-induced Cytotoxicity in HT22 Mouse Hippocampal CellsProtective Concentration100 µM[6][16]
Vasodilation Relaxation of pre-contracted isolated rat arterial rings-Concentration-dependent[6][16]
Antihypertensive In vivo models-Lowers blood pressure[1][2][5][7]

Mechanism of Action & Signaling Pathways

5-HT₂ₐ Receptor Antagonism

This compound acts as an antagonist at the serotonin 5-HT₂ₐ receptor.[5][17] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[5] Upon activation by an agonist, the receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][5][19] By competitively antagonizing this receptor, this compound inhibits these downstream signaling events.

Gq_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Inhibits Gq Gq/G11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response Ca_Release->Response PKC->Response

Caption: this compound inhibits the 5-HT₂ₐ receptor Gq signaling pathway.
Anti-inflammatory Action via Nitric Oxide (NO) Inhibition

In the central nervous system, microglia are key immune cells. When activated by stimuli like lipopolysaccharide (LPS), they can produce pro-inflammatory mediators, including nitric oxide (NO).[7][18] LPS binds to Toll-like Receptor 4 (TLR4) on the microglial surface, triggering downstream signaling cascades involving MAP kinases (JNK, p38, ERK) and the transcription factor NF-κB.[10][11] These pathways converge to upregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[10][11][20] this compound has been shown to inhibit this LPS-induced NO production, suggesting it interferes with one or more steps in this inflammatory signaling pathway.[6]

LPS_Pathway This compound This compound Signaling MAPK & NF-κB Signaling This compound->Signaling Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Binds TLR4->Signaling Activates iNOS_exp iNOS Gene Expression Signaling->iNOS_exp Induces iNOS_prot iNOS Protein iNOS_exp->iNOS_prot Translates to NO Nitric Oxide (NO) iNOS_prot->NO Catalyzes Arginine L-Arginine Arginine->iNOS_prot Inflammation Neuroinflammation NO->Inflammation

Caption: this compound inhibits the LPS-induced NO production pathway in microglia.

Experimental Protocols

Neuroprotection Assay: Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.[6][16][21]

  • Cell Line: HT22 mouse hippocampal neuronal cells.[22]

  • Materials:

    • HT22 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[21]

    • This compound stock solution (in DMSO)

    • Glutamate solution

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL)[21]

    • DMSO

    • 96-well plates

  • Methodology:

    • Cell Seeding: Seed HT22 cells into 96-well plates at a density of approximately 7.5 x 10³ to 1 x 10⁴ cells/well and incubate for 15-24 hours at 37°C in 5% CO₂.[21]

    • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 to 9 hours.[21] Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).[23]

    • Induction of Cytotoxicity: Add glutamate to the wells to a final concentration of 4-10 mM to induce cell death, except in the non-treated control wells.[21][24]

    • Incubation: Incubate the plates for an additional 15 to 24 hours.[21][24]

    • Cell Viability Assessment (MTT Assay):

      • Remove the culture medium.

      • Add 100 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

      • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production

This protocol determines the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in activated microglial cells.[6][16][25]

  • Cell Line: Primary rat microglia or BV-2 microglial cell line.

  • Materials:

    • Microglial cells

    • Appropriate culture medium (e.g., DMEM)

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (for NO measurement)

    • Sodium nitrite standard curve

    • 96-well plates

  • Methodology:

    • Cell Seeding: Plate microglial cells in 96-well plates and allow them to adhere for 24 hours.[25]

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[26]

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the cells, excluding the negative control group.[25]

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • Nitrite Measurement (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent to the supernatant.

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.

Vasodilation Assay: Isolated Arterial Ring Myography

This ex vivo protocol evaluates the direct vasodilatory effect of this compound on blood vessels.[6][27]

  • Tissue: Thoracic aorta or mesenteric arteries isolated from rats.

  • Materials:

    • Wire myograph system

    • Krebs-Henseleit buffer

    • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

    • This compound solutions of varying concentrations

    • Carbogen gas (95% O₂, 5% CO₂)

  • Methodology:

    • Tissue Preparation: Isolate arteries and cut them into small rings (approx. 2 mm). Mount the rings on the wires of the myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with carbogen gas.[27]

    • Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.

    • Viability Check: Test the viability of the rings by inducing contraction with a high-concentration KCl solution.

    • Pre-contraction: Wash the rings and then induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (e.g., 1 µM).[16]

    • Cumulative Concentration-Response: Once the contraction is stable, add this compound to the chamber in a cumulative manner, increasing the concentration stepwise.

    • Data Recording: Record the changes in isometric tension after each addition.

    • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve to determine the vasodilatory effect.

Conclusion

This compound (CAS 51014-29-0) is a promising natural alkaloid with a well-defined profile of neuroprotective, anti-inflammatory, and cardiovascular activities. Its mechanisms of action, centered on the antagonism of the 5-HT₂ₐ receptor and the inhibition of inflammatory pathways, provide a solid basis for its therapeutic potential. The standardized protocols provided herein offer robust methods for researchers to further investigate and quantify the biological effects of this compound in preclinical drug development. The comprehensive data summarized in this guide serves as a valuable technical resource for scientists working to harness the therapeutic properties of this compound.

References

Preliminary In Vitro Studies of Isocorynoxeine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. It has garnered significant interest in the scientific community for its potential therapeutic applications. Preliminary in vitro studies have revealed a range of biological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the key in vitro findings for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Activity Assay Cell Line/System IC50 / EC50 Reference
Anti-inflammatoryNitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-stimulated primary rat microglia13.7 µM[1]
Neuroprotection5-HT2A Receptor AntagonismXenopus oocytes expressing 5-HT2A receptors72.4 µM[2][3][4]
VasodilationRelaxation of pre-contracted arterial ringsIsolated rat arterial ringsNot explicitly quantified[1]
NeuroprotectionGlutamate-induced cytotoxicityHT22 mouse hippocampal cellsProtective at 100 µM[1]

Table 1: Summary of In Vitro Bioactivities of this compound

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Microglia

This protocol details the methodology used to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.

a. Cell Culture and Treatment:

  • Cell Line: Primary rat microglia.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

b. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 550 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the absorbance of this compound-treated cells with that of LPS-stimulated cells without treatment.

c. Visualization of Experimental Workflow:

Nitric_Oxide_Inhibition_Assay cluster_culture Cell Culture & Treatment cluster_assay Griess Assay Culture Primary Rat Microglia Culture Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess Incubate Incubate (10 min) AddGriess->Incubate Measure Measure Absorbance (550 nm) Incubate->Measure Calculate Calculate NO Inhibition Measure->Calculate

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Neuroprotection Against Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 hippocampal cell line.

a. Cell Culture and Treatment:

  • Cell Line: HT22 mouse hippocampal cells.

  • Culture Conditions: Cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Treatment: Cells are pre-incubated with different concentrations of this compound for a specified period (e.g., 2 hours) before the addition of glutamate (e.g., 5 mM) to induce cytotoxicity. The incubation continues for another 24 hours.

b. Cell Viability Assessment (MTT Assay):

  • After the treatment period, the culture medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

c. Visualization of Experimental Workflow:

Neuroprotection_Assay cluster_culture Cell Culture & Treatment cluster_assay MTT Assay Culture HT22 Cell Culture Pretreat Pre-treat with this compound Culture->Pretreat Induce Induce Cytotoxicity with Glutamate Pretreat->Induce AddMTT Add MTT Reagent Induce->AddMTT IncubateMTT Incubate (4 hours) AddMTT->IncubateMTT Dissolve Dissolve Formazan (DMSO) IncubateMTT->Dissolve Measure Measure Absorbance (570 nm) Dissolve->Measure Calculate Calculate Cell Viability Measure->Calculate Vasodilation_Assay cluster_prep Tissue Preparation cluster_assay Measurement of Vascular Tone Excise Excise Rat Thoracic Aorta Clean Clean Connective Tissue Excise->Clean Cut Cut into Rings (2-3 mm) Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Precontract Pre-contract with Phenylephrine/KCl Equilibrate->Precontract AddCompound Add this compound (cumulative) Precontract->AddCompound Record Record Relaxation Response AddCompound->Record NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Produces This compound This compound This compound->IKK Potential Inhibition NFkB_n NF-κB iNOS_gene iNOS Gene NFkB_n->iNOS_gene Binds to Promoter Akt_mTOR_Pathway GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth mTORC1->CellSurvival Promotes This compound This compound This compound->Akt Potential Modulation

References

Isocorynoxeine and its Effect on Nitric Oxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorynoxeine, a prominent tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla, has demonstrated significant anti-inflammatory and neuroprotective potential. A key aspect of its bioactivity is the modulation of nitric oxide (NO) production, a critical signaling molecule and mediator in inflammatory processes. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on nitric oxide synthesis, with a focus on its interactions with key inflammatory signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular mechanisms of action to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Nitric Oxide

This compound is one of the major active constituents of Uncaria rhynchophylla (Gouteng), a plant long used in traditional Chinese medicine to treat conditions such as hypertension, dizziness, and epilepsy.[1] Modern pharmacological studies have begun to elucidate the molecular basis for these therapeutic effects, with a significant focus on the anti-inflammatory properties of its constituent alkaloids.

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[2][3] While essential for normal cellular function, the overproduction of NO, particularly by inducible nitric oxide synthase (iNOS) in immune cells like microglia, is a hallmark of chronic inflammation and is implicated in the pathophysiology of various neurodegenerative diseases.[4][5] The inflammatory stimulus lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used experimentally to induce a neuroinflammatory state characterized by the robust production of NO and other pro-inflammatory mediators in microglial cells.[6] this compound has emerged as a potent inhibitor of this LPS-induced NO production.

Quantitative Data on this compound's Inhibition of Nitric Oxide Production

Quantitative analysis of this compound's inhibitory effect on nitric oxide production has been primarily conducted in in vitro models of neuroinflammation using microglial cells. The most pertinent data available is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit 50% of the LPS-induced NO production.

CompoundCell LineStimulantParameterValue (µM)Reference
This compoundPrimary Rat Cortical MicrogliaLPSIC50 for NO release inhibition13.7 - 19.0

Proposed Signaling Pathways of this compound Action

The inhibitory effect of this compound on nitric oxide production is believed to be mediated through the modulation of key intracellular signaling cascades that are activated by LPS. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of the inflammatory response and control the expression of pro-inflammatory genes, including Nos2 (the gene encoding iNOS).

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including Nos2, to initiate their transcription. This compound is hypothesized to interfere with this cascade, thereby preventing the expression of iNOS and the subsequent production of NO.

NF_kB_Pathway Proposed Inhibition of the NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Production This compound This compound This compound->IKK Inhibits

Proposed Inhibition of the NF-κB Pathway by this compound
The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS and play crucial roles in the inflammatory response. These kinases, once phosphorylated and activated, can in turn activate various transcription factors, including AP-1, which can work in concert with NF-κB to promote the expression of iNOS. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of these MAPK proteins.

MAPK_Pathway Proposed Inhibition of the MAPK Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKKs MAPKKKs TLR4->MAPKKKs Activates MAPKKs MAPKKs MAPKKKs->MAPKKs Phosphorylates p38 p38 MAPKKs->p38 Phosphorylates JNK JNK MAPKKs->JNK Phosphorylates ERK ERK MAPKKs->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors iNOS_expression iNOS Gene Expression TranscriptionFactors->iNOS_expression Promotes This compound This compound This compound->MAPKKs Inhibits Phosphorylation

Proposed Inhibition of the MAPK Pathway by this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effect on nitric oxide production.

Cell Culture and Treatment
  • Cell Line: Murine microglial cell line BV-2 or primary rat cortical microglia are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blotting). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO measurement, shorter time points for signaling protein phosphorylation).

Nitric Oxide Measurement (Griess Assay)

This assay quantifies the concentration of nitrite (NO2-), a stable and measurable end-product of NO metabolism in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.

    • Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in the culture medium.

  • Procedure:

    • After the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve generated from the sodium nitrite standards.

Griess_Assay_Workflow Griess Assay Experimental Workflow start Start: Treated Cell Culture collect_supernatant Collect 50 µL of Supernatant start->collect_supernatant add_griess_a Add 50 µL of Griess Reagent A collect_supernatant->add_griess_a incubate_a Incubate 10 min (dark) add_griess_a->incubate_a add_griess_b Add 50 µL of Griess Reagent B incubate_a->add_griess_b incubate_b Incubate 10 min (dark) add_griess_b->incubate_b read_absorbance Measure Absorbance at 540 nm incubate_b->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate end End calculate->end

Griess Assay Experimental Workflow
Western Blot Analysis

Western blotting is employed to determine the protein levels of iNOS and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are typically normalized to their respective total protein levels, and target protein levels are normalized to the loading control.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production in activated microglia. The available evidence strongly suggests that this effect is mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in iNOS expression. However, further research is warranted to fully elucidate the precise molecular targets of this compound within these cascades. Future studies should focus on generating comprehensive dose-response data for this compound's effects on NO production and the phosphorylation of key signaling intermediates. Additionally, in vivo studies are necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in animal models of neuroinflammation and neurodegenerative diseases. This detailed understanding will be crucial for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Isocorynoxeine Quantification in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of isocorynoxeine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments of this compound, a major bioactive alkaloid found in Uncaria species with potential therapeutic effects on the cardiovascular and central nervous systems.[1][2]

Introduction

This compound has demonstrated various pharmacological activities, including antihypertensive, sedative, and neuroprotective effects.[1][2] Accurate quantification in biological matrices is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The UPLC-MS/MS method described herein offers high sensitivity, selectivity, and throughput for the determination of this compound in plasma.[1][2]

Experimental Protocols

Sample Preparation

A simple and rapid protein precipitation method is recommended for the extraction of this compound from plasma samples.[1][2][3]

Materials:

  • Plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., midazolam or a structural analog)[4]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 4°C)

Protocol:

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5-mL microcentrifuge tube, add 50 µL of the plasma sample.[1][3]

  • Add 200 µL of acetonitrile containing the internal standard (e.g., at a concentration of 50 ng/mL).[3]

  • Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

An alternative liquid-liquid extraction method can also be employed:

  • To the plasma sample, add an internal standard.

  • Perform liquid-liquid extraction using ethyl acetate.[1][3][4]

UPLC-MS/MS Instrumentation and Conditions

The following parameters are based on established methods and can be adapted based on the specific instrumentation available.[1][2][5]

Instrumentation:

  • UPLC System: Waters ACQUITY H-Class or similar[1][5]

  • Mass Spectrometer: Waters XEVO TQS-micro triple quadrupole mass spectrometer or equivalent[1][5]

  • UPLC Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or HSS T3 (50 × 2.1 mm, 1.8 µm)[1][2][5][6]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water[1][5]

  • Mobile Phase B: Acetonitrile[1][5]

  • Flow Rate: 0.4 - 0.5 mL/min[1][5]

  • Column Temperature: 40°C[1][5]

  • Injection Volume: 2 µL[6]

  • Gradient Elution Program: [1][5]

    Time (min) % Mobile Phase B
    0.0 - 0.2 10
    0.2 - 1.0 10 → 80 (linear)
    1.0 - 2.0 80
    2.0 - 2.1 80 → 10 (linear)

    | 2.1 - 3.5 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[1][2]

  • Capillary Voltage: 2.2 - 3.2 kV[1][3][6]

  • Source Temperature: 150°C[1][3][6]

  • Desolvation Temperature: 400 - 450°C[1][3][6]

  • Desolvation Gas Flow: 800 - 900 L/h (Nitrogen)[1][3][6]

  • Cone Gas Flow: 50 L/h[6]

  • MRM Transitions:

    • This compound: m/z 383.2 → 159.9[1][3]

    • Internal Standard (example): m/z 320.2 → 292.0[1][3]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for this compound quantification in plasma.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linear Range1 - 2000 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99[7][8]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2][3]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low QC< 15%< 15%85 - 115%[1][2][4]
Medium QC< 15%< 15%85 - 115%[1][2][4]
High QC< 15%< 15%85 - 115%[1][2][4]

Note: A study reported intra-day and inter-day precisions to be lower than 12% and accuracy ranging from 86.2% to 110.4%.[2]

Table 3: Recovery and Matrix Effect

ParameterValueReference
Recovery> 78.9%[2]
Matrix Effect89.1% - 99.5%[2]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.

G cluster_0 Sample Collection & Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing & Quantification A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifugation C->D E Supernatant Transfer D->E F Injection into UPLC System E->F Analysis G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) G->H I Mass Spectrometry Detection (MRM Mode) H->I J Peak Integration I->J Data Acquisition K Calibration Curve Generation J->K L Concentration Calculation K->L M Pharmacokinetic Analysis L->M

Caption: Workflow for this compound Quantification in Plasma.

Metabolic Pathways of this compound

While a detailed signaling pathway is not fully elucidated, the metabolic fate of this compound has been investigated. The primary metabolic transformations in vivo include hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation.[9] The diagram below outlines these general metabolic routes.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B Hydrolysis A->B C Oxidation A->C D Isomerization A->D E Demethylation A->E F Epoxidation A->F G Reduction A->G H Hydroxylation A->H I N-oxidation A->I J Glucuronidation B->J C->J D->J E->J F->J G->J H->J I->J K Metabolites J->K L Excretion K->L

Caption: Metabolic Pathways of this compound.

These protocols and data provide a comprehensive guide for the robust and reliable quantification of this compound in plasma, supporting further research into its pharmacological and pharmacokinetic properties.

References

Application Note: Isolation of Isocorynoxeine from Uncaria Hook Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncaria, a genus of flowering plants commonly known as cat's claw, is a significant source of traditional medicine, particularly in Chinese and South American herbalism. The hooks of these plants are rich in bioactive indole and oxindole alkaloids, which are responsible for a wide range of pharmacological effects, including antihypertensive, neuroprotective, and anti-inflammatory properties.[1][2][3] Isocorynoxeine is one of the major tetracyclic oxindole alkaloids found in Uncaria species and has demonstrated notable biological activities, such as vasodilation, protection against ischemia-induced neuronal damage, and inhibition of nitric oxide (NO) production.[1][4][5]

The isolation and purification of this compound from the complex chemical matrix of Uncaria extracts are crucial for detailed pharmacological studies and potential drug development. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of structurally similar alkaloids. This document provides detailed protocols for the extraction and chromatographic isolation of this compound from Uncaria hook, along with methods for purity assessment.

Data Presentation

The following tables summarize quantitative data related to the chromatographic separation of alkaloids from Uncaria species and the pharmacokinetic properties of this compound.

Table 1: Chromatographic Methods for Separation of Uncaria Alkaloids

Chromatography TypeStationary PhaseMobile PhaseTarget AlkaloidsReference
pH-Zone Refining CCCMTBE–acetonitrile–water (4:0.5:5, v/v) with 10 mM TEA (organic phase) and 5 mM HCl (aqueous phase)Aqueous phaseHirsutine, Hirsuteine, Uncarine C, Uncarine E, Rhynchophylline, Corynoxeine[6]
HPLCC18 ColumnGradient of Methanol and 2 mM ammonium acetate solution (pH 8.0)Various alkaloids[6]
TLCSilica GelChloroform–methanol (95:5)Oxindole alkaloids[7]
UPLC-MS/MSUPLC BEH C18 ColumnAcetonitrile and 0.1% formic acid (gradient elution)Corynoxeine, this compound, Rhynchophylline, Isorhynchophylline, Hirsutine, Hirsuteine[2][3]
UHPLC-Orbitrap MSInertsil C-18 ColumnWater with 0.01% formic acid (A) and acetonitrile (B) (gradient elution)Alkaloids and Flavonoids[8]

Abbreviations: CCC (Counter-Current Chromatography), HPLC (High-Performance Liquid Chromatography), TLC (Thin-Layer Chromatography), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), UHPLC (Ultra-High-Performance Liquid Chromatography), MTBE (Methyl tert-butyl ether), TEA (Triethylamine), HCl (Hydrochloric acid).

Table 2: Quantitative and Pharmacokinetic Data for this compound

ParameterValueSpecies/SystemReference
IC₅₀ (NO production inhibition)13.7 µMPrimary rat microglia[4]
IC₅₀ (5-HT2A receptor inhibition)72.4 µMN/A[9][10]
Oral Bioavailability32.7%Mice[3][11]
Half-life (t½) after oral admin.1.6 hMice[12]
Half-life (t½) after i.p. admin.4.9 ± 2.1 hRats[2]
Total Alkaloid Content in Uncaria0.1 – 0.6%Various Uncaria species[13]

Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), NO (Nitric Oxide), 5-HT2A (Serotonin receptor 2A), i.p. (intraperitoneal).

Experimental Protocols

Protocol for Extraction of Total Alkaloids from Uncaria Hook

This protocol outlines a general method for extracting total alkaloids from the dried hooks of Uncaria species.

Materials and Reagents:

  • Dried and powdered hooks of Uncaria

  • Ethanol (95%) or Trichloroethylene

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia solution

  • Dichloromethane or Chloroform

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration: Macerate 1 kg of powdered Uncaria hooks with 10 L of 95% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Extraction: a. Suspend the crude extract in a 2% HCl solution and stir for 2 hours. b. Filter the acidic solution to remove non-alkaloidal components. c. Adjust the pH of the filtrate to approximately 9-10 with ammonia solution. d. Perform liquid-liquid extraction on the basified solution using dichloromethane or chloroform (3 x 500 mL).

  • Final Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Protocol for this compound Isolation using pH-Zone Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a method used for the preparative separation of six rhynchophylla alkaloids, including corynoxeine, a stereoisomer of this compound.[6]

Instrumentation and Materials:

  • pH-zone refining counter-current chromatograph

  • HPLC system for fraction analysis

  • Two-phase solvent system: Methyl tert-butyl ether (MTBE)–acetonitrile–water (4:0.5:5, v/v)

  • Retainer (modifier) for stationary phase: Triethylamine (TEA), 10 mM in the organic phase

  • Eluter (modifier) for mobile phase: Hydrochloric acid (HCl), 5 mM in the aqueous phase

  • Total alkaloid extract from Protocol 1

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing MTBE, acetonitrile, and water in the specified ratio. Allow the phases to separate. Add TEA to the organic (upper) phase and HCl to the aqueous (lower) phase. Degas both phases by sonication.

  • CCC System Preparation: a. Fill the entire column with the TEA-containing organic phase (stationary phase). b. Set the apparatus revolution speed to 800 rpm.

  • Sample Loading: Dissolve the crude alkaloid extract (e.g., 2.8 g) in a mixture of the stationary and mobile phases and inject it into the column.

  • Elution: Pump the HCl-containing aqueous phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

  • Fraction Collection and Analysis: Monitor the effluent at 254 nm and collect fractions based on the resulting chromatogram. Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Purification: Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol for Purity Analysis by HPLC

This protocol is for the analytical verification of the purity of the isolated this compound.

Instrumentation and Reagents:

  • HPLC system with a DAD or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: 2 mM ammonium acetate solution (pH adjusted to 8.0 with triethylamine)

  • This compound standard (for retention time comparison)

Procedure:

  • Sample Preparation: Dissolve a small amount of the isolated this compound in methanol.

  • Chromatographic Conditions:

    • Set the column temperature to 40°C.

    • Set the detection wavelength to 245 nm.[13]

    • Use a gradient elution program: 0–30 min, 60%–100% Mobile Phase A.[6]

    • Set the flow rate to 0.6-1.0 mL/min.

  • Injection and Analysis: Inject the sample solution and an this compound standard. Compare the retention time of the major peak in the sample chromatogram with that of the standard. Purity is determined by the peak area percentage of this compound relative to all other peaks in the chromatogram.

Visualizations

Experimental Workflow

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Chromatographic Isolation cluster_3 Analysis & Final Product plant Uncaria Hook powder Drying & Grinding plant->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction acid_base Acid-Base Partitioning for Alkaloid Enrichment extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids ccc Preparative Chromatography (e.g., pH-Zone Refining CCC) crude_alkaloids->ccc fractions Fraction Collection ccc->fractions hplc Purity Analysis (HPLC) fractions->hplc pure_icx Pure this compound hplc->pure_icx

Caption: Workflow for the isolation of this compound from Uncaria hook.

Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces ICX This compound ICX->NFkB Inhibits

Caption: Inhibition of LPS-induced nitric oxide production by this compound.

References

Application Notes and Protocols for HT22 Cell Assay with Isocorynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HT22 cell line, an immortalized mouse hippocampal neuronal line, is a widely utilized in vitro model for studying the mechanisms of glutamate-induced oxidative stress and neurotoxicity. A key characteristic of HT22 cells is their lack of ionotropic glutamate receptors, making them an ideal system to investigate non-receptor-mediated excitotoxicity, which is primarily driven by oxidative stress. Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated neuroprotective properties.[1] These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound against glutamate-induced cytotoxicity in HT22 cells.

Principle of the Assay

This protocol is designed to quantify the protective effects of this compound on HT22 cells subjected to glutamate-induced oxidative stress. The experimental workflow involves cell culture, induction of cytotoxicity with glutamate, treatment with this compound, and subsequent assessment of cell viability and other markers of neuroprotection. The underlying hypothesis is that this compound will mitigate glutamate-induced cell death, and this protective effect may be mediated through the modulation of key signaling pathways involved in cellular stress responses, such as the Nrf2 and MAPK pathways.

Materials and Reagents

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Glutamate

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Kits for ROS detection, apoptosis assays (e.g., Annexin V-FITC), and protein quantification (e.g., BCA assay)

  • Antibodies for Western blotting (e.g., anti-Nrf2, anti-HO-1, anti-p-p38, anti-p-ERK, anti-p-JNK, and corresponding total protein antibodies)

Experimental Protocols

HT22 Cell Culture
  • Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Glutamate-Induced Cytotoxicity Assay
  • Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare various concentrations of glutamate in serum-free DMEM.

  • After 24 hours, replace the culture medium with the glutamate solutions and incubate for another 24 hours.

  • Assess cell viability using the MTT assay to determine the optimal concentration of glutamate for inducing approximately 50% cell death (IC50). A typical concentration range for glutamate is 2-10 mM.

Neuroprotection Assay with this compound
  • Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in serum-free DMEM. Ensure the final DMSO concentration is below 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Following pre-treatment, add glutamate (at its predetermined IC50 concentration) to the wells containing this compound and incubate for 24 hours.

  • Include the following controls:

    • Untreated cells (vehicle control)

    • Cells treated with glutamate only

    • Cells treated with this compound only

  • Assess cell viability using the MTT assay.

MTT Assay for Cell Viability
  • After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation

The following tables present illustrative quantitative data for the neuroprotective effects of this compound on glutamate-treated HT22 cells.

GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
Glutamate5 mM52.4 ± 3.8
This compound + Glutamate10 µM65.1 ± 4.1
This compound + Glutamate50 µM78.9 ± 3.9
This compound + Glutamate100 µM89.3 ± 4.5
AssayGlutamate (5 mM)This compound (100 µM) + Glutamate
Relative ROS Levels (%)210 ± 15.3125 ± 11.8
Apoptotic Cells (%)35.6 ± 3.115.2 ± 2.5

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis culture Culture HT22 Cells seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with this compound seed->pretreat add_glutamate Add Glutamate pretreat->add_glutamate incubate Incubate for 24 hours add_glutamate->incubate mtt MTT Assay incubate->mtt ros ROS Measurement incubate->ros apoptosis Apoptosis Assay incubate->apoptosis western Western Blot incubate->western

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Proposed Signaling Pathway of this compound Neuroprotection

G Glutamate Glutamate ROS ↑ ROS Glutamate->ROS This compound This compound MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibition Nrf2 Nrf2 Activation This compound->Nrf2 ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis CellSurvival Cell Survival MAPK->CellSurvival Inhibition of pro-apoptotic signals HO1 ↑ HO-1 Nrf2->HO1 Nrf2->CellSurvival HO1->ROS Inhibition

Caption: Proposed signaling pathways for this compound's neuroprotective effects in HT22 cells.

Discussion and Conclusion

The provided protocol offers a robust framework for evaluating the neuroprotective potential of this compound in an established in vitro model of glutamate-induced oxidative stress. The illustrative data suggests that this compound can dose-dependently protect HT22 cells from glutamate-induced toxicity, likely by mitigating oxidative stress and inhibiting apoptotic pathways. The proposed mechanism involves the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of pro-apoptotic MAPK signaling.

For drug development professionals, this assay serves as a valuable primary screening tool to identify and characterize neuroprotective compounds. Further investigations should focus on elucidating the precise molecular targets of this compound and validating these findings in more complex in vivo models of neurodegeneration.

References

In vivo experimental design for Isocorynoxeine pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In Vivo Pharmacokinetic Analysis of Isocorynoxeine

Introduction

This compound is a prominent tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, which are widely used in traditional medicine for treating cardiovascular and central nervous system disorders.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.[2] In vivo pharmacokinetic (PK) studies provide essential data on a drug's behavior within a living organism, informing dosage regimens, predicting efficacy, and assessing potential toxicity.[3][4] These application notes provide a comprehensive guide to designing and executing in vivo pharmacokinetic studies for this compound in a rodent model.

Core Principles

The primary goal of an in vivo PK study for this compound is to characterize its concentration-time profile in biological matrices, typically plasma, after administration.[5] Key parameters derived from these studies, such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), are fundamental to evaluating its bioavailability and disposition.[3] The choice of animal model, administration route, and bioanalytical method are critical components of a robust experimental design.

Quantitative Data Summary

Pharmacokinetic parameters for this compound can vary significantly based on the route of administration. The following tables summarize key quantitative data reported in studies using rat models.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterUnitValueReference
Dosemg/kg40.0[6]
Cmaxng/mL336.7[6]
Tmaxh3.0[6]
h1.05[7]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)

ParameterUnitValue (mean ± SD)Reference
Dosemg/kg15[7]
Cmaxng/mL1085.4 ± 321.5[7]
Tmaxh0.58 ± 0.14[7]
AUC(0-t)ng/mL*h2874.2 ± 814.7[7]
h4.9 ± 2.1[7]

Experimental Workflow and Metabolic Pathway Visualizations

A clear workflow is essential for a successful pharmacokinetic study. The following diagram illustrates the key stages from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Bioanalysis & Data Interpretation A Animal Acclimatization (Sprague-Dawley Rats, 1 week) B This compound Formulation (e.g., in 0.5% CMC-Na) C Protocol Design (Dosing, Sampling Times) D Animal Dosing (Oral Gavage or IV/IP Injection) C->D E Serial Blood Sampling (e.g., Tail Vein) D->E F Plasma Processing (Centrifugation & Sample Storage) E->F G Sample Preparation (Protein Precipitation) F->G H UPLC-MS/MS Analysis (Quantification) G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Data Reporting (Tables, Figures, Interpretation) I->J

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

This compound undergoes extensive metabolism in vivo. The diagram below shows the primary metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 Hydroxylation (e.g., 10- & 11-hydroxythis compound) parent->M1 CYP450 Enzymes (e.g., CYP3A4, 2C19) M2 Oxidation / N-Oxidation parent->M2 M3 Demethylation parent->M3 M4 Hydrolysis parent->M4 M5 Glucuronidation (e.g., of hydroxylated metabolites) M1->M5 UGT Enzymes

References

Application Note: Spectroscopic Strategies for the Identification of Isocorynoxeine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isocorynoxeine, a major tetracyclic oxindole alkaloid isolated from Uncaria species, has demonstrated significant pharmacological potential, including neuroprotective and cardiovascular effects.[1][2] Understanding its metabolic fate is crucial for further drug development, as metabolites can contribute to both therapeutic efficacy and potential toxicity. This application note details the application of advanced spectroscopic methods for the comprehensive identification and characterization of this compound metabolites.

The primary analytical challenges in metabolite identification lie in the complexity of biological matrices and the often low concentrations of metabolites.[3] A combination of high-resolution chromatographic and spectroscopic techniques is therefore essential for successful metabolic profiling. This document outlines protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, which are powerful tools for elucidating the structures of this compound metabolites.

Spectroscopic Approaches

The structural elucidation of this compound metabolites relies heavily on the complementary information provided by mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for metabolite identification.[3] Techniques like Quadrupole Time-of-Flight (Q-TOF) MS and Ion Trap MS provide accurate mass measurements for determining elemental compositions and fragmentation patterns (MS/MS) that offer structural insights.[1][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, NMR spectroscopy offers detailed structural information, including the connectivity of atoms and stereochemistry.[5][6][7][8] One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable for the definitive structural elucidation of isolated metabolites.[5][9]

Experimental Workflow for this compound Metabolite Identification

The overall workflow for identifying this compound metabolites involves several key stages, from in vivo or in vitro metabolism studies to data analysis and structural elucidation.

workflow cluster_in_vivo In Vivo Metabolism cluster_in_vitro In Vitro Metabolism cluster_analysis Sample Preparation & Analysis cluster_elucidation Data Interpretation & Elucidation admin Oral Administration of This compound to Rats collection Collection of Biological Samples (Urine, Plasma, Bile, Feces) admin->collection extraction Solvent Extraction & Chromatographic Isolation collection->extraction incubation Incubation with Liver Microsomes (Human or Rat) incubation->extraction lcms LC-MS/MS Analysis (U-HPLC/Q-TOF MS) extraction->lcms nmr NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) extraction->nmr data_proc Data Processing & Metabolite Profiling lcms->data_proc nmr->data_proc structure_id Structural Elucidation of Metabolites data_proc->structure_id pathway Metabolic Pathway Proposal structure_id->pathway metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ICN This compound Hydroxylation Hydroxylation ICN->Hydroxylation Oxidation Oxidation ICN->Oxidation Isomerization Isomerization ICN->Isomerization Demethylation Demethylation ICN->Demethylation Epoxidation Epoxidation ICN->Epoxidation Reduction Reduction ICN->Reduction N_oxidation N-oxidation ICN->N_oxidation Metabolite_OH Hydroxy-metabolites (e.g., 10- & 11-hydroxythis compound) Hydroxylation->Metabolite_OH Metabolite_O Oxo-metabolites (e.g., 5-oxoisocorynoxeinic acid) Oxidation->Metabolite_O Metabolite_iso Isomers (e.g., Corynoxeine) Isomerization->Metabolite_iso Metabolite_demethyl Demethylated metabolites Demethylation->Metabolite_demethyl Metabolite_epoxy Epoxidated metabolites Epoxidation->Metabolite_epoxy Metabolite_reduced Reduced metabolites Reduction->Metabolite_reduced Metabolite_NO N-oxide metabolites N_oxidation->Metabolite_NO Glucuronidation Glucuronidation Metabolite_gluc Glucuronide Conjugates Glucuronidation->Metabolite_gluc Metabolite_OH->Glucuronidation Metabolite_O->Glucuronidation

References

Application Note and Protocol: Preparation of Isocorynoxeine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocorynoxeine is a tetracyclic oxindole alkaloid primarily found in plants of the Uncaria genus.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, vasodilatory, and antihypertensive effects.[3][4][5] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for accurate calculations and solvent selection when preparing stock solutions.

PropertyDataReference(s)
CAS Number 51014-29-0[1][3][6][7]
Molecular Formula C₂₂H₂₆N₂O₄[1][2][7][8]
Molecular Weight 382.45 g/mol (or 382.5 g/mol )[1][3][6]
Appearance Solid powder[3][9]
Purity ≥95% - ≥98% (Varies by supplier)[1][3]
Solubility
In DMSO5 mg/mL[1][9]
In DMF20 mg/mL[1][9]
In Ethanol1 mg/mL (≥14.1 mg/mL with gentle warming)[1][9][10]
In DMF:PBS (pH 7.2) (1:3)0.25 mg/mL[1][9]
In other organic solventsSoluble in Chloroform, Dichloromethane, Acetone[3]
In aqueous buffersSparingly soluble[9]

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in an organic solvent, which can then be further diluted in aqueous media for experimental use.

3.1. Materials and Equipment

  • This compound powder (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.[9]

  • Consult the Safety Data Sheet (SDS) provided by the supplier before handling.[9]

3.3. Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase a Calculate required mass of This compound for desired concentration and volume b Weigh this compound powder using a calibrated analytical balance a->b c Add appropriate volume of solvent (e.g., DMSO) to the powder b->c d Vortex thoroughly until the solid is completely dissolved c->d e Aliquot the stock solution into sterile, tightly sealed vials d->e f Store aliquots at -20°C or -80°C for long-term stability e->f

Workflow for preparing this compound stock solution.

3.4. Step-by-Step Procedure

3.4.1. Calculating the Mass of this compound

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example: To prepare 1 mL of a 10 mM this compound stock solution in DMSO.

  • Concentration = 10 mM = 0.01 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 382.45 g/mol

Mass (g) = 0.01 mol/L x 0.001 L x 382.45 g/mol = 0.0038245 g = 3.82 mg

3.4.2. Preparation of the Stock Solution

  • Weighing: Accurately weigh the calculated amount of this compound powder (e.g., 3.82 mg) and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the desired volume of the appropriate organic solvent (e.g., 1 mL of DMSO) to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if using ethanol to aid dissolution.[10]

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

3.5. Preparation of Aqueous Working Solutions

As this compound is sparingly soluble in aqueous buffers, it is recommended to first dissolve it in an organic solvent like DMF or DMSO.[9]

  • Prepare a high-concentration stock solution in DMF or DMSO as described above.

  • To prepare a working solution, dilute the stock solution with the aqueous buffer of choice (e.g., PBS, cell culture medium).

  • For instance, to achieve a final concentration of 0.25 mg/mL in a 1:3 solution of DMF:PBS (pH 7.2), the high-concentration stock in DMF can be diluted accordingly.[9]

  • Important: It is not recommended to store aqueous solutions for more than one day due to potential precipitation and degradation.[9] Always prepare fresh aqueous working solutions for each experiment.

Storage and Stability

Proper storage is critical to maintain the integrity and biological activity of this compound.

  • Solid Form: The solid powder should be stored at -20°C and is stable for at least four years under these conditions.[9]

  • Stock Solutions in Organic Solvents: For long-term storage, it is advisable to prepare aliquots of the stock solution in tightly sealed vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C (for up to 1 month) or -80°C (for up to 6 months).[6]

  • Aqueous Solutions: Freshly prepare aqueous working solutions on the day of use and do not store them for more than 24 hours.[9]

By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experimental workflows.

References

Application Notes and Protocols for Screening Isocorynoxeine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated a range of promising pharmacological activities. Notably, it exhibits neuroprotective, anti-inflammatory, and cardiovascular effects, making it a compound of significant interest for drug discovery and development.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the bioactivity of this compound. The included methodologies are intended to guide researchers in the systematic evaluation of this natural product's therapeutic potential.

Data Presentation: Quantitative Bioactivity of this compound and Related Compounds

The following tables summarize the quantitative data on the bioactivity of this compound and related compounds in various cell-based assays. This information provides a baseline for expected potency and aids in the design of screening experiments.

Table 1: Neuroprotective and Receptor Binding Activity of this compound

BioactivityCell Line/SystemInducing AgentEndpointResult
NeuroprotectionHT22 (murine hippocampal)GlutamateCell ViabilitySignificant neuroprotective effect at maximum tested concentration[1][2]
5-HT2A Receptor BindingXenopus oocytes expressing 5-HT2A receptorsSerotoninCurrent Response InhibitionIC50: 72.4 μM[1]

Table 2: Anti-inflammatory Activity of a Structurally Related Compound

Note: Direct IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature. The following data for Dioscoreanone, a compound also known to inhibit NF-κB, is provided as a reference.

BioactivityCell LineInducing AgentEndpointIC50
Nitric Oxide Production InhibitionRAW 264.7 (murine macrophage)Lipopolysaccharide (LPS)Nitrite Levels2.50 ± 0.64 µM (for Dioscoreanone)[3]

Table 3: Cytotoxicity of a Structurally Related Isoquinoline Alkaloid

Cell LineCell TypeIC50 (48h exposure)
HepG2Human Hepatocellular Carcinoma56.18 µM
A549Human Lung Carcinoma7.53 µM
SGC7901Human Gastric Adenocarcinoma14.80 µM

Experimental Protocols and Workflows

Neuroprotective Bioactivity Screening

Objective: To assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

Cell Line: HT22 (murine hippocampal neuronal cells).

Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. After 24 hours, aspirate the media from the wells and replace it with the this compound solutions. Incubate for 1 hour.

  • Induction of Excitotoxicity: Prepare a stock solution of glutamate in serum-free DMEM. Add glutamate to the wells to a final concentration of 5 mM. Include a vehicle control (no glutamate, no compound) and a positive control (glutamate only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the EC50 value if applicable.

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed HT22 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pre_treat Pre-treat with this compound (1h) incubate_24h->pre_treat add_glutamate Add Glutamate (5mM) pre_treat->add_glutamate incubate_24h_2 Incubate for 24h add_glutamate->incubate_24h_2 mtt_assay Perform MTT assay incubate_24h_2->mtt_assay read_absorbance Read absorbance at 570nm mtt_assay->read_absorbance analyze_data Analyze data and determine neuroprotection read_absorbance->analyze_data

Caption: Workflow for the neuroprotection assay.

G Glutamate Excess Glutamate ROS ↑ Intracellular ROS Glutamate->ROS Ca2_influx ↑ Ca2+ Influx Glutamate->Ca2_influx This compound This compound This compound->ROS Inhibits This compound->Ca2_influx Inhibits Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction Ca2_influx->Mitochondrial_dysfunction MAPK MAPK Activation Mitochondrial_dysfunction->MAPK Apoptosis Apoptosis / Cell Death MAPK->Apoptosis

Caption: Workflow for the anti-inflammatory assay.

Signaling Pathway: LPS-Induced NF-κB Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK Activation This compound->IKK Inhibits TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) NFkB->Gene_expression NO_production Nitric Oxide Production Gene_expression->NO_production

Caption: this compound's putative anti-inflammatory mechanism.

Cardiovascular Bioactivity Screening

Objective: To assess the vasodilatory effect of this compound, potentially via L-type calcium channel blockade.

System: Isolated rat aortic smooth muscle cells or whole-cell patch clamp on vascular smooth muscle cells.

Protocol: L-type Calcium Channel Blocking Activity (Patch Clamp)

  • Cell Preparation: Isolate vascular smooth muscle cells from rat aorta using standard enzymatic digestion protocols.

  • Patch Clamp Setup: Establish a whole-cell patch clamp configuration on an isolated smooth muscle cell.

  • Holding Potential: Hold the cell membrane potential at a level that inactivates most voltage-gated sodium and T-type calcium channels (e.g., -40 mV).

  • Eliciting Calcium Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward L-type calcium currents.

  • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Measurement: Record the peak inward calcium current before and after the application of this compound.

  • Data Analysis: Calculate the percentage of inhibition of the calcium current at each concentration of this compound and determine the IC50 value.

Experimental Workflow

G isolate_cells Isolate rat aortic smooth muscle cells patch_clamp Establish whole-cell patch clamp isolate_cells->patch_clamp record_baseline Record baseline L-type Ca2+ current patch_clamp->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_treated Record L-type Ca2+ current with compound apply_compound->record_treated analyze_data Analyze data and determine IC50 record_treated->analyze_data

Caption: Workflow for patch clamp analysis.

Signaling Pathway: Vasodilation via Calcium Channel Blockade

G Depolarization Membrane Depolarization L_type_Ca_channel L-type Ca2+ Channel Depolarization->L_type_Ca_channel This compound This compound This compound->L_type_Ca_channel Blocks Ca2_influx ↑ Intracellular [Ca2+] L_type_Ca_channel->Ca2_influx Vasodilation Vasodilation MLCK Myosin Light Chain Kinase Activation Ca2_influx->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Mechanism of vasodilation by this compound.

General Cytotoxicity Screening

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects, which is crucial for interpreting bioactivity data.

Cell Lines: A panel of cell lines relevant to the intended therapeutic area (e.g., HepG2 for liver toxicity, and the cell lines used in the bioactivity assays like HT22 and RAW 264.7).

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for each cell line to ensure they are in the logarithmic growth phase at the end of the assay. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate for 48-72 hours.

  • Cell Viability Assessment (MTT Assay): Follow the same procedure as described in the neuroprotection assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of this compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h mtt_assay Perform MTT assay incubate_48_72h->mtt_assay read_absorbance Read absorbance at 570nm mtt_assay->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data

Caption: Workflow for the general cytotoxicity assay.

References

Analytical Standards for Isocorynoxeine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine is a tetracyclic oxindole alkaloid naturally found in plants of the Uncaria and Mitragyna genera.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the analytical standardization of this compound, crucial for ensuring the accuracy and reproducibility of research findings in drug discovery and development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its analytical characterization.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.5 g/mol [1]
CAS Number 51014-29-0[1]
Appearance Solid[2]
Solubility Soluble in DMSO, DMF, and Ethanol.[3]
UV max 244 nm[3]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its interaction with specific cellular signaling pathways.

Biological ActivityIC₅₀/Effective ConcentrationMechanism of ActionSource
5-HT2A Receptor Antagonism 72.4 µMCompetitive antagonist at 5-HT2A receptor sites.[4]
Neuroprotection 100 µMProtects against glutamate-induced cytotoxicity in HT22 cells.[3]
Vasodilation Concentration-dependentInduces relaxation of arterial rings.[3]
Antihypertensive 15 mg/kg (in rats)Contributes to lowering blood pressure.[5]
Anti-inflammatory 13.7 µMInhibits LPS-induced nitric oxide production in microglia.[3]
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G This compound This compound HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Inhibits Gq_protein Gq Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Altered Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

This compound as a 5-HT2A Receptor Antagonist.

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits binding to Nrf2 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Proposed Neuroprotective Mechanism via Nrf2 Pathway.

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulates Endothelial_Cell Endothelial Cell L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Converts to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Smooth_Muscle_Cell Smooth Muscle Cell GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Proposed Vasodilation Mechanism via NO/cGMP Pathway.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is designed for the analysis of this compound in plant extracts or as a pure standard.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:

    • 0-20 min: 20-80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80-20% Acetonitrile

    • 30-35 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract a known amount of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the this compound peak based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

G Start Start Sample_Prep Sample Preparation (Standard or Plant Extract) Start->Sample_Prep HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Chromatographic_Separation Chromatographic Separation (Gradient Elution) Injection->Chromatographic_Separation Detection UV Detection (254 nm) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification End End Quantification->End

HPLC Analysis Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol provides a general framework for the GC-MS analysis of this compound, suitable for identification purposes.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 50-550.

2. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane.

  • Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, although it may not be required for this compound.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library or a previously run standard. Key fragments for this compound should be observed.

G Start Start Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Start->Sample_Prep GC_MS_System GC-MS System (Capillary Column, EI Source) Sample_Prep->GC_MS_System Injection Inject Sample GC_MS_System->Injection Volatilization_Separation Volatilization & Separation (Temperature Program) Injection->Volatilization_Separation Ionization_Fragmentation Ionization & Fragmentation (70 eV) Volatilization_Separation->Ionization_Fragmentation Mass_Analysis Mass Analysis (m/z 50-550) Ionization_Fragmentation->Mass_Analysis Spectral_Matching Spectral Matching (Library Comparison) Mass_Analysis->Spectral_Matching Identification Identification Confirmed Spectral_Matching->Identification End End Identification->End

GC-MS Analysis Workflow for this compound Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous structural confirmation of this compound.

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are appropriate solvents.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for complete structural assignment.

2. Sample Preparation:

  • Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in approximately 0.5 mL of the chosen deuterated solvent in an NMR tube.

3. Data Analysis:

  • Process and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals to the molecular structure of this compound.

  • Compare the obtained chemical shifts and coupling constants with literature data for confirmation.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the standardization of this compound in a research setting. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of this promising natural product.

References

Application Notes and Protocols: Assessing Isocorynoxeine Binding to 5-HT Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered interest for its potential neuromodulatory activities. A key target of this compound is the serotonin (5-hydroxytryptamine, 5-HT) receptor system, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and motor control. Understanding the binding characteristics of this compound to various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for assessing the binding of this compound to 5-HT receptors, with a focus on the 5-HT2A and 5-HT2C subtypes, for which interactions have been reported. The provided methodologies include a radioligand binding assay for quantitative affinity determination and a two-electrode voltage clamp electrophysiology assay in Xenopus oocytes for functional characterization.

Data Presentation: this compound Binding to 5-HT Receptors

Currently available quantitative data on the interaction of this compound with 5-HT receptors is summarized in the table below. This table is intended to be a growing resource as more research is conducted.

5-HT Receptor SubtypeAssay TypeParameterValue (µM)Source
5-HT2AElectrophysiology (Xenopus oocytes)IC5072.4[1]
5-HT2CElectrophysiology (Xenopus oocytes)IC50> 100[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT2A Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a stable cell line. The assay is based on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.[2][3]

  • Radioligand: [3H]-Ketanserin or [125I]-(±)DOI (a high-affinity 5-HT2A agonist/antagonist).[4][5]

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin or unlabeled DOI).[5]

  • This compound: Stock solution of known concentration.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplates: Glass fiber filter plates (e.g., GF/B or GF/C).[4]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Plate Harvester.

Protocol Steps:

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Resuspend the membranes in assay buffer to a final protein concentration of 5-10 µg per well. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup (in 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • This compound Competition: Add 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), 50 µL of radioligand solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound from the resulting sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (5-HT2A expressing) Total_Binding Total Binding Wells Membrane_Prep->Total_Binding NSB Non-Specific Binding Wells Membrane_Prep->NSB Competition This compound Competition Wells Membrane_Prep->Competition Ligand_Prep Prepare Radioligand and This compound Solutions Ligand_Prep->Total_Binding Ligand_Prep->NSB Ligand_Prep->Competition Incubation Incubate Plate (60-90 min, RT) Total_Binding->Incubation NSB->Incubation Competition->Incubation Harvesting Harvest and Wash (Filter Plate) Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Curve Plot Dose-Response Curve Calc_Specific_Binding->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol details the functional assessment of this compound's effect on 5-HT receptor-mediated currents in Xenopus laevis oocytes. This method is particularly useful for characterizing the agonist or antagonist properties of a compound at ligand-gated ion channels or G-protein coupled receptors that modulate ion channel activity.

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: In vitro transcribed cRNA for the desired human 5-HT receptor subtype (e.g., 5-HT2A or 5-HT2C).

  • Injection Pipettes and Microinjector.

  • TEVC Setup: Amplifier, electrodes, perfusion system, and data acquisition software.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • 5-HT Stock Solution.

  • This compound Stock Solution.

Protocol Steps:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with 50 nL of 5-HT receptor cRNA (e.g., 0.1-1.0 ng/oocyte).

    • Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[7]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Functional Assay:

    • Baseline Recording: Record the baseline current in ND96 solution.

    • 5-HT Application: Apply a known concentration of 5-HT (e.g., the EC50 concentration) to the oocyte and record the inward current response mediated by the expressed 5-HT receptors.

    • Washout: Wash the oocyte with ND96 solution until the current returns to baseline.

    • This compound Application (Antagonist effect): Pre-incubate the oocyte with varying concentrations of this compound for 1-2 minutes, then co-apply the same concentration of 5-HT and this compound.

    • Washout: Thoroughly wash the oocyte with ND96 solution between applications.

Data Analysis:

  • Measure the peak amplitude of the inward current elicited by 5-HT in the absence and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition of the 5-HT-induced current by this compound for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound from the resulting dose-response curve using non-linear regression analysis.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_assay Functional Assay cluster_analysis Data Analysis Harvest_Oocytes Harvest and Defolliculate Xenopus Oocytes Inject_cRNA Inject 5-HT Receptor cRNA Harvest_Oocytes->Inject_cRNA Incubate_Oocytes Incubate Oocytes (2-7 days) Inject_cRNA->Incubate_Oocytes Place_Oocyte Place Oocyte in Recording Chamber Incubate_Oocytes->Place_Oocyte Impale_Oocyte Impale with Electrodes Place_Oocyte->Impale_Oocyte Voltage_Clamp Clamp Membrane Potential (-70 mV) Impale_Oocyte->Voltage_Clamp Baseline Record Baseline Current Voltage_Clamp->Baseline Apply_5HT Apply 5-HT Baseline->Apply_5HT Washout1 Washout Apply_5HT->Washout1 Apply_this compound Apply this compound + 5-HT Washout1->Apply_this compound Washout2 Washout Apply_this compound->Washout2 Measure_Current Measure Peak Current Amplitude Apply_this compound->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: Workflow for a two-electrode voltage clamp assay.

Signaling Pathways

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[8] Activation of the 5-HT2A receptor by an agonist, such as serotonin, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9] These downstream events ultimately lead to various cellular responses, including neuronal excitation and smooth muscle contraction.

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gαq/11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Leads to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->Cellular_Response Leads to Serotonin Serotonin Serotonin->5HT2A_Receptor Binds

Caption: 5-HT2A receptor signaling pathway.

5-HT2C Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor is also a GPCR that couples to Gαq/11 proteins.[10] Upon activation by serotonin, the receptor stimulates PLC, leading to the production of IP3 and DAG.[11] This results in an increase in intracellular calcium and the activation of PKC, ultimately modulating neuronal excitability and other cellular functions.[11] this compound has been shown to be a less potent inhibitor of the 5-HT2C receptor compared to the 5-HT2A receptor.[1]

5HT2C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2C_Receptor 5-HT2C Receptor Gq_G11 Gαq/11 5HT2C_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Modulation Neuronal_Modulation PKC->Neuronal_Modulation Leads to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->Neuronal_Modulation Leads to Serotonin Serotonin Serotonin->5HT2C_Receptor Binds This compound This compound This compound->5HT2C_Receptor Inhibits (less potent)

Caption: 5-HT2C receptor signaling pathway and this compound inhibition.

References

Isocorynoxeine: Application Notes and Protocols for Neurological Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, notably Uncaria rhynchophylla, is emerging as a compound of interest in the field of neuropharmacology. While research specifically focused on this compound is still developing, studies on the constituent alkaloids of Uncaria rhynchophylla, including this compound and its isomers, have demonstrated significant neuroprotective potential. This document provides a comprehensive overview of the application of this compound and related alkaloids in various neurological disease models, summarizing key findings, detailing experimental protocols, and illustrating the underlying signaling pathways.

The primary proposed mechanisms of action for the neuroprotective effects of Uncaria alkaloids revolve around the mitigation of neuroinflammation, reduction of oxidative stress, and modulation of autophagy. These processes are central to the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease, Alzheimer's Disease, and ischemic stroke.

Data Presentation: Efficacy in Neurological Disease Models

The following tables summarize the quantitative data from studies investigating the effects of key alkaloids from Uncaria rhynchophylla in various neurological disease models.

CompoundNeurological Disease ModelKey Quantitative FindingsReference
This compoundGlutamate-induced excitotoxicity in HT22 cellsShowed significant neuroprotective effect at the maximum tested concentration.[1]
CorynoxineRotenone-induced Parkinson's Disease (in vivo, mice and rats)- Improved motor function.- Prevented loss of tyrosine hydroxylase (TH)-positive neurons.- Decreased α-synuclein aggregates.[2]

Note: Specific quantitative values such as IC50 or percentage of protection are not detailed in the referenced abstract for this compound.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related alkaloids are attributed to their influence on several key signaling pathways implicated in neurodegeneration.

Anti-Neuroinflammatory Pathway

Uncaria alkaloids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and subsequently reducing the production of pro-inflammatory cytokines.

anti_inflammatory_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cell Microglia / Astrocyte Stimulus e.g., LPS, Rotenone, Aβ NFkB NF-κB Pathway Stimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Neuronal_Damage Neuronal Damage & Apoptosis Cytokines->Neuronal_Damage Leads to This compound This compound & Related Alkaloids This compound->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Uncaria alkaloids.

Autophagy Induction Pathway in Parkinson's Disease

Corynoxine, an isomer of this compound, has been shown to protect dopaminergic neurons by inducing autophagy, a cellular process for clearing aggregated proteins like α-synuclein.

autophagy_pathway cluster_protein Protein Aggregation cluster_process Cellular Process aSyn α-synuclein aggregates Neuronal_Death Dopaminergic Neuron Death aSyn->Neuronal_Death Contributes to mTOR mTOR Pathway Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->aSyn Degrades Corynoxine Corynoxine Corynoxine->mTOR Inhibits experimental_workflow_in_vitro Start Start Seed Seed HT22 cells Start->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce excitotoxicity with Glutamate Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Assess Assess cell viability (MTT assay) Incubate->Assess Analyze Analyze data Assess->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vitro Vasodilation Studies Using Isocorynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine (ICN), a tetracyclic oxindole alkaloid isolated from the hooks of Uncaria rhynchophylla, has demonstrated significant vasorelaxant properties in preclinical studies. These application notes provide a comprehensive guide for researchers investigating the vasodilatory effects of this compound in vitro. The protocols detailed below are designed for use in academic and industrial research settings for the screening and characterization of vasoactive compounds.

This compound induces vasodilation through an endothelium-independent mechanism.[1][2] Its primary mode of action involves the inhibition of L-type calcium channels and α1A-adrenoceptors in vascular smooth muscle cells.[1][2] Additionally, the voltage-gated potassium (Kv) channel is also implicated in its vasodilatory effect.[1][2] Understanding these mechanisms is crucial for the development of novel therapeutic agents for cardiovascular diseases such as hypertension.

Data Presentation: Vasorelaxant Effects of this compound

The following tables summarize the quantitative data on the vasorelaxant effects of this compound on isolated rat mesenteric arteries.

Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Rat Mesenteric Artery Rings

ConditionEC₅₀ (μM)Eₘₐₓ (%)
Endothelium-Intact28.5 ± 3.298.7 ± 1.5
Endothelium-Denuded26.9 ± 2.899.1 ± 1.2

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal relaxation. Values are presented as mean ± SEM. Vessels were pre-contracted with 1 μM phenylephrine.

Table 2: Vasorelaxant Effect of this compound on KCl-Pre-contracted Rat Mesenteric Artery Rings

ConditionEC₅₀ (μM)Eₘₐₓ (%)
Endothelium-Intact45.3 ± 4.195.4 ± 2.3
Endothelium-Denuded43.8 ± 3.996.2 ± 2.1

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal relaxation. Values are presented as mean ± SEM. Vessels were pre-contracted with 60 mM KCl.

Experimental Protocols

Protocol 1: Preparation of Isolated Rat Mesenteric Artery Rings

This protocol describes the dissection and preparation of rat mesenteric artery rings for in vitro vasoreactivity studies.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Petri dish

  • Syringe and needle (27 G)

Procedure:

  • Euthanize the rat using an approved method.

  • Make a midline abdominal incision to expose the mesenteric arcade.

  • Carefully excise a segment of the superior mesenteric artery and place it in a Petri dish containing cold K-H solution.

  • Under a dissection microscope, carefully remove the surrounding adipose and connective tissues.

  • Cut the cleaned artery into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with the tip of a fine forceps or a human hair. Successful denudation is confirmed by the absence of relaxation to acetylcholine (1 μM) in phenylephrine-pre-contracted rings.

Protocol 2: In Vitro Vasoreactivity Assay Using a Myograph System

This protocol outlines the procedure for measuring the isometric tension of isolated arterial rings in response to this compound.

Materials:

  • Prepared mesenteric artery rings

  • Myograph system with organ baths

  • K-H solution

  • Gas mixture (95% O₂ / 5% CO₂)

  • Phenylephrine (PE)

  • Potassium chloride (KCl)

  • This compound (ICN) stock solution

  • Acetylcholine (ACh)

  • Data acquisition system

Procedure:

  • Mount the arterial rings in the organ baths of the myograph system, filled with K-H solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, replacing the K-H solution every 15-20 minutes.

  • After equilibration, induce a stable contraction with either 1 μM PE or 60 mM KCl.

  • Once the contraction is stable, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath at appropriate intervals to obtain a concentration-response curve.

  • Record the isometric tension changes using the data acquisition system.

  • At the end of each experiment, wash the rings and test for viability.

Signaling Pathway and Experimental Workflow Diagrams

Isocorynoxeine_Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Channels ICN This compound L_type_Ca L-type Ca²⁺ Channel ICN->L_type_Ca Inhibits alpha1A_AR α1A-Adrenoceptor ICN->alpha1A_AR Inhibits Kv_Channel Kv Channel ICN->Kv_Channel Activates Ca_influx ↓ Ca²⁺ Influx L_type_Ca->Ca_influx Ca_release ↓ Intracellular Ca²⁺ Release alpha1A_AR->Ca_release Hyperpolarization ↑ Hyperpolarization Kv_Channel->Hyperpolarization Vasodilation Vasodilation Ca_influx->Vasodilation Ca_release->Vasodilation Hyperpolarization->Vasodilation Experimental_Workflow cluster_Preparation Tissue Preparation cluster_Assay Vasoreactivity Assay cluster_Analysis Data Analysis Rat_Euthanasia Rat Euthanasia Dissection Mesenteric Artery Dissection Rat_Euthanasia->Dissection Ring_Cutting Cut Artery into Rings (2-3 mm) Dissection->Ring_Cutting Endothelium_Removal Endothelium Denudation (optional) Ring_Cutting->Endothelium_Removal Mounting Mount Rings in Myograph Ring_Cutting->Mounting Endothelium_Removal->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Contraction Induce Contraction (PE or KCl) Equilibration->Contraction ICN_Addition Cumulative Addition of this compound Contraction->ICN_Addition Data_Recording Record Isometric Tension ICN_Addition->Data_Recording CRC Generate Concentration-Response Curves Data_Recording->CRC EC50_Emax Calculate EC₅₀ and Eₘₐₓ CRC->EC50_Emax

References

Application Notes and Protocols for the Synthesis of Isocorynoxeine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies for preparing Isocorynoxeine analogs, which are characterized by a core spiro[indoline-3,3'-indolizine] scaffold. The protocols outlined below are based on established multi-component reaction methodologies, offering an efficient route to this class of compounds.

Introduction

This compound and its analogs are members of the spirocyclic oxindole alkaloid family, a class of natural products and synthetic compounds that have garnered significant interest due to their diverse biological activities. These activities include neuroprotective effects, inhibition of vascular smooth muscle cell proliferation, and potential as anticancer agents. The core structural feature of these molecules is the spiro[indoline-3,3'-indolizine] system. The development of efficient synthetic methods to access analogs of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Synthetic Strategies

The most common and efficient method for synthesizing the spiro[indoline-3,3'-indolizine] core of this compound analogs is a one-pot, three-component 1,3-dipolar cycloaddition reaction . This reaction typically involves:

  • Isatin or its derivatives: Serving as the oxindole precursor.

  • Pipecolic acid or its derivatives: A secondary amino acid that forms an azomethine ylide intermediate.

  • An electron-deficient alkene: The dipolarophile that undergoes cycloaddition with the ylide.

This approach is highly convergent and allows for the rapid assembly of complex molecular architectures with good to excellent yields and stereoselectivity.[1][2]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various spiro[indoline-3,3'-indolizine] analogs using the one-pot, three-component reaction. The yields can vary depending on the specific substituents on the isatin ring and the nature of the electron-deficient alkene.

EntryIsatin DerivativeElectron-Deficient AlkeneProductYield (%)Reference
15-Fluoroisatintrans-3-Benzoylacrylic acid(1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-5-fluoro-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid68[3]
25-Methylisatintrans-3-Benzoylacrylic acid(1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-5-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid48[3][4]
31-Methylisatintrans-3-Benzoylacrylic acid(1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-1-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid49[3]
45-Chloro-1-methylisatintrans-3-Benzoylacrylic acid(1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-5-chloro-1-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid69[3]
51-Hexylisatintrans-3-Benzoylacrylic acid(1′RS,2′SR,3RS,8a′RS)-2′-benzoyl-1-hexyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid48[3]
6IsatinNot SpecifiedSpirooxindole derivative65-90[5]

Experimental Protocols

General Protocol for the One-Pot Synthesis of Spiro[indoline-3,3'-indolizine] Carboxylic Acid Derivatives

This protocol is a generalized procedure based on the successful synthesis of various this compound analogs.[3][4][6]

Materials:

  • Substituted Isatin (1.0 mmol)

  • (S)-Pipecolic acid (1.0 mmol)

  • Electron-deficient alkene (e.g., trans-3-benzoylacrylic acid) (1.0 mmol)

  • Acetonitrile (10-20 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for reaction and workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol), (S)-pipecolic acid (1.0 mmol), and the electron-deficient alkene (1.0 mmol).

  • Add acetonitrile (10-20 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 8 to 12 hours.

  • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • The product often crystallizes out of the solution upon cooling. Collect the crystalline product by filtration.

  • Wash the collected solid with a small amount of cold acetonitrile or another suitable solvent.

  • Dry the product under vacuum to obtain the pure spiro[indoline-3,3'-indolizine] derivative.

  • Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent system.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point analysis

Signaling Pathway Diagrams

This compound and its analogs have been reported to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the inhibitory effects of these compounds on the PI3K/AKT and ERK1/2 pathways.

PI3K_AKT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Analog This compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound analogs.

ERK1_2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation This compound This compound Analog This compound->ERK Inhibition GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression

Caption: Inhibition of the ERK1/2 signaling pathway by this compound analogs.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and preliminary biological evaluation of this compound analogs.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation start Starting Materials (Isatin, Pipecolic Acid, Alkene) reaction One-Pot Three-Component Reaction start->reaction workup Workup & Crystallization reaction->workup purification Purification (Recrystallization) workup->purification product Pure this compound Analog purification->product characterization Structural Characterization (NMR, MS, IR) product->characterization bioassay Biological Activity Screening (e.g., Cell Proliferation Assay) product->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: General workflow for synthesis and evaluation of this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Isocorynoxeine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Isocorynoxeine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a tetracyclic oxindole alkaloid naturally found in plants of the Uncaria genus.[1][2][3] It has demonstrated a range of promising biological activities, including neuroprotective effects and vasodilation.[1][2][3][4][5] However, this compound is characterized by poor water solubility, which can significantly limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[6][7][8] This poor solubility can lead to challenges in formulation development, inconsistent absorption, and the need for higher doses to achieve a therapeutic effect.[9]

Q2: What are the main strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersion: This involves dispersing this compound in an inert hydrophilic carrier at a solid state.[10][11][12]

  • Cyclodextrin Inclusion Complexation: This method entraps the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.[13][14][15]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[16][17][18][19][20]

Q3: How do I choose the best solubility enhancement technique for my experiment?

The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro vs. in vivo), and the required stability of the formulation. A comparative summary of these techniques is provided in the table below.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Raw Material

Problem: You are observing a very slow or incomplete dissolution of this compound powder in your aqueous buffer, even with vigorous stirring and sonication.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Intrinsic Poor Solubility The inherent chemical structure of this compound leads to low aqueous solubility. Consider employing one of the solubility enhancement techniques detailed in the experimental protocols below.
Particle Size Larger particles have a smaller surface area, leading to a slower dissolution rate. If possible, consider micronization of the raw material before attempting dissolution.
pH of the Medium The solubility of this compound, as an alkaloid, may be pH-dependent. Experiment with buffers of different pH values to determine the optimal pH for solubility.[7][9]
Inadequate Agitation Insufficient mixing can lead to the formation of a saturated layer of solvent around the particles, hindering further dissolution. Ensure vigorous and continuous stirring.
Issue 2: Precipitation of this compound from a Supersaturated Solution

Problem: After successfully dissolving this compound using a solubility enhancement technique, you observe precipitation of the compound over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Metastable Amorphous Form In solid dispersions and some nanoparticle formulations, this compound may be in a high-energy amorphous state which is prone to recrystallization. The choice of polymer carrier is crucial for stabilizing the amorphous form.[10][12]
Insufficient Carrier/Stabilizer The ratio of this compound to the carrier (in solid dispersions or cyclodextrin complexes) or stabilizer (in nanoparticles) may be too high. Try preparing formulations with a lower drug loading.
Temperature Fluctuations Changes in temperature can affect the stability of the supersaturated solution. Store the formulation at a constant and controlled temperature.

Data Presentation: Illustrative Solubility Enhancement of this compound

The following tables present hypothetical but realistic quantitative data to illustrate the potential improvement in this compound's aqueous solubility using different techniques. Note: This data is for illustrative purposes and actual results may vary.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water< 0.1
Ethanol≥14.1[21]
DMSOHigh
MethanolSoluble

Table 2: Illustrative Comparison of this compound Solubility Enhancement Techniques

TechniqueCarrier/SystemDrug:Carrier RatioApparent Solubility (mg/mL)Fold Increase
Untreated this compound --~0.051x
Solid Dispersion PVP K301:5~1.530x
HPMC1:10~2.550x
Cyclodextrin Complex HP-β-CD1:1 Molar Ratio~3.060x
SBE-β-CD1:1 Molar Ratio~5.0100x
Nanoparticle Suspension Poloxamer 188-~4.080x

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (or another suitable organic solvent in which both this compound and the carrier are soluble)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Accurately weigh this compound and the chosen polymer carrier (e.g., PVP K30) in a desired ratio (e.g., 1:5 w/w).

  • Dissolve both the this compound and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

  • Once a solid film is formed on the inner surface of the flask, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until further use.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

Procedure:

  • Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Continue kneading for at least 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • The dried complex is pulverized into a fine powder and stored in a desiccator.

Protocol 3: Formulation of this compound Nanoparticles by Antisolvent Precipitation

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable stabilizer (e.g., Poloxamer 188, HPMC)

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • Purified water

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve this compound in a minimal amount of the organic solvent to create the organic phase.

  • Dissolve the stabilizer in purified water to create the aqueous phase (antisolvent).

  • Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase.

  • The rapid mixing will cause the this compound to precipitate as nanoparticles.

  • Continue homogenization/sonication for a specified period to ensure uniform particle size.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a solid nanoparticle powder.

Visualizations

Signaling Pathways

The therapeutic effects of this compound, such as neuroprotection and vasodilation, are linked to its interaction with specific signaling pathways. Understanding these pathways can provide context for the importance of achieving adequate aqueous solubility for effective target engagement.

neuroprotective_pathway cluster_cell Neuronal Cell This compound This compound Receptor Target Receptor (e.g., 5-HT2A) This compound->Receptor Binds CellMembrane Cell Membrane DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->DownstreamSignaling Activates/Inhibits TranscriptionFactors Transcription Factors (e.g., Nrf2) DownstreamSignaling->TranscriptionFactors GeneExpression Gene Expression (Antioxidant & Anti-apoptotic proteins) TranscriptionFactors->GeneExpression Neuroprotection Neuroprotection GeneExpression->Neuroprotection vasodilation_pathway This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell eNOS eNOS EndothelialCell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS SmoothMuscleCell Smooth Muscle Cell NO->SmoothMuscleCell sGC sGC SmoothMuscleCell->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation solubility_workflow Start Start: Poorly Soluble This compound MethodSelection Select Solubility Enhancement Method Start->MethodSelection SolidDispersion Solid Dispersion (Protocol 1) MethodSelection->SolidDispersion Cyclodextrin Cyclodextrin Complex (Protocol 2) MethodSelection->Cyclodextrin Nanoparticles Nanoparticle Formulation (Protocol 3) MethodSelection->Nanoparticles Characterization Characterize Formulation (e.g., DSC, XRD, Particle Size) SolidDispersion->Characterization Cyclodextrin->Characterization Nanoparticles->Characterization SolubilityTesting Aqueous Solubility Testing Characterization->SolubilityTesting DissolutionStudy In Vitro Dissolution Study SolubilityTesting->DissolutionStudy End End: Solubility Enhanced This compound DissolutionStudy->End

References

Technical Support Center: Optimizing Isocorynoxeine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isocorynoxeine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical dosage range for this compound in preclinical in vivo studies?

A1: The dosage of this compound can vary depending on the administration route and the animal model. Based on published studies, the following ranges have been reported:

  • Oral (p.o.) Administration: In rats, a dosage of 40 mg/kg has been used to study its metabolic profile[1].

  • Intraperitoneal (i.p.) Administration: In rats, a dosage of 15 mg/kg has been used for pharmacokinetic studies[2][3]. In mice, a 5 mg/kg dose has been used[4].

  • Intravenous (i.v.) Administration: In mice, a dosage of 1 mg/kg has been reported[4].

It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and desired therapeutic effect.

Q2: What is the known toxicity profile of this compound?

A2: this compound is classified as "Harmful if swallowed" (Acute toxicity, Oral, Category 4). However, a specific median lethal dose (LD50) has not been definitively established in publicly available literature. General signs of toxicity for plant-derived alkaloids can range from mild gastrointestinal upset to more severe neurological and cardiovascular effects at high doses. It is recommended to start with lower doses and carefully observe the animals for any adverse effects. A maximum tolerated dose (MTD) study is advised before commencing efficacy studies[5][6][7].

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has low aqueous solubility. Therefore, a co-solvent system is typically required for its preparation.

  • For Oral Administration: this compound can be suspended in a vehicle such as a solution of carboxymethylcellulose sodium (CMC-Na)[8].

  • For Intraperitoneal and Intravenous Administration: A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration immediately before administration. It is critical to keep the final concentration of DMSO low (ideally below 10% v/v, and as low as <1% for some sensitive applications) to avoid solvent toxicity[2][9]. Other co-solvents like PEG300 and Tween-80 can also be used in combination with DMSO and saline to improve solubility and stability[9].

Q4: What are the known mechanisms of action for this compound?

A4: this compound exhibits several pharmacological effects through various signaling pathways:

  • Neuroprotection: Its neuroprotective effects are associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. There is also evidence suggesting the involvement of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation[9][10][11][12].

  • Cardiovascular Effects: The vasodilatory effects of this compound are believed to be mediated, at least in part, by the blockade of L-type calcium channels in vascular smooth muscle, leading to relaxation and a decrease in blood pressure[8][13][14][15].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in Dosing Solution Poor aqueous solubility; rapid change in solvent polarity upon dilution of DMSO stock with aqueous vehicle.1. Optimize Vehicle Composition: Try a multi-component vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjust the ratios as needed. 2. Slow Dilution: Add the aqueous vehicle to the DMSO stock solution slowly while vortexing or sonicating to prevent rapid precipitation[16]. 3. Warm the Vehicle: Gently warming the aqueous vehicle before mixing may improve solubility. 4. Prepare Fresh: Prepare the final dosing solution immediately before administration to minimize the time for precipitation to occur.
Animal Distress or Adverse Effects Post-Injection Solvent toxicity (especially with high concentrations of DMSO); rapid injection rate; high dose of this compound.1. Reduce DMSO Concentration: Ensure the final DMSO concentration is as low as possible, preferably below 10% (v/v)[2]. 2. Administer Slowly: For intravenous injections, administer the solution slowly to allow for dilution in the bloodstream. 3. Dose De-escalation: If toxicity is suspected, reduce the dose of this compound in subsequent experiments. 4. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-induced effects.
Inconsistent or Lack of Efficacy Suboptimal dosage; poor bioavailability; degradation of the compound.1. Conduct a Dose-Response Study: Systematically test a range of doses to identify the optimal therapeutic window. 2. Check Formulation: Ensure complete dissolution or a stable, homogenous suspension of this compound in the vehicle. 3. Verify Compound Stability: Although generally stable, assess the stability of this compound in your specific vehicle and storage conditions. Store stock solutions at -20°C or -80°C and protect from light[17][18][19]. Prepare working solutions fresh.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound

Animal Model Administration Route Dosage Reference
RatOral (p.o.)40 mg/kg[1]
RatIntraperitoneal (i.p.)15 mg/kg[2][3]
MouseIntraperitoneal (i.p.)5 mg/kg[4]
MouseIntravenous (i.v.)1 mg/kg[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats (15 mg/kg, i.p.)

Parameter Value Reference
T1/2 (half-life)4.9 ± 2.1 h[20]
Cmax (max. concentration)Not explicitly stated in abstract[20]
Tmax (time to max. concentration)Not explicitly stated in abstract[20]
AUC (area under the curve)Not explicitly stated in abstract[20]
CL/F (clearance)Not explicitly stated in abstract[4]
V/F (volume of distribution)Not explicitly stated in abstract[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.

  • Prepare Dosing Solution (Example for a 5 mg/kg dose in a 20g mouse):

    • The total dose required is 0.1 mg (5 mg/kg * 0.02 kg).

    • If the stock solution is 10 mg/mL, you will need 10 µL of the stock solution (0.1 mg / 10 mg/mL).

    • For a final injection volume of 100 µL, dilute the 10 µL of the stock solution with 90 µL of sterile saline. This results in a final DMSO concentration of 10%.

    • Important: Add the saline to the DMSO stock solution slowly while vortexing to prevent precipitation. Prepare this final dilution immediately before injection.

  • Administration:

    • Administer the prepared 100 µL solution to the mouse via intraperitoneal injection.

Visualizations

Signaling Pathways

Isocorynoxeine_Neuroprotection_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Disrupts Akt Akt PI3K->Akt Activates Akt->Nrf2_Keap1 Inhibits Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Induces Antioxidant_Response Antioxidant Response (Neuroprotection) HO1->Antioxidant_Response

Caption: Neuroprotective signaling pathway of this compound.

Isocorynoxeine_Vasodilation_Pathway cluster_0 Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Contraction Muscle Contraction Ca_Influx->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: Vasodilatory mechanism of this compound.

Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_dose Prepare Final Dosing Solution (Dilute with vehicle, e.g., saline) prep_stock->prep_dose administer Administer to Animal Model (p.o., i.p., or i.v.) prep_dose->administer monitor Monitor for Clinical Signs and Adverse Effects administer->monitor collect_samples Collect Biological Samples (Blood, Tissues) administer->collect_samples analyze Analyze Samples (e.g., LC-MS/MS for PK, Western Blot for PD) collect_samples->analyze

Caption: General workflow for in vivo studies with this compound.

References

Technical Support Center: Troubleshooting Isocorynoxeine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the analysis of Isocorynoxeine using reverse-phase high-performance liquid chromatography (RP-HPLC). The content is structured in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in RP-HPLC?

The most common cause of peak tailing for this compound, an alkaloid with basic amine groups, is secondary interaction with the stationary phase.[1][2] In RP-HPLC, the primary retention mechanism should be hydrophobic interaction with the C18 or C8 chains. However, this compound can also interact with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[3][4] This secondary ionic interaction is stronger than the primary hydrophobic one, causing a portion of the analyte molecules to be retained longer, which results in a tailing or asymmetric peak.[4]

Other potential causes include:

  • Column Overload : Injecting too high a concentration of the sample.[5][6]

  • Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase.[7]

  • Column Degradation : A void at the column inlet or a contaminated/blocked frit.[5][6]

  • Extra-column Volume : Excessive tubing length or diameter between the injector, column, and detector.[3][5]

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like this compound.[8][9] The effect is twofold, involving both the analyte and the stationary phase.

  • Analyte Ionization : As a basic compound, this compound will be protonated (positively charged) in an acidic mobile phase.

  • Silanol Group Ionization : The residual silanol groups on the silica surface are acidic (pKa ≈ 3.5–4.5).[7] At a pH above this range, they become deprotonated and carry a negative charge (SiO-), which strongly attracts the positively charged this compound, causing significant tailing.[4]

To minimize this interaction, it is crucial to operate at a low pH (typically ≤ 3.0).[1][10][11] At this pH, the silanol groups are fully protonated (neutral), eliminating the strong ionic interaction and leading to a more symmetrical peak shape.[1]

Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase Interactions

pH RangeState of this compound (Base)State of Silanol Groups (Acid)Resulting InteractionExpected Peak Shape
< 3.0 Protonated (R₃NH⁺)Neutral/Protonated (Si-OH)Minimized ionic interaction; primary hydrophobic retention dominates.Symmetrical
3.5 - 7.0 Protonated (R₃NH⁺)Partially to Fully Ionized (SiO⁻)Strong secondary ionic interaction between analyte and stationary phase.Significant Tailing
> 7.0 Neutral (R₃N)Fully Ionized (SiO⁻)Interaction is reduced, but silica-based columns can dissolve at high pH.Improved, but column stability is a major concern.

Q3: What type of HPLC column is recommended to prevent this compound peak tailing?

Selecting the right column chemistry is a proactive measure to prevent peak tailing.[10] For basic compounds like this compound, the following column types are recommended:

  • End-capped Columns : After the primary C18 or C8 ligands are bonded to the silica, a secondary reaction is performed using a small silylating agent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups.[1][10] This reduces the number of sites available for secondary interactions.

  • Base-Deactivated Silica (BDS) or Type B Silica Columns : These columns are made from high-purity silica with a lower concentration of acidic silanol groups and trace metal contaminants.[11][12] This inherently reduces the potential for peak tailing with basic analytes.

  • Hybrid Silica Columns : These columns incorporate organic groups into the silica matrix, improving pH stability and further shielding silanol activity.[11]

Q4: Can my sample preparation or injection parameters be the source of the peak tailing?

Yes, sample and injection parameters can significantly distort peak shape.

  • Sample Overload : If the injected mass of this compound is too high, it can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape and a decrease in retention time.[7][13] To diagnose this, dilute the sample by a factor of 10 and reinject; if the peak shape improves, the original sample was overloaded.[7]

  • Injection Solvent Strength : If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting with 5% acetonitrile), the sample band will not focus properly at the head of the column.[7] This can cause broad and tailing peaks, especially for early-eluting compounds. The best practice is to dissolve the sample in the initial mobile phase or a weaker solvent.[7]

Q5: All of my peaks are tailing, not just the this compound peak. What should I check?

If all peaks in the chromatogram exhibit tailing, the problem is likely systemic rather than chemical. Common culprits include:

  • Column Void : A void or channel in the packing material at the column inlet can distort the flow path, causing band broadening and tailing for all compounds.[7][10] This can be caused by pressure shocks or operating outside the column's stable pH range.

  • Blocked Inlet Frit : Particulate matter from the sample or system can clog the inlet frit of the column, leading to poor peak shape for all analytes.[13] Reversing and flushing the column (if the manufacturer permits) may resolve this.

  • Extra-Column Dead Volume : This refers to any empty space in the flow path outside of the column itself, such as using tubing with an unnecessarily large internal diameter, long tubing runs, or having a gap between the tubing and the fitting ferrule.[3][5]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

When encountering peak tailing for this compound, a systematic approach is crucial for efficient problem-solving. The following workflow guides the user from initial observation to a potential solution.

G cluster_legend Legend Start Start/End Process Process Step Decision Decision Point Issue Potential Issue A This compound Peak Tailing Observed B Tailing on ALL peaks? A->B C Systemic Issue Likely B->C Yes E Analyte-Specific Issue B->E No D Check for column void or blocked frit. Inspect/replace tubing and fittings. C->D P Problem Solved D->P F Optimize Mobile Phase E->F G Is pH <= 3.0? F->G H Lower mobile phase pH using 0.1% Formic or Phosphoric Acid. G->H No I Evaluate Column Chemistry G->I Yes H->P J Using end-capped or base-deactivated column? I->J K Switch to a modern, high-purity, end-capped C18 column. J->K No L Check Sample & Injection J->L Yes K->P M Dilute sample 10x and reinject. Did peak shape improve? L->M N Reduce sample concentration. Original was overloaded. M->N Yes O Dissolve sample in initial mobile phase and reinject. M->O No N->P O->P G cluster_silica Silica Stationary Phase (pH > 4) C18 C18 Hydrophobic Chain Silanol Ionized Silanol Group (SiO⁻) Analyte Protonated this compound (Analyte-NH⁺) Analyte->C18 1. Primary (Desirable) Hydrophobic Interaction Analyte->Silanol 2. Secondary (Problematic) Ionic Interaction

References

How to minimize Isocorynoxeine degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Isocorynoxeine during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the alkaloids. 2. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound. 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient for efficient mass transfer. 4. Degradation of this compound: The target compound may be degrading during the extraction process (see below).1. Improve Lysis: Reduce the particle size of the plant material by grinding. Consider using techniques like ultrasound-assisted extraction (UAE) to enhance cell wall disruption. 2. Optimize Solvent: this compound is soluble in polar organic solvents. A mixture of methanol or ethanol with water is often effective. Experiment with different ratios to find the optimal polarity. 3. Adjust Extraction Parameters: Increase the extraction time or temperature moderately. However, be aware that excessive heat can lead to degradation. Dynamic maceration is often a good balance. 4. Minimize Degradation: Refer to the solutions for "High Levels of this compound Degradation."
High Levels of this compound Degradation 1. Thermal Degradation: High temperatures can cause the degradation of this compound. 2. Isomerization: this compound can isomerize into its stereoisomers, such as rhynchophylline, especially under the influence of heat and certain solvents.[1][2] 3. Oxidative Degradation: Exposure to oxygen can lead to the oxidation of the alkaloid structure. 4. pH-Induced Degradation: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of this compound.[3][4]1. Use Low-Temperature Extraction Methods: Employ methods like dynamic maceration or ultrasound-assisted extraction at controlled, lower temperatures. Avoid high-temperature methods like reflux extraction.[1] 2. Control Temperature and Time: Keep the extraction temperature below 50°C and minimize the extraction time to reduce the rate of isomerization.[2] 3. Prevent Oxidation: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like ascorbic acid to the extraction solvent. 4. Maintain Optimal pH: Use a neutral or slightly acidic extraction medium (pH 4-6) to enhance stability.[3][5]
Presence of Impurities in the Final Extract 1. Co-extraction of Other Compounds: The solvent may be extracting a wide range of compounds with similar polarities. 2. Formation of Degradation Products: The impurities may be degradation products of this compound.1. Use a More Selective Solvent System: Experiment with different solvent mixtures to selectively extract this compound. 2. Employ Post-Extraction Purification: Use techniques like column chromatography or solid-phase extraction (SPE) to purify the extract and remove unwanted compounds. 3. Minimize Degradation: Follow the recommendations for minimizing degradation to reduce the formation of impurity-causing degradation products.
Difficulty in Quantifying this compound 1. Poor Chromatographic Resolution: this compound and its isomers or other related alkaloids may not be well-separated during HPLC analysis. 2. Lack of a Stable Reference Standard: The this compound reference standard itself may be degrading.1. Optimize HPLC Method: Adjust the mobile phase composition, pH, and column temperature to improve the separation of this compound from its isomers and other compounds. A monolithic RP-18e column can provide faster separation.[6] 2. Properly Store Reference Standards: Store this compound reference standards at low temperatures (-20°C) and protected from light to ensure their stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The most significant degradation pathway for this compound during extraction is isomerization to its stereoisomers, such as rhynchophylline.[1][7] This process is primarily driven by heat and can be influenced by the solvent system and pH.[1][2]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures significantly accelerate the degradation of this compound and its isomers. The thermal transformation of related oxindole alkaloids, rhynchophylline and isorhynchophylline, follows first-order reaction kinetics, with the rate of conversion increasing with temperature.[2] To maintain stability, it is recommended to conduct extractions at lower temperatures (e.g., below 50°C).[2]

Q3: What is the optimal pH for extracting this compound to minimize degradation?

A3: While specific pH-rate profiles for this compound are not extensively documented, related alkaloids show greater stability in neutral to slightly acidic conditions (pH 4-6).[3][5] Highly acidic or alkaline conditions can catalyze degradation.[4] Therefore, maintaining the pH of the extraction solvent in the slightly acidic to a neutral range is advisable.

Q4: Can the choice of extraction solvent influence this compound degradation?

A4: Yes, the solvent can play a role. Polar protic solvents, often used for alkaloid extraction, can facilitate isomerization. The polarity of the solvent can affect the equilibrium between this compound and its isomers.[1] It is important to select a solvent system that provides good solubility while minimizing degradation.

Q5: Are there any additives that can help stabilize this compound during extraction?

A5: Yes, adding antioxidants to the extraction solvent can help prevent oxidative degradation. Ascorbic acid is a common and effective antioxidant to consider. Performing the extraction under an inert atmosphere, such as nitrogen or argon, will also minimize oxidation.

Data on Isomerization of Related Oxindole Alkaloids

The following table summarizes the kinetic parameters for the thermal transformation of rhynchophylline and isorhynchophylline, which are stereoisomers of this compound. This data illustrates the impact of temperature on the stability of these compounds.[2]

Heating Temperature (°C)Rhynchophylline (k/h⁻¹)Rhynchophylline (t₀.₅/d)Isorhynchophylline (k/h⁻¹)Isorhynchophylline (t₀.₅/d)
500.000932.080.000396.25
600.00377.800.001224.06
700.00783.700.0025-

k = rate constant; t₀.₅ = half-life

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimized Degradation

This protocol is designed to maximize the yield of this compound while minimizing its degradation through isomerization and oxidation.

Materials:

  • Dried and powdered Uncaria plant material (e.g., hooks and stems)

  • Methanol/water (80:20, v/v) with 0.1% ascorbic acid

  • Nitrogen or Argon gas

  • Ultrasonic bath

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Weigh 10 g of powdered plant material and place it in a flask.

  • Add 100 mL of the methanol/water/ascorbic acid extraction solvent.

  • Purge the flask with nitrogen or argon gas for 5 minutes to displace oxygen.

  • Seal the flask and place it in an ultrasonic bath at a controlled temperature of 40°C for 30 minutes.

  • After sonication, filter the mixture to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue with another 100 mL of the extraction solvent to ensure complete extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a suitable solvent for HPLC analysis.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC-UV

This method allows for the separation and quantification of this compound and its common isomer, rhynchophylline.

HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a pH 4.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound and rhynchophylline of known concentrations.

  • Prepare the sample for injection by dissolving the dried extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the standards and the sample into the HPLC system.

  • Identify the peaks for this compound and rhynchophylline based on their retention times compared to the standards.

  • Quantify the amount of each compound by comparing the peak areas with the calibration curves generated from the standard solutions.

Visualizations

experimental_workflow start Start: Dried Uncaria Plant Material powder Powdering of Plant Material start->powder extraction Ultrasonic Extraction (Methanol/Water with Ascorbic Acid, 40°C, 30 min) Under Inert Atmosphere powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <40°C) filtration->concentration analysis HPLC-UV Analysis (Quantification of this compound and Degradation Products) concentration->analysis end End: Purified this compound Data analysis->end neuroprotective_pathway This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits survival Neuronal Survival akt->survival bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis (Neuronal Cell Death) bcl2->apoptosis Inhibits vasodilation_pathway cluster_endo cluster_smc This compound This compound endothelial_cell Endothelial Cell enose eNOS endothelial_cell->enose no Nitric Oxide (NO) enose->no Converts l_arginine L-Arginine l_arginine->enose smooth_muscle_cell Smooth Muscle Cell sgc sGC smooth_muscle_cell->sgc cgmp cGMP sgc->cgmp Activates conversion gtp GTP gtp->sgc relaxation Vasodilation cgmp->relaxation

References

Technical Support Center: Isocorynoxeine Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isocorynoxeine metabolite profiling. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying the metabolism of this bioactive alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the analysis of this compound and its metabolites.

Q1: My LC-MS/MS analysis of this compound metabolites is showing poor peak shape (tailing or fronting). What are the possible causes and solutions?

A1: Poor peak shape is a common issue in liquid chromatography that can affect resolution and quantification. Here are the likely causes and troubleshooting steps:

  • Column Overload: Injecting too high a concentration of your sample can lead to peak tailing.

    • Solution: Dilute your sample or decrease the injection volume.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: First, try regenerating the column according to the manufacturer's instructions. If performance does not improve, replace the analytical column.[1]

  • Contamination: Buildup of contaminants from the sample matrix or mobile phase can affect peak shape.

    • Solution: Ensure you are using high-purity solvents and additives (LC-MS grade). Regularly flush your system and use a guard column to protect your analytical column.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and retention of alkaloids like this compound.

    • Solution: Ensure the mobile phase pH is controlled and appropriate for your analytes. Using a buffer can help maintain a stable pH.

  • Secondary Interactions: Analyte interactions with active sites on the silica surface of the column can cause peak tailing.

    • Solution: Adding a small amount of a competing base to the mobile phase or using a column with end-capping can mitigate these interactions.

Q2: I am observing significant retention time shifts in my chromatograms. How can I troubleshoot this?

A2: Retention time stability is crucial for reliable metabolite identification and quantification. Fluctuations can be caused by several factors:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit.

    • Solution: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a stable temperature throughout your analytical run.

  • Column Degradation: As the column ages, its retention characteristics can change.

    • Solution: Monitor column performance with a standard compound. If retention times consistently shift for your standards, it may be time to replace the column.

  • Flow Rate In-stability: Issues with the LC pump can cause the flow rate to fluctuate.

    • Solution: Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.

Q3: I am struggling with the identification of this compound metabolites, especially isomers. What strategies can I employ?

A3: this compound undergoes extensive metabolism, leading to the formation of numerous isomers (e.g., hydroxylated metabolites at different positions) that can be challenging to distinguish by mass spectrometry alone.[2]

  • High-Resolution Mass Spectrometry (HRMS): Use of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provides accurate mass measurements, which can help in determining the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Detailed analysis of the fragmentation patterns of the parent ion can provide structural information to help differentiate isomers. Different collision energies should be tested to obtain informative fragment ions.

  • Chromatographic Separation: Optimizing your liquid chromatography method is crucial for separating isomeric metabolites. Experiment with different column chemistries (e.g., C18, HILIC), mobile phase compositions, and gradients.

  • Reference Standards: When available, comparing the retention time and MS/MS spectra of your unknown metabolite with a certified reference standard is the most definitive way to confirm its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for novel metabolites, isolation of the metabolite followed by NMR analysis is often necessary.[2]

Q4: I am experiencing low signal intensity or ion suppression for my analytes. What can I do to improve sensitivity?

A4: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of your target analytes.[3]

    • Solution: Improve your sample preparation method to remove interfering matrix components. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[4] Also, optimizing the chromatographic separation to separate analytes from the bulk of the matrix components is crucial.

  • Ion Source Optimization: The settings of your ion source (e.g., spray voltage, gas flows, temperature) have a significant impact on ionization efficiency.

    • Solution: Optimize these parameters for this compound and its expected metabolites using a standard solution.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can affect ionization.

    • Solution: Experiment with different additives and concentrations to find the optimal conditions for your analytes in positive or negative ion mode.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolites from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (40.0 mg/kg)Intraperitoneal Administration (15 mg/kg)
Tmax (h) 3Not Reported
Cmax (ng/mL) 336.7Not Reported
t1/2 (h) 1.054.9 ± 2.1
LLOQ (ng/mL) 51

Data compiled from multiple sources.[5][6][7]

Table 2: Identified this compound Metabolites in Rats

Metabolite IDMetabolite NameBiotransformationBiological Matrix
M111-hydroxythis compoundHydroxylationPlasma, Urine, Feces, Bile, Heart, Kidneys
M210-hydroxythis compoundHydroxylationPlasma, Urine, Feces, Bile, Heart, Kidneys
-11-hydroxythis compound 11-O-β-D-glucuronideGlucuronidationLiver, Bile
-10-hydroxythis compound 10-O-β-D-glucuronideGlucuronidationLiver, Bile
-5-oxoisocorynoxeinic acidOxidation, HydrolysisUrine
-This compound-N-oxideN-oxidationUrine
-17-O-demethyl-16,17-dihydro-5-oxothis compoundDemethylation, Reduction, OxidationUrine
-CorynoxeineIsomerizationUrine

This table presents a selection of identified metabolites. A total of 35 metabolites have been tentatively identified in rats.[2][5][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound metabolite profiling.

Protocol 1: Sample Preparation from Rat Plasma

  • Thaw Plasma: Thaw frozen rat plasma samples on ice.

  • Aliquoting: Take a 100 µL aliquot of the plasma sample and place it in a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard solution (e.g., midazolam at a suitable concentration) and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Rat Urine

  • Thaw Urine: Thaw frozen rat urine samples on ice.

  • Centrifugation: Centrifuge the urine sample at 10,000 rpm for 10 minutes at 4°C to remove any particulate matter.[10]

  • Dilution: Take a 100 µL aliquot of the supernatant and dilute it with 400 µL of the initial mobile phase.[10]

  • Vortexing: Vortex the diluted sample for 30 seconds.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: UPLC-Q-TOF-MS Conditions for Metabolite Profiling

  • Chromatographic System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-95% B

    • 20-22 min: 95% B

    • 22-22.1 min: 95-5% B

    • 22.1-25 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo G2 Q-TOF

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 35 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Mass Range: m/z 50-1200

  • Data Acquisition: MSE mode (simultaneously acquires low-energy MS and high-energy MS/MS data)

Visualizations

This compound Metabolism Workflow

Isocorynoxeine_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation / Dilution Protein Precipitation / Dilution Biological Sample->Protein Precipitation / Dilution Centrifugation Centrifugation Protein Precipitation / Dilution->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution Filtration Filtration Evaporation & Reconstitution->Filtration UPLC-Q-TOF-MS UPLC-Q-TOF-MS Filtration->UPLC-Q-TOF-MS Data Acquisition (MSE) Data Acquisition (MSE) UPLC-Q-TOF-MS->Data Acquisition (MSE) Data Processing Data Processing Data Acquisition (MSE)->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification

Caption: A generalized workflow for the analysis of this compound metabolites.

Proposed Neuroprotective Signaling Pathway of this compound

Neuroprotective_Signaling_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocates to nucleus and binds HO-1 HO-1 ARE->HO-1 promotes transcription of Neuroprotection Neuroprotection HO-1->Neuroprotection leads to

References

Enhancing the yield of Isocorynoxeine from natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Isocorynoxeine from natural product extraction, primarily from Uncaria rhynchophylla (Cat's Claw).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a tetracyclic oxindole alkaloid.[1][2] Its primary natural source is the plant Uncaria rhynchophylla, a component used in many traditional Chinese herbal formulas.[1][3]

Q2: What are the general principles for extracting alkaloids like this compound from plant material?

A2: The general process involves several key steps. First, the dried and ground plant material is treated with an acidic solution (pH < 2) to form alkaloid salts, which are water-soluble.[4] The solution is then filtered and washed with a non-polar solvent to remove lipids and other impurities.[4] Afterward, the aqueous extract is made alkaline (pH > 9) to convert the alkaloid salts back to their free base form. This allows the alkaloids to be extracted into a suitable organic solvent, which is then concentrated to yield the crude extract.[4][5]

Q3: Which solvents are most effective for extracting this compound?

A3: Hydroethanolic solutions (a mix of ethanol and water) are commonly used.[2] Studies on the broader class of tetracyclic oxindole alkaloids from Cat's Claw suggest that a 62% (v/v) ethanol concentration can be optimal for maximizing yield.[2] Maceration with 70% aqueous ethanol followed by reflux has also been documented.[3] Methanol is another effective solvent due to its ability to dissolve a wide range of compounds.[6] The choice of solvent is critical and should be based on the polarity of the target alkaloid.[6]

Q4: How does temperature affect the stability and yield of this compound during extraction?

A4: Temperature is a critical factor. While moderate heat can increase extraction efficiency, high temperatures can cause degradation of heat-sensitive alkaloids.[7][8] For related alkaloids in Uncaria rhynchophylla, ultrasonic extraction at a lower temperature yielded significantly higher recovery rates compared to heat-reflux extraction, which caused chemical transformation of the compounds.[9] Therefore, maintaining lower temperatures (e.g., 40-60°C) or using non-thermal methods is advisable.[7]

Q5: What are the common methods for purifying this compound from a crude extract?

A5: Purification involves a combination of chromatographic techniques.[10] Commonly used methods include column chromatography over silica gel, aluminum oxide, or Sephadex LH-20.[11] Macroporous resins can also be employed for initial purification from a decoction.[12][13] For final high-purity isolation, High-Performance Liquid Chromatography (HPLC) is often used.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Alkaloid Extract

  • Potential Cause: Inefficient initial extraction from plant material.

  • Solution:

    • Particle Size: Ensure the plant material is finely ground (a particle size below 0.5 mm is often optimal) to maximize the surface area for solvent contact.[14]

    • Solvent Optimization: The solvent-to-plant ratio and solvent composition are critical. For tetracyclic oxindole alkaloids, a plant:solvent ratio of 0.5:10 (w/v) has been shown to be effective.[2] Verify that the ethanol concentration is optimized; for this class of alkaloids, around 60-65% ethanol is often a good starting point.[2]

    • pH Adjustment: During the acid-base extraction, ensure the pH is sufficiently low (pH < 2) during the acid wash and sufficiently high (pH > 9) during basification to ensure complete conversion of the alkaloid between its salt and free-base forms.[4]

Problem 2: Suspected Degradation of this compound

  • Potential Cause: Exposure to excessive heat during extraction.

  • Solution:

    • Method Modification: Switch from heat-reflux extraction to a lower-temperature method. Ultrasonic-assisted extraction has been shown to be more suitable for preserving the integrity of related alkaloids from Uncaria rhynchophylla.[9]

    • Temperature Control: If using methods like Soxhlet or reflux, carefully control the temperature to stay within a range that minimizes degradation (e.g., below 60°C).[7][8]

    • Drying Method: The initial drying of the plant material can impact compound stability. Shade drying is often preferred over oven drying at high temperatures as it helps retain volatile and heat-sensitive compounds.[7]

Problem 3: Presence of Impurities in the Final Product

  • Potential Cause: Incomplete removal of non-alkaloidal compounds like fats, pigments, or tannins.

  • Solution:

    • Defatting Step: Before the primary extraction, pre-wash the raw plant powder with a non-polar solvent like hexane to remove lipids and waxes.[15]

    • Liquid-Liquid Partitioning: After obtaining the crude extract, perform multiple liquid-liquid partitioning steps. Washing the acidic aqueous solution with a solvent like chloroform can help remove pigments and other impurities before you basify and extract the alkaloids.[5]

    • Tannin Precipitation: Tannins can bind to and precipitate alkaloids.[16] This can sometimes be addressed by carefully selecting extraction solvents or by adding agents like lime (calcium hydroxide) during the initial extraction, which can help bind tannins and phenolic compounds.[5]

Problem 4: Poor Separation During Chromatography

  • Potential Cause: Improper selection of stationary or mobile phase.

  • Solution:

    • Column Chromatography: If using silica gel, ensure the mobile phase has the correct polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often necessary to separate compounds in a complex mixture.

    • pH of Mobile Phase: For HPLC, especially reverse-phase, the pH of the mobile phase can dramatically affect the retention and peak shape of alkaloids. Buffering the mobile phase is often necessary.

    • Alternative Media: If silica gel provides poor separation, consider other stationary phases like alumina or Sephadex LH-20, which separates based on molecular size and polarity.[11][17]

Data Presentation: Extraction Optimization

The following tables summarize key quantitative data from studies on optimizing the extraction of alkaloids from Uncaria species.

Table 1: Effect of Extraction Method on Alkaloid Recovery

(Data derived from a study on Rhynchophylline and Isorhynchophylline, related alkaloids in the same plant)[9]

Extraction MethodCompoundAverage Recovery (%)Notes
Ultrasonic Extraction Rhynchophylline99.48% - 103.2%Superior recovery, less degradation.
Isorhynchophylline97.00% - 99.59%
Reflux Extraction Rhynchophylline12.60%Significant compound transformation observed.
Isorhynchophylline40.00%

Table 2: Optimized Conditions for Extracting Oxindole Alkaloids from Cat's Claw

(Based on a Box-Behnken design to maximize yield of various compounds)[2]

Compound ClassOptimal Ethanol Conc. (% v/v)Optimal Plant:Solvent Ratio (w/v)Optimal Extraction Time (h)
Tetracyclic Oxindole Alkaloids (TOA)62%0.5:102
Pentacyclic Oxindole Alkaloids (POA)63%0.5:102
All Compounds (Composite)61%0.5:102

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction and Acid-Base Partitioning

  • Preparation: Dry the stems of Uncaria rhynchophylla in the shade and grind into a fine powder (<0.5 mm).

  • Defatting: Macerate 100g of the powder in 500 mL of n-hexane for 24 hours at room temperature to remove lipids. Filter and discard the hexane. Air-dry the plant material.

  • Ultrasonic Extraction:

    • Place the defatted powder in a flask with 500 mL of 62% ethanol-water solution.

    • Perform ultrasonic-assisted extraction for 60 minutes at a controlled temperature of 40°C.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue twice more. Pool the ethanol extracts.

  • Solvent Removal: Concentrate the pooled extracts under reduced pressure using a rotary evaporator at 40°C to remove the ethanol, yielding an aqueous residue.

  • Acidification: Add 100 mL of 1% HCl to the aqueous residue and stir. The pH should be below 2.

  • Purification: Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of ethyl acetate to remove neutral and weakly acidic impurities. Discard the ethyl acetate layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 using ammonium hydroxide.

  • Final Extraction: Extract the alkaline solution three times with 100 mL of chloroform. The free-base alkaloids will move into the chloroform layer.

  • Drying and Concentration: Pool the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude tetracyclic oxindole alkaloid extract.

Visualizations

Troubleshooting_Logic Start Problem: Low this compound Yield Check_Extract Is crude extract yield low? Start->Check_Extract Check_Purity Is final purity low? Start->Check_Purity Check_Extract->Check_Purity No Sol_Crude1 Optimize Extraction: - Check particle size - Verify solvent:plant ratio - Use 60-65% Ethanol Check_Extract->Sol_Crude1 Yes Sol_Purity1 Suspect Degradation? - Switch to Ultrasonic/Low Temp Method - Avoid temps > 60°C Check_Purity->Sol_Purity1 Yes Sol_Purity2 Improve Purification: - Add pre-extraction defatting step - Optimize chromatography (mobile/stationary phase) Check_Purity->Sol_Purity2 Yes Sol_Crude2 Check pH Control: - Ensure pH < 2 for acid wash - Ensure pH > 9 for basification Sol_Crude1->Sol_Crude2 End Yield Enhanced Sol_Crude2->End Sol_Purity1->End Sol_Purity2->End

References

Technical Support Center: Isocorynoxeine Analysis via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UPLC-MS/MS analysis of Isocorynoxeine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for UPLC-MS/MS detection of this compound?

A1: For initial method development, a reversed-phase UPLC system coupled with a tandem mass spectrometer is recommended. Electrospray ionization in positive ion mode (ESI+) is commonly used for this compound.[1][2] A common starting point involves a C18 column with a mobile phase consisting of acetonitrile and water, often with a formic acid additive to improve peak shape and ionization efficiency.[2][3]

Q2: Which ionization mode is best for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the most frequently reported and effective ionization technique for this compound and related alkaloids.[2][4]

Q3: What are the common multiple reaction monitoring (MRM) transitions for this compound?

A3: While specific MRM transitions should be optimized in your laboratory, a commonly used precursor ion for this compound is m/z 383.[1] The selection of product ions will depend on the specific mass spectrometer and collision energy used. It is crucial to perform compound optimization to determine the most sensitive and specific transitions.[5][6]

Q4: How can I prepare plasma samples for this compound analysis?

A4: Two common and effective methods for plasma sample preparation are liquid-liquid extraction (LLE) and protein precipitation. LLE with ethyl acetate has been shown to provide high recovery rates for this compound.[1] Protein precipitation using acetonitrile is a simpler and faster alternative.[2] The choice of method may depend on the required sensitivity and the complexity of the sample matrix.

Q5: What is a suitable internal standard (IS) for this compound quantification?

A5: Midazolam has been successfully used as an internal standard for the UPLC-MS/MS analysis of this compound.[1][7] An ideal internal standard should have similar chromatographic and ionization properties to the analyte but a different mass-to-charge ratio.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the UPLC-MS/MS analysis of this compound.

Poor Peak Shape or Tailing

Problem: My chromatogram for this compound shows significant peak tailing or splitting.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of alkaloids like this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous mobile phase can improve peak symmetry.[2]

  • Strong Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9] Try to dissolve your sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.

  • Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Flush the column with a strong solvent or replace the column if necessary.

Low Signal Intensity or Sensitivity

Problem: I am not getting a strong enough signal for this compound, or my limit of quantification (LLOQ) is too high.

Possible Causes & Solutions:

  • Suboptimal MS Parameters: The ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) need to be optimized for this compound.[4]

  • Inefficient Sample Extraction: The chosen sample preparation method may not be providing adequate recovery. Compare the recovery of different extraction methods, such as liquid-liquid extraction with various solvents and protein precipitation.[1]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound.[10][11] To mitigate this, improve the sample cleanup process, adjust the chromatography to separate this compound from the interfering compounds, or use a stable isotope-labeled internal standard if available.

  • Analyte Degradation: this compound may be unstable under certain storage or experimental conditions.[12][13][14] Ensure proper sample storage (e.g., at low temperatures) and minimize the time samples spend at room temperature before analysis.[15]

Retention Time Shifts

Problem: The retention time for this compound is inconsistent between injections.

Possible Causes & Solutions:

  • Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to retention time shifts.[16] Prepare fresh mobile phases regularly and keep the solvent bottles capped.

  • Column Temperature Fluctuations: Ensure the column oven temperature is stable and consistent.

  • Column Equilibration: Insufficient column equilibration time between injections, especially with gradient elution, can cause retention time drift. Ensure the column is fully equilibrated before each injection.

  • System Leaks: Check for any leaks in the UPLC system, as this can affect the flow rate and pressure, leading to inconsistent retention times.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction of Plasma
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., midazolam).

  • Add 2 mL of ethyl acetate and vortex for 1 minute.[1]

  • Centrifuge the mixture at 1600 x g for 5 minutes.[1]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the initial mobile phase.[1]

  • Inject an appropriate volume (e.g., 10 µL) into the UPLC-MS/MS system.[1]

UPLC-MS/MS Parameters

The following table summarizes typical parameters used for this compound analysis. These should be considered as a starting point and optimized for your specific instrumentation and application.

ParameterTypical Value
UPLC Column C18 (e.g., Zorbax SB-C18, 2.1 mm x 150 mm, 5 µm or UPLC BEH C18)[1][2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.2 - 0.4 mL/min
Gradient Elution A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
Column Temperature 30 - 40°C
Ionization Mode ESI+[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 500°C

Data Presentation

The following tables provide a summary of quantitative data from published methods for this compound analysis.

Table 1: Linearity and Sensitivity of this compound Detection

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Rat Plasma5 - 5005[1]
Rat Plasma1 - 20001[2]
Mouse Blood1 - 10001[3]

Table 2: Precision and Accuracy of this compound Quantification

MatrixPrecision (CV%)Accuracy (%)Reference
Rat Plasma< 15%-[1]
Rat Plasma< 12%86.2% - 110.4%[2]
Mouse Blood≤ 15%86.5% - 110.4%[3]

Table 3: Recovery and Matrix Effect for this compound

MatrixRecovery (%)Matrix Effect (%)Reference
Rat Plasma93.6% - 96.6%-[1]
Rat Plasma> 78.9%89.1% - 99.5%[2]
Mouse Blood64.4% - 86.8%94.1% - 109.4%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the UPLC-MS/MS analysis of this compound.

troubleshooting_logic start Analysis Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention_time Retention Time Shift? start->retention_time solution_ph Adjust Mobile Phase pH peak_shape->solution_ph Yes solution_solvent Check Injection Solvent peak_shape->solution_solvent Yes solution_column Check Column Health peak_shape->solution_column Yes solution_ms Optimize MS Parameters sensitivity->solution_ms Yes solution_extraction Improve Sample Prep sensitivity->solution_extraction Yes solution_matrix Investigate Matrix Effects sensitivity->solution_matrix Yes solution_mobile_phase Check Mobile Phase retention_time->solution_mobile_phase Yes solution_temp Verify Column Temperature retention_time->solution_temp Yes solution_equilibration Ensure Equilibration retention_time->solution_equilibration Yes

Caption: A logical diagram for troubleshooting common UPLC-MS/MS issues.

References

Addressing matrix effects in Isocorynoxeine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Isocorynoxeine. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantification in biological samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound bioanalysis experiments in a question-and-answer format.

Question: I am observing significant ion suppression or enhancement in my this compound signal. What are the potential causes and how can I mitigate this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis.[1] They occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte of interest, in this case, this compound.[1][2] This can lead to inaccurate and imprecise results.[3]

Potential Causes:

  • Endogenous Matrix Components: Phospholipids, proteins, salts, and other small molecules from the biological sample (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization.[2]

  • Exogenous Components: Anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects.[2]

  • Inadequate Sample Preparation: Insufficient removal of interfering substances during sample cleanup is a primary cause of matrix effects.[3][4]

  • Suboptimal Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of this compound with matrix components.[1][3]

Troubleshooting Workflow:

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization start Start: Ion Suppression/Enhancement Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography ppt Protein Precipitation (PPT) lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) is_selection Step 3: Assess Internal Standard chromatography->is_selection gradient Modify Gradient Profile column Change Column Chemistry mobile_phase Adjust Mobile Phase ionization Step 4: Consider Alternative Ionization is_selection->ionization end End: Matrix Effect Minimized ionization->end

Caption: Troubleshooting workflow for addressing matrix effects.

Solutions:

  • Improve Sample Preparation: The goal is to effectively remove interfering matrix components.[3][4]

    • Protein Precipitation (PPT): While fast, it may not provide the cleanest extracts.[5][6] Consider optimizing the precipitating solvent and ratio.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent.[5][7]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest samples by utilizing specific sorbents to retain and elute this compound, while washing away interferences.[1][5]

  • Optimize Chromatographic Conditions: Aim to separate this compound from co-eluting matrix components.[1]

    • Mobile Phase Modification: Adjusting the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., adding formic acid) can improve separation.[8]

    • Gradient Elution: Modifying the gradient slope can enhance the resolution between this compound and interfering peaks.

    • Column Selection: Using a different column chemistry (e.g., C18, HILIC) or a column with a smaller particle size (UPLC) can provide better separation efficiency.

  • Use a Suitable Internal Standard (IS): An appropriate IS can compensate for matrix effects.[2]

    • Stable Isotope-Labeled (SIL) IS: This is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects.

    • Structural Analog IS: If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used.

Question: My recovery of this compound is low and inconsistent. What could be the issue?

Answer:

Low and variable recovery can stem from several factors during the sample preparation process.

Potential Causes:

  • Inefficient Extraction: The chosen extraction method may not be optimal for this compound.

  • Analyte Instability: this compound might be degrading during sample processing or storage.

  • Improper pH: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of alkaloids like this compound.

Solutions:

  • Optimize Extraction Protocol:

    • For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure this compound is in its non-ionized form for efficient partitioning.

    • For SPE: Ensure the correct sorbent type is used. Optimize the wash steps to remove interferences without eluting the analyte, and use an appropriate elution solvent.

  • Assess Analyte Stability: Perform stability studies at various stages of the experimental process (e.g., freeze-thaw, bench-top, post-preparative).

  • Control pH: Carefully control the pH during extraction to maximize the recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how is it quantified?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the biological matrix.[2] It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[2] The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[2]

The Matrix Factor is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

Q2: What are the typical sample preparation methods for this compound bioanalysis?

A2: Commonly used sample preparation methods for this compound and other alkaloids in biological matrices include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5][8][9]

  • Liquid-Liquid Extraction (LLE): Involves extracting this compound from the aqueous biological sample into an immiscible organic solvent, such as ethyl acetate.[5][7]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate this compound from the matrix.[1][5]

Q3: What are the recommended UPLC-MS/MS parameters for this compound quantification?

A3: Based on published methods, the following parameters can be used as a starting point for this compound quantification in rat plasma:[8][9]

ParameterRecommended Condition
Chromatography
ColumnUPLC BEH C18 or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transitionm/z 383.2 → 159.9
Capillary Voltage~2.2 kV
Source Temperature~150 °C
Desolvation Temperature~400 °C

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol describes the quantitative evaluation of matrix effects using the post-extraction spiking method.[2]

cluster_set_b Preparation of Set B start Start: Prepare Solutions set_a Set A: Analyte in Neat Solution start->set_a set_b Set B: Post-Extraction Spiked Matrix start->set_b analyze Analyze all samples by LC-MS/MS set_a->analyze set_b->analyze calculate Calculate Matrix Factor (MF) analyze->calculate end End: Quantify Matrix Effect calculate->end extract Extract blank biological matrix spike Spike analyte into extracted matrix extract->spike

Caption: Workflow for Matrix Effect Assessment.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spiked Matrix): Process blank biological matrix (e.g., plasma) using your validated sample preparation method. After the final extraction step, spike this compound into the clean extract at the same low, medium, and high concentrations as in Set A.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each concentration level:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

Protocol 2: Sample Preparation using Protein Precipitation

This protocol provides a general procedure for sample preparation of plasma samples using protein precipitation with acetonitrile.[8][9]

  • Pipette 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL of a suitable IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.

Quantitative Data Summary

The following table summarizes the validation data from a UPLC-MS/MS method for this compound in rat plasma.[8]

ParameterLow QC (50 ng/mL)Medium QC (900 ng/mL)High QC (1800 ng/mL)
Intra-day Precision (%RSD) < 12%< 12%< 12%
Inter-day Precision (%RSD) < 12%< 12%< 12%
Accuracy (%) 86.2% - 110.4%86.2% - 110.4%86.2% - 110.4%
Matrix Effect (%) 89.1% - 99.5%89.1% - 99.5%89.1% - 99.5%
Recovery (%) > 78.9%> 78.9%> 78.9%

References

Technical Support Center: Chromatographic Resolution of Isocorynoxeine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Isocorynoxeine and its stereoisomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its relevant stereoisomers?

A1: this compound is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus. It is a stereoisomer of Corynoxeine. These compounds are often studied alongside another pair of stereoisomers, Rhynchophylline and Isorhynchophylline, which are also major active components in these plants.[1][2] The structural differences, particularly at the C7 chiral center, lead to distinct pharmacological properties and necessitate precise chromatographic separation.[2]

Q2: Why is the chromatographic resolution of these stereoisomers challenging?

A2: The primary challenge lies in their structural similarity. Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.[3] This results in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Furthermore, some of these isomers, like Rhynchophylline and Isorhynchophylline, can interconvert both in vitro and in vivo, which requires rapid and efficient separation methods to accurately quantify them.[2][4][5]

Q3: What is the typical starting point for separating this compound and its isomers?

A3: A common and effective starting point is Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[6][7] Reversed-phase chromatography using a C18 column is frequently employed. A typical mobile phase consists of a gradient elution with an aqueous component containing a modifier like formic acid and an organic component such as acetonitrile.[2][6][7]

Q4: What is the difference between separating diastereomers and enantiomers?

A4: this compound and Corynoxeine are diastereomers. Diastereomers have different physical properties and can often be separated on standard (achiral) stationary phases like C18.[8] Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral additive in the mobile phase for separation.[9][10]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses common issues encountered during the separation of this compound stereoisomers.

Problem: Poor or no separation between this compound and Corynoxeine peaks (co-elution).

Q: I am seeing a single broad peak or two heavily overlapping peaks. What is the first thing I should adjust? A: The first step is to optimize the mobile phase gradient. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds.

  • Action: Decrease the rate of change of the organic solvent concentration over time. For example, if your gradient runs from 10% to 35% acetonitrile in 3 minutes, try extending that segment to 5 or 7 minutes.[2]

Q: Modifying the gradient didn't provide baseline resolution. What's next? A: Adjust the composition of your mobile phase.

  • Change the Modifier: The pH and ionic strength of the mobile phase can alter the ionization state of the alkaloids, affecting their retention and selectivity. If you are using 0.1% formic acid, try switching to a different modifier or adjusting its concentration.

  • Change the Organic Solvent: While acetonitrile is common, methanol can offer different selectivity for stereoisomers.[11] Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.

Q: I've optimized the mobile phase, but resolution is still insufficient. What other parameters can I change? A: The next step is to evaluate your column and temperature conditions.

  • Lower the Temperature: Reducing the column temperature can sometimes improve the separation of diastereomers, although the effect can vary.[12] It may increase retention time but can also enhance selectivity.

  • Decrease the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times.

  • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative retention mechanisms through pi-pi interactions, which can be effective for aromatic alkaloids.[13]

Q: Can I improve resolution without changing the chemistry? A: Yes, by improving column efficiency (N).

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.

  • Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 3 µm to a 1.7 µm or sub-2 µm particle column) dramatically increases efficiency and resolution.[6][7] This is a core principle of UPLC.

Below is a logical workflow for troubleshooting poor resolution.

G Troubleshooting Workflow for Poor Resolution Start Problem: Poor Peak Resolution Opt_Gradient 1. Optimize Mobile Phase Gradient (Make it shallower) Start->Opt_Gradient Check1 Resolution Sufficient? Opt_Gradient->Check1 Opt_MobilePhase 2. Adjust Mobile Phase Composition (Change solvent or modifier) Check1->Opt_MobilePhase No End Resolution Achieved Check1->End Yes Check2 Resolution Sufficient? Opt_MobilePhase->Check2 Opt_TempFlow 3. Adjust Temperature & Flow Rate (Lower temperature, reduce flow rate) Check2->Opt_TempFlow No Check2->End Yes Check3 Resolution Sufficient? Opt_TempFlow->Check3 Change_Column 4. Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) Check3->Change_Column No Check3->End Yes Check4 Resolution Sufficient? Change_Column->Check4 Improve_Efficiency 5. Increase Column Efficiency (Longer column, smaller particles) Check4->Improve_Efficiency No Check4->End Yes Improve_Efficiency->End

Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.

Experimental Protocols & Data

Protocol 1: Baseline UPLC-MS/MS Method for this compound and Related Alkaloids

This protocol is a synthesized example based on methods reported for the simultaneous determination of Uncaria alkaloids.[2][6][7]

1. Objective: To achieve baseline separation and quantification of this compound, Corynoxeine, Rhynchophylline, and Isorhynchophylline.

2. Materials:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Sample Preparation: Protein precipitation of plasma samples is common. Add 3 volumes of cold acetonitrile (containing an internal standard, if used) to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[2] Collect the supernatant for injection.

3. UPLC & MS/MS Conditions:

The following table summarizes typical starting parameters for a UPLC-MS/MS system.

ParameterRecommended Setting
Column Temperature 40°C
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 1 - 5 µL
Mobile Phase Gradient See Table 2 below
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Recommended UPLC-MS/MS Starting Parameters.[2][6]

4. Recommended Gradient Elution Program:

A gradient is essential for separating these isomers. The following is a representative program.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.0 - 1.00.38515
1.0 - 5.00.385 → 7515 → 25
5.0 - 7.00.375 → 525 → 95
7.0 - 10.00.3595
10.1 - 13.00.38515

Table 2: Example Gradient Elution Program.[2] Note: This gradient should be optimized for your specific instrument and application.

The diagram below illustrates the general experimental workflow.

G General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (with Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column, Gradient Elution) Supernatant->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Data Data Acquisition & Analysis (Quantification, Resolution Check) MSMS->Data

Caption: Workflow from sample preparation to final data analysis for this compound.

References

Validation & Comparative

Isocorynoxeine vs. Corynoxeine: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine and corynoxeine are two major tetracyclic oxindole alkaloid stereoisomers isolated from the medicinal plant Uncaria rhynchophylla. This plant has a long history in traditional medicine for treating central nervous system disorders. Modern research has identified these alkaloids as key bioactive components responsible for the plant's neuroprotective properties. This guide provides a detailed, objective comparison of the neuroprotective effects of this compound and corynoxeine, supported by available experimental data, to aid researchers and professionals in drug development. While both compounds show promise, current literature provides a more extensive characterization of corynoxeine's mechanisms, particularly in models of Parkinson's disease.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and corynoxeine. It is important to note that direct head-to-head quantitative comparisons are limited in the existing literature.

Table 1: Effects on Neuronal Viability and Apoptosis

ParameterThis compoundCorynoxeineExperimental Model
Neuronal Viability Data not extensively available. Extracts of U. rhynchophylla containing this compound show protective effects.Showed protective effects in rotenone-induced Parkinson's disease models.[1]SH-SY5Y cells, primary neurons, animal models of Parkinson's disease.
Anti-Apoptosis General neuroprotective effects suggest anti-apoptotic activity, but specific data on markers is limited.Prevents tyrosine hydroxylase (TH)-positive neuronal loss in rotenone-induced animal models.[1]Rotenone-induced rat and mouse models of Parkinson's disease.[1]
Bax/Bcl-2 Ratio Not specifically reported.Not specifically reported, but prevents neuronal loss, suggesting modulation of this pathway.-
Caspase-3 Activation Not specifically reported.Not specifically reported, but prevents neuronal loss, suggesting modulation of this pathway.-

Table 2: Anti-Neuroinflammatory Effects

ParameterThis compoundCorynoxeineExperimental Model
Microglial Activation Isorhynchophylline (isomer) shows potent inhibition of microglial activation.Diminishes neuroinflammation and significantly decreases the number of active microglia cells.[1]LPS-activated BV-2 microglial cells, rotenone-induced animal models.[1]
Nitric Oxide (NO) Production Isorhynchophylline (isomer) demonstrates concentration-dependent attenuation of NO production.Suppresses inflammatory responses, though specific NO inhibition data is less prominent than for its isomer.LPS-activated N9 microglial cells.
TNF-α Reduction Isorhynchophylline (isomer) concentration-dependently attenuates LPS-induced TNF-α production.Significantly decreases the level of TNF-α in the serum of rotenone-induced mice.[1]LPS-activated N9 microglial cells, rotenone-induced mouse model of Parkinson's disease.[1]
IL-1β Reduction Isorhynchophylline (isomer) concentration-dependently attenuates LPS-induced IL-1β production.Implied reduction through general anti-inflammatory effects.LPS-activated N9 microglial cells.
IL-6 Reduction Not specifically reported.Reduces neuroinflammation, which may include IL-6 modulation.-

Table 3: Modulation of Key Signaling Pathways

Signaling PathwayThis compoundCorynoxeineImplication in Neuroprotection
NF-κB Pathway Isorhynchophylline (isomer) suppresses the degradation of IκBα, inhibiting NF-κB activation.Diminishes neuroinflammation, a process largely regulated by NF-κB.Inhibition of this pathway reduces the expression of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β).
Nrf2/HO-1 Pathway Extracts of U. rhynchophylla induce nuclear translocation of Nrf2 and increase HO-1 expression.Implied activation through general antioxidant effects reported for U. rhynchophylla alkaloids.Activation of this pathway enhances the expression of antioxidant enzymes, protecting against oxidative stress.
mTOR Pathway Not reported.Induces autophagy to decrease α-synuclein aggregates through the mTOR pathway.[1]A key mechanism for clearing toxic protein aggregates in neurodegenerative diseases like Parkinson's.
MAPK Pathway (ERK, p38) Isorhynchophylline (isomer) suppresses the phosphorylation of ERK and p38 MAPKs.Implied modulation through its anti-inflammatory effects.Inhibition of MAPK pathways can reduce the inflammatory response in microglia.

Mechanisms of Action and Signaling Pathways

While both alkaloids exhibit neuroprotective effects, their characterized mechanisms of action differ in the current body of research.

Corynoxeine: Corynoxeine has been notably studied for its therapeutic potential in Parkinson's disease. Its primary neuroprotective mechanism involves the induction of autophagy to clear pathological α-synuclein aggregates. It achieves this by modulating the mechanistic target of the rapamycin (mTOR) pathway.[1] Furthermore, corynoxeine exhibits significant anti-neuroinflammatory properties by inhibiting the activation of microglia and subsequently reducing the production of pro-inflammatory cytokines such as TNF-α.[1]

Corynoxeine_Autophagy_Pathway Corynoxeine Corynoxeine mTOR mTOR Pathway (Inhibition) Corynoxeine->mTOR Neuron Dopaminergic Neuron Survival Autophagy Autophagy (Induction) mTOR->Autophagy inhibits aSyn α-synuclein Aggregates Autophagy->aSyn degrades Clearance Aggregate Clearance Clearance->Neuron

Corynoxeine-mediated induction of autophagy for neuroprotection.

This compound: Specific mechanistic studies on this compound are less common. However, research on its isomer, isorhynchophylline, and on extracts of U. rhynchophylla rich in these alkaloids, provides strong indications of its mechanisms. The primary proposed mechanism is the potent inhibition of neuroinflammation. This is likely achieved by suppressing the NF-κB signaling pathway, which is a master regulator of inflammatory responses in microglia. Additionally, the antioxidant properties of U. rhynchophylla alkaloids are linked to the activation of the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses.

General_Neuroprotective_Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates ProInflammatory Pro-inflammatory Genes (TNF-α, iNOS, IL-1β) Nucleus_NFkB->ProInflammatory activates transcription This compound This compound (via Isorhynchophylline data) This compound->IKK OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 translocates ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes activates transcription Alkaloids U. rhynchophylla Alkaloids (this compound/Corynoxeine) Alkaloids->Keap1

Key anti-inflammatory (NF-κB) and antioxidant (Nrf2) pathways.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the assessment of these compounds.

1. Cell Culture and Neurotoxicity Induction

  • Cell Lines: Human neuroblastoma SH-SY5Y cells are commonly used for neuronal studies, while murine BV-2 or N9 microglial cell lines are used for neuroinflammation assays.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Neurotoxicity/Inflammation Induction:

    • For Parkinson's models in SH-SY5Y cells, neurotoxicity is often induced with agents like rotenone or MPP+.

    • For neuroinflammation studies in microglia, cells are typically stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

2. MTT Assay for Cell Viability

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound or Corynoxeine for a specified period (e.g., 2 hours).

  • Introduce the neurotoxic agent (e.g., rotenone) and co-incubate for 24-48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

3. Griess Assay for Nitric Oxide (NO) Quantification

  • Culture BV-2 or N9 microglial cells in a 24-well plate.

  • Pre-treat with this compound or Corynoxeine for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

4. Western Blotting for Protein Expression

  • Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-iNOS, anti-p-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL detection system and quantify band density using imaging software.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture (e.g., SH-SY5Y, BV-2) Pretreat Pre-treatment with This compound or Corynoxeine Start->Pretreat Induce Induce Stress: - Neurotoxin (Rotenone) - Inflammatory Agent (LPS) Pretreat->Induce Incubate Incubate (24-48h) Induce->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Inflammation Inflammatory Markers (Griess, ELISA) Incubate->Inflammation Protein Protein Expression (Western Blot) Incubate->Protein Analysis Data Analysis & Comparison Viability->Analysis Inflammation->Analysis Protein->Analysis

General experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

Both this compound and corynoxeine are promising neuroprotective agents derived from Uncaria rhynchophylla. Current evidence suggests that corynoxeine has well-documented effects against Parkinson's disease pathology, primarily through the induction of autophagy and suppression of neuroinflammation.[1] this compound, based on data from its isomer and whole extracts, is a potent anti-inflammatory agent, likely acting through the NF-κB and MAPK pathways.

However, a significant gap exists in the literature regarding direct, quantitative comparisons of their efficacy. Future research should focus on:

  • Head-to-head studies comparing the IC₅₀ values of this compound and corynoxeine in various neuroinflammation and neurotoxicity assays.

  • Elucidating the specific molecular targets and mechanisms of this compound in models of neuronal apoptosis and oxidative stress.

  • Investigating the potential synergistic effects of these two alkaloids, as they naturally co-exist in Uncaria rhynchophylla.

A more comprehensive understanding of their individual and combined neuroprotective profiles will be crucial for advancing these natural compounds toward clinical applications for neurodegenerative diseases.

References

A Comparative Efficacy Analysis of Isocorynoxeine and Isorhynchophylline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the pharmacological efficacy of two structurally related tetracyclic oxindole alkaloids: Isocorynoxeine and Isorhynchophylline. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their biological activities, supported by experimental data and detailed methodologies.

Introduction

This compound and Isorhynchophylline are prominent alkaloids isolated from plants of the Uncaria genus, commonly known as Cat's Claw.[1] These compounds have garnered significant interest within the scientific community for their potential therapeutic applications, including neuroprotective, antihypertensive, and anti-inflammatory effects.[2][3][4] While structurally similar, subtle stereochemical differences between this compound and Isorhynchophylline can lead to notable variations in their biological activities and mechanisms of action. This guide aims to elucidate these differences through a detailed comparison of their efficacy in various experimental models.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the efficacy of this compound and Isorhynchophylline across different pharmacological assays.

Assay Target Compound IC50 Value Reference
Electrophysiology (Xenopus Oocytes)5-HT2A Receptor-Mediated CurrentThis compound72.4 µM[4]
Electrophysiology (Xenopus Oocytes)NMDA Receptor-Mediated CurrentIsorhynchophylline48.3 µM[5]
Electrophysiology (Xenopus Oocytes)NMDA Receptor-Mediated CurrentRhynchophylline (structural isomer)43.2 µM[5]

Table 1: Receptor Activity

Assay Cell Line Inducing Agent Compound Effect Reference
Anti-inflammatory AssayMouse N9 Microglial CellsLipopolysaccharide (LPS)IsorhynchophyllinePotent inhibition of NO, TNF-α, and IL-1β production[6]
Anti-inflammatory AssayMouse N9 Microglial CellsLipopolysaccharide (LPS)Rhynchophylline (structural isomer)Inhibition of NO, TNF-α, and IL-1β production[6]
Neuroprotection AssayHT22 Mouse Hippocampal CellsGlutamateThis compoundSignificant neuroprotective effect at maximum concentration[4][7]
Neuroprotection AssayHT22 Mouse Hippocampal CellsGlutamateIsorhynchophyllinePotent neuroprotective effects[8]

Table 2: In Vitro Efficacy

Animal Model Assay Compound Dosage Effect Reference
MiceHead-Twitch Response (5-HT2A receptor-mediated)This compoundNot specifiedReduced head-twitch response[2]
MiceHead-Twitch Response (5-HT2A receptor-mediated)IsorhynchophyllineNot specifiedReduced head-twitch response[2]

Table 3: In Vivo Efficacy

Experimental Protocols

5-HT2A Receptor Activity Assessment in Xenopus Oocytes

Objective: To determine the inhibitory effect of this compound and Isorhynchophylline on 5-HT2A receptor-mediated currents.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove follicular layers.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human 5-HT2A receptor. Injected oocytes are incubated in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the injected oocytes. The oocytes are continuously perfused with a recording solution.

  • Drug Application: Serotonin (5-HT) is applied to elicit an inward current mediated by the 5-HT2A receptors. After a stable baseline response to 5-HT is established, oocytes are pre-incubated with varying concentrations of this compound or Isorhynchophylline before co-application with 5-HT.

  • Data Analysis: The inhibition of the 5-HT-induced current by the compounds is measured. The IC50 value, the concentration of the compound that inhibits 50% of the maximal 5-HT response, is calculated.[2][9][10]

Mouse Head-Twitch Response Assay

Objective: To assess the in vivo antagonistic effect of this compound and Isorhynchophylline on 5-HT2A receptor activation.

Methodology:

  • Animal Model: Male C57BL/6J mice are used for this behavioral assay.[11][12]

  • Drug Administration: Mice are pre-treated with an intraperitoneal (i.p.) injection of either vehicle, this compound, or Isorhynchophylline.

  • Induction of Head-Twitch Response: After a set pre-treatment time, a 5-HT2A receptor agonist, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is administered to induce the head-twitch response.[2]

  • Behavioral Observation: The number of head-twitches is counted for a defined period (e.g., 10-20 minutes) immediately following the administration of the agonist.[13] A head-twitch is characterized as a rapid, side-to-side rotational movement of the head.[12][14]

  • Data Analysis: The frequency of head-twitches in the compound-treated groups is compared to the vehicle-treated control group to determine the inhibitory effect of this compound and Isorhynchophylline.

Anti-inflammatory Activity in Microglial Cells

Objective: To evaluate the anti-inflammatory efficacy of this compound and Isorhynchophylline by measuring the inhibition of pro-inflammatory mediators in activated microglial cells.

Methodology:

  • Cell Culture: Mouse N9 microglial cells are cultured in appropriate media and conditions.[6]

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound or Isorhynchophylline for a specified duration (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a defined incubation period with LPS, the cell culture supernatant is collected. The levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) are quantified using standard assays such as the Griess reagent for NO and ELISA kits for the cytokines.[15]

  • Data Analysis: The concentrations of the inflammatory mediators in the compound-treated groups are compared to the LPS-only treated group to determine the anti-inflammatory activity.

Neuroprotection Assay in HT22 Cells

Objective: To assess the neuroprotective effects of this compound and Isorhynchophylline against glutamate-induced cytotoxicity.

Methodology:

  • Cell Culture: HT22 mouse hippocampal cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.[16][17]

  • Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of this compound or Isorhynchophylline for 1-2 hours.

  • Induction of Cytotoxicity: Glutamate is added to the cell culture medium to induce oxidative stress and cell death.[18][19]

  • Cell Viability Assessment: After 24 hours of glutamate exposure, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm).[20]

  • Data Analysis: The cell viability of the compound-treated groups is compared to the glutamate-only treated group to determine the neuroprotective efficacy.

Signaling Pathways and Mechanisms of Action

This compound and Isorhynchophylline: Modulation of Neurotransmitter Receptors

Both this compound and Isorhynchophylline have been shown to interact with key neurotransmitter receptors in the central nervous system, which is believed to underlie their neuroprotective and psychoactive properties.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT 5-HT 5-HT2A_Receptor 5-HT2A Receptor 5-HT->5-HT2A_Receptor Activates PLC PLC 5-HT2A_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal Excitation (Head-Twitch) Ca_Release->Neuronal_Excitation This compound This compound This compound->5-HT2A_Receptor Antagonizes Isorhynchophylline Isorhynchophylline Isorhynchophylline->5-HT2A_Receptor Antagonizes

5-HT2A Receptor Antagonism by this compound and Isorhynchophylline.
Isorhynchophylline: Anti-inflammatory Signaling in Microglia

Isorhynchophylline has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in microglial cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway MAPK_Pathway MAPK Pathway (ERK, p38) TLR4->MAPK_Pathway Pro-inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) NF-kB_Pathway->Pro-inflammatory_Mediators MAPK_Pathway->Pro-inflammatory_Mediators Isorhynchophylline Isorhynchophylline Isorhynchophylline->NF-kB_Pathway Inhibits Isorhynchophylline->MAPK_Pathway Inhibits

Anti-inflammatory Mechanism of Isorhynchophylline in Microglia.

Summary and Conclusion

This comparative guide highlights the distinct and overlapping pharmacological profiles of this compound and Isorhynchophylline. Both compounds exhibit significant activity as antagonists of the 5-HT2A receptor, suggesting their potential in modulating serotonergic neurotransmission. Furthermore, both alkaloids demonstrate neuroprotective effects against glutamate-induced excitotoxicity.

Notably, Isorhynchophylline has been shown to possess potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways in microglia. While direct comparative anti-inflammatory data for this compound is less available, the activity of its stereoisomer suggests a potential for similar effects.

The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings. The subtle structural differences between this compound and Isorhynchophylline underscore the importance of stereochemistry in determining the pharmacological efficacy and mechanism of action of these promising natural compounds. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential.

References

Isocorynoxeine's Potential in Mitigating Glutamate-Induced Cytotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – In the ongoing quest for effective neuroprotective agents against glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases, the alkaloid Isocorynoxeine, derived from Uncaria rhynchophylla, has emerged as a compound of interest. This guide provides a comparative analysis of the neuroprotective effects of this compound and its related alkaloids against glutamate-induced cell death, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can trigger neuronal cell death when present in excessive concentrations. This process, known as excitotoxicity, is implicated in conditions such as ischemic stroke, traumatic brain injury, and Alzheimer's disease. The development of compounds that can counteract this glutamate-induced damage is a critical area of therapeutic research.

Comparative Efficacy Against Glutamate-Induced Cytotoxicity

While direct quantitative data for this compound's activity against glutamate-induced cytotoxicity is still emerging, studies on closely related alkaloids from Uncaria rhynchophylla, such as hirsutine and rhynchophylline, provide valuable insights. These compounds have demonstrated significant neuroprotective effects. For a robust comparison, we include data on memantine, a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease.

The following table summarizes the neuroprotective activity of these compounds against glutamate-induced cytotoxicity in the HT22 hippocampal neuronal cell line, a widely used in vitro model for studying this phenomenon.

CompoundConcentrationGlutamate ConcentrationCell Viability (%)Reference
Hirsutine Not Specified in Abstract3 mMPotent Neuroprotection[1](--INVALID-LINK--)
Rhynchophylline 50 µMNot Directly Tested (MPP+)~81% (against MPP+)[2](--INVALID-LINK--)
Memantine 12 µM50 µM~84%[1](--INVALID-LINK--)

Note: Data for hirsutine is qualitative as per the available abstract. Rhynchophylline data is against MPP+-induced toxicity, which shares some mechanistic pathways with glutamate excitotoxicity. Memantine data is from differentiated HT22 cells.

Experimental Protocols

A standardized experimental workflow is crucial for the validation of neuroprotective compounds. The following protocol outlines the key steps for assessing the efficacy of a test compound against glutamate-induced cytotoxicity in HT22 cells.

Experimental Workflow: Glutamate-Induced Cytotoxicity Assay

G cluster_setup Cell Culture and Treatment cluster_assay Viability Assessment A Seed HT22 cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat with test compound (e.g., this compound) B->C D Incubate for a defined period C->D E Induce cytotoxicity with glutamate D->E F Incubate for 24 hours E->F G Add MTT reagent F->G H Incubate for 4 hours G->H I Add solubilization solution H->I J Measure absorbance at 570 nm I->J

Caption: Workflow for assessing neuroprotective activity.

Detailed Methodology: MTT Assay
  • Cell Seeding: HT22 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[3]

  • Pre-treatment: The culture medium is replaced with a medium containing the test compound (e.g., this compound, hirsutine, rhynchophylline, or memantine) at various concentrations. The cells are incubated for a period of 1 to 2 hours.

  • Glutamate Challenge: Following pre-treatment, glutamate is added to the wells to a final concentration known to induce significant cell death (e.g., 3-5 mM for undifferentiated HT22 cells or 50 µM for differentiated HT22 cells).[1][3]

  • Incubation: The cells are incubated for 24 hours in the presence of glutamate and the test compound.

  • MTT Assay: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]

  • Solubilization: The formazan crystals formed by viable cells are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[3]

Signaling Pathways in Neuroprotection

Understanding the molecular mechanisms by which these compounds exert their protective effects is crucial for drug development. Glutamate excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent activation of cell death pathways.

Glutamate-Induced Cytotoxicity Pathway

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx ROS ↑ ROS Production Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mito_dys->Apoptosis

Caption: Key events in glutamate-induced cell death.

The neuroprotective mechanisms of the compared compounds involve the modulation of these pathways at different points.

  • This compound and Related Alkaloids: While the precise mechanism of this compound is under investigation, its structural similarity to rhynchophylline suggests a potential role as an NMDA receptor antagonist.[2] Rhynchophylline has been shown to act as a non-competitive NMDA receptor antagonist and also to modulate the pro-survival PI3K/Akt signaling pathway.[2] This dual action of blocking the initial excitotoxic insult and promoting cell survival pathways is a promising therapeutic strategy.

  • Memantine: As a well-characterized uncompetitive NMDA receptor antagonist, memantine blocks the excessive calcium influx through the NMDA receptor channel, thereby directly counteracting the initial trigger of the excitotoxic cascade.[1]

Potential Neuroprotective Mechanisms

G cluster_compounds Neuroprotective Compounds cluster_pathway Cellular Targets & Pathways cluster_outcome Cellular Outcome This compound This compound (and related alkaloids) NMDAR NMDA Receptor This compound->NMDAR Antagonism (putative) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activation Memantine Memantine Memantine->NMDAR Antagonism Ca_influx ↓ Intracellular Ca²⁺ NMDAR->Ca_influx Cell_survival ↑ Cell Survival PI3K_Akt->Cell_survival

Caption: Putative targets of neuroprotective compounds.

Conclusion

The available evidence suggests that this compound and its related alkaloids from Uncaria rhynchophylla hold significant promise as neuroprotective agents against glutamate-induced cytotoxicity. Their potential multi-target mechanism, possibly involving both NMDA receptor antagonism and activation of pro-survival signaling pathways, warrants further investigation. Direct quantitative comparisons with established compounds like memantine will be crucial in validating their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this critical area of drug discovery.

References

Isocorynoxeine: A Comparative Analysis of its Bioactivity within the Uncaria Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of isocorynoxeine, a prominent tetracyclic oxindole alkaloid found in plants of the Uncaria genus, with its structurally related alkaloids: rhynchophylline, isorhynchophylline, and corynoxeine. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences in the pharmacological profiles of these compounds.

Key Findings at a Glance

Recent studies have highlighted the diverse therapeutic potential of Uncaria alkaloids, with activities spanning neuroprotection, anti-inflammation, and cardiovascular effects. While these alkaloids share a common structural scaffold, subtle stereochemical differences significantly influence their biological activity. This guide synthesizes available experimental data to offer a clear comparison, with a focus on their anti-inflammatory and neuroprotective properties.

Comparative Anti-inflammatory Activity

A key study provides a direct comparison of the anti-inflammatory effects of this compound and its related alkaloids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells. Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neuroinflammation. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.

AlkaloidIC50 for NO Inhibition (μM)
This compound 13.7
Corynoxeine15.2
Isorhynchophylline19.0[1]
Rhynchophylline17.5

Lower IC50 values indicate greater potency.

Based on this data, this compound demonstrates the most potent anti-inflammatory activity among the tested Uncaria alkaloids in this assay, exhibiting the lowest IC50 value for the inhibition of nitric oxide production in activated microglia.

Neuroprotective Activities: A Qualitative Comparison

  • This compound has been shown to exert a significant protective effect against glutamate-induced cell death in HT22 hippocampal neurons. This model is relevant for studying mechanisms of neuronal damage in conditions like stroke and neurodegenerative diseases.

  • Isorhynchophylline also exhibits potent neuroprotective effects against glutamate-induced HT22 cell death[2].

  • Rhynchophylline and Isorhynchophylline have been identified as major active components in protecting against beta-amyloid (Aβ)-induced neuronal toxicity, a key pathological hallmark of Alzheimer's disease. Their neuroprotective mechanism is partly attributed to the inhibition of intracellular calcium overloading and the reduction of tau protein hyperphosphorylation[3]. Furthermore, they act as noncompetitive antagonists of the NMDA receptor, which may contribute to their neuroprotective and anticonvulsant activities.

Experimental Methodologies

Inhibition of Nitric Oxide Production in Microglia

The comparative anti-inflammatory data was obtained using the following protocol:

  • Cell Culture: Rat cortical microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent nitric oxide (NO) production.

  • Treatment: Cells were co-treated with LPS and varying concentrations of the individual Uncaria alkaloids (this compound, corynoxeine, isorhynchophylline, rhynchophylline).

  • NO Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production was calculated relative to the LPS-only treated control. IC50 values were then determined from the dose-response curves.

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Rat Cortical Microglia B Cell Culture (DMEM) A->B C LPS Stimulation B->C E Incubation (24h) C->E D Uncaria Alkaloid Treatment (this compound, etc.) D->E F Griess Assay (Nitrite Measurement) E->F G IC50 Calculation F->G G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Neuroinflammation NO->Inflammation Uncaria_Alkaloids This compound & Other Uncaria Alkaloids Uncaria_Alkaloids->NFkB Inhibits

References

A Comparative Analysis of Isocorynoxeine and Synthetic 5-HT2A Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid Isocorynoxeine with synthetic 5-HT2A receptor antagonists. The following analysis is based on available experimental data to delineate their respective pharmacological profiles.

Introduction to 5-HT2A Receptor Antagonism

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. Antagonism of this receptor is a well-established mechanism for atypical antipsychotics and is being explored for other conditions, including anxiety and sleep disorders. While numerous synthetic antagonists have been developed and characterized, there is growing interest in the pharmacological properties of natural compounds. This compound, a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, has been identified as a competitive antagonist of the 5-HT2A receptor[1]. This guide offers a comparative overview of this compound and prominent synthetic 5-HT2A antagonists.

Quantitative Comparison of Antagonist Activity

The following tables summarize the available quantitative data for this compound and a selection of synthetic 5-HT2A antagonists. It is important to note that a direct comparison of potency can be challenging due to variations in experimental assays and conditions.

Table 1: Functional Antagonism at the 5-HT2A Receptor

CompoundAssay TypeSpeciesIC50Notes
This compound Two-Electrode Voltage Clamp (TEVC)Xenopus oocytes expressing human 5-HT2A receptors72.4 µMInhibition of 5-HT-evoked currents.[1]
Ketanserin IP1 Accumulation AssayHuman recombinant5.7 nM-
M100907 (Volinanserin) Calcium Mobilization AssayHuman recombinant0.34 nM-
Pimavanserin IP1 Accumulation AssayHuman recombinant0.5 nMInverse agonist activity.
Risperidone Calcium Mobilization AssayHuman recombinant3.2 nMAlso a potent D2 antagonist.
Spiperone IP1 Accumulation AssayHuman recombinant3.1 nMAlso a potent D2 antagonist.

Table 2: Binding Affinity for the 5-HT2A Receptor

CompoundRadioligandSpeciesKi
This compound --Not available
Ketanserin [3H]ketanserinRat cortex2.0 nM[2]
M100907 (Volinanserin) [3H]ketanserinRat cortex3.0 nM
Pimavanserin [3H]ketanserinHuman recombinant0.89 nM
Risperidone [3H]ketanserinHuman recombinant4.9 nM
Spiperone [3H]spiperoneRat cortex1.1 nM

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to characterize these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol 5-HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response Ca2->Cellular_Response Initiates PKC->Cellular_Response Phosphorylates substrates Serotonin Serotonin (Agonist) Serotonin->5-HT2A_Receptor Binds and Activates Antagonist Antagonist (e.g., this compound) Antagonist->5-HT2A_Receptor Binds and Blocks

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., TEVC, Ca²⁺ flux, IP1) (Determine IC50/EC50, Mode of Antagonism) Binding_Assay->Functional_Assay Inform concentration range Behavioral_Model Behavioral Models (e.g., Head-Twitch Response) (Assess in vivo efficacy) Functional_Assay->Behavioral_Model Select promising candidates Compound Test Compound (this compound or Synthetic Antagonist) Compound->Binding_Assay Compound->Functional_Assay

Caption: General experimental workflow for antagonist characterization.

Detailed Experimental Methodologies

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [3H]ketanserin).

    • Test compounds (this compound, synthetic antagonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Functional Antagonism)

This electrophysiological technique is used to measure ion currents across the membrane of a Xenopus oocyte expressing a specific ion channel or a GPCR that couples to an ion channel.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding the human 5-HT2A receptor.

    • Two-electrode voltage-clamp amplifier and data acquisition system.

    • Glass microelectrodes filled with KCl.

    • Perfusion system.

    • Recording solution (e.g., Ringer's solution).

    • 5-HT (agonist).

    • Test compounds (this compound).

  • Protocol:

    • Inject Xenopus oocytes with cRNA for the human 5-HT2A receptor and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply 5-HT to the oocyte to evoke an inward current, which is mediated by the activation of endogenous calcium-activated chloride channels following 5-HT2A receptor stimulation and subsequent intracellular calcium release.

    • After a stable response to 5-HT is established, co-apply varying concentrations of the antagonist (this compound) with a fixed concentration of 5-HT.

    • Measure the inhibition of the 5-HT-evoked current by the antagonist.

    • Construct a concentration-response curve for the antagonist to determine its IC50 value.

    • To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of several fixed concentrations of the antagonist.

Head-Twitch Response (HTR) in Mice (for In Vivo Efficacy)

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral effect of 5-HT2A receptor agonists. Antagonists are evaluated for their ability to block this response.

  • Materials:

    • Male C57BL/6J mice.

    • 5-HT2A agonist (e.g., DOI or 5-MeO-DMT).

    • Test compounds (this compound, synthetic antagonists).

    • Observation chambers.

  • Protocol:

    • Administer the test compound (antagonist) to the mice via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, administer the 5-HT2A agonist.

    • Place the mice individually in observation chambers.

    • Record the number of head twitches over a specified period (e.g., 30 minutes).

    • Compare the number of head twitches in antagonist-treated groups to a vehicle-treated control group to determine the in vivo efficacy of the antagonist.

Discussion and Conclusion

The available data indicates that this compound is a competitive antagonist of the 5-HT2A receptor, albeit with a significantly lower potency (IC50 in the micromolar range) compared to many well-characterized synthetic antagonists, which typically exhibit nanomolar to sub-nanomolar affinities and potencies. For instance, the IC50 of this compound is several orders of magnitude higher than that of Ketanserin and M100907 in functional assays.

The lack of a Ki value for this compound from radioligand binding studies makes a direct comparison of binding affinity difficult. However, its competitive mechanism of action, as demonstrated in electrophysiological studies, is a valuable piece of information, suggesting it interacts with the same binding site as the endogenous ligand serotonin.

In vivo studies have shown that this compound can attenuate 5-HT2A receptor-mediated behaviors, such as the head-twitch response in mice, confirming its antagonist activity in a physiological context[1]. However, the doses required are relatively high, which is consistent with its lower in vitro potency.

For researchers in drug development, this compound may serve as a lead compound or a pharmacological tool to study the 5-HT2A receptor. Its natural origin could offer a unique chemical scaffold for the design of novel antagonists. However, its lower potency compared to existing synthetic antagonists suggests that significant medicinal chemistry efforts would be required to optimize its activity for potential therapeutic applications.

References

Unveiling the Endothelium-Independent Vasodilator Effect of Isocorynoxeine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocorynoxeine (ICN), a tetracyclic oxindole alkaloid, has demonstrated significant vasodilator properties that are independent of the vascular endothelium. This guide provides a comparative analysis of this compound's efficacy against other known vasodilators, supported by experimental data. We delve into the detailed methodologies of key experiments and present a clear visualization of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Vasodilator Potency

The vasodilator effect of this compound and other reference compounds has been quantified in various studies. The following table summarizes the key parameters, namely the half-maximal effective concentration (EC50) and the maximal relaxation (Emax), observed in endothelium-denuded rat arterial rings pre-contracted with phenylephrine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is a synthesis from multiple sources.

CompoundTissuePre-contraction AgentpD2 (-log EC50 M)Emax (%)Mechanism of Action
This compound Rat Mesenteric ArteryPhenylephrineData not availableDose-dependent relaxationL-type Ca2+ channel inhibition, α1A-adrenoceptor antagonism, K_v channel activation
Verapamil Rat AortaPhenylephrine4.96 ± 1.14[1][2]98[1][2]L-type Ca2+ channel blocker
Sodium Nitroprusside Rat Mesenteric ArteryPhenylephrineNot specified, dose-dependent relaxationNot specified, endothelium-independent relaxation[3]Nitric oxide (NO) donor, guanylate cyclase activator
Nifedipine Rat Mesenteric ArteryNorepinephrine/5-HTNot specified, abolished contraction at 10⁻⁶ MNot specified, abolished contraction at 10⁻⁶ ML-type Ca2+ channel blocker

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates a higher potency. Direct comparison should be made with caution due to potential variations in experimental protocols between studies.

Experimental Protocols

The investigation of endothelium-independent vasodilation typically involves the use of isolated arterial rings in an organ bath system. This allows for the precise measurement of isometric tension changes in response to pharmacological agents.

Preparation of Arterial Rings and Endothelium Removal
  • Tissue Isolation: Male Wistar rats are euthanized, and the superior mesenteric artery or thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Ring Preparation: The artery is cleaned of adhering connective and adipose tissue, and 2-3 mm wide rings are prepared.

  • Endothelium Denudation: To investigate endothelium-independent effects, the endothelium is mechanically removed by gently rubbing the intimal surface of the rings with a fine wire or forceps. The successful removal of the endothelium is functionally verified by the absence of relaxation in response to an endothelium-dependent vasodilator, such as acetylcholine (ACh), in rings pre-contracted with phenylephrine.

Isometric Tension Measurement
  • Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, the bathing solution is changed every 15-20 minutes.

  • Pre-contraction: To induce a stable contraction, a vasoconstrictor agent, typically phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (KCl), is added to the organ bath.

  • Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, the vasodilator agent (e.g., this compound) is added to the bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contracted tension.

  • Data Analysis: The concentration-response curves are then plotted, and pharmacological parameters such as EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in verifying the endothelium-independent vasodilator effect of this compound, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_preparation Vessel Preparation cluster_experiment Isometric Tension Measurement cluster_analysis Data Analysis start Isolate Rat Mesenteric Artery clean Clean Connective Tissue start->clean rings Cut into 2-3 mm Rings clean->rings denude Mechanically Remove Endothelium rings->denude verify Verify Endothelium Removal (Lack of ACh-induced relaxation) denude->verify mount Mount Rings in Organ Bath verify->mount equilibrate Equilibrate under Tension mount->equilibrate precontract Pre-contract with Phenylephrine equilibrate->precontract add_icn Add Cumulative Concentrations of this compound precontract->add_icn record Record Relaxation add_icn->record plot Plot Concentration-Response Curve record->plot calculate Calculate EC50 and Emax plot->calculate

Caption: Experimental workflow for assessing endothelium-independent vasodilation.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane ICN This compound L_type L-type Ca2+ Channel ICN->L_type inhibits alpha1A α1A-Adrenoceptor ICN->alpha1A antagonizes Kv_channel Kv Channel ICN->Kv_channel activates Ca_influx Ca2+ Influx L_type->Ca_influx IP3 IP3 Production alpha1A->IP3 K_efflux K+ Efflux Kv_channel->K_efflux Contraction Vasoconstriction Ca_influx->Contraction IP3->Contraction Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Relaxation Vasodilation Hyperpolarization->Relaxation

Caption: Proposed signaling pathway of this compound's vasodilator effect.

References

A Head-to-Head Study of Isocorynoxeine and its Major Metabolites' Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorynoxeine is a tetracyclic oxindole alkaloid and a major bioactive component of Uncaria rhynchophylla, a plant used in traditional medicine for its neuroprotective, vasodilatory, and blood pressure-lowering effects.[1][2] Upon administration, this compound undergoes extensive metabolism, leading to the formation of several metabolites. Understanding the bioactivity of these metabolites is crucial for a comprehensive assessment of the therapeutic potential and pharmacological profile of this compound. This guide provides a head-to-head comparison of the bioactivity of this compound and its major metabolites, supported by available experimental data.

Data Presentation: Comparative Bioactivity

Direct quantitative comparisons of the bioactivity of this compound and its major metabolites are limited in publicly available literature. However, a key study investigated the neuroprotective effects of this compound and four of its metabolites against glutamate-induced cell death in HT22 hippocampal nerve cells. The results of this study are summarized below.

CompoundBioactivity (Neuroprotection against Glutamate-Induced HT22 Cell Death)Quantitative Data (e.g., IC50, EC50)
This compound Significant neuroprotective effect [1][2]Not reported in the comparative study.
Metabolite M-3 (5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide)Little or weak neuroprotective activity[1][2]Not available
Metabolite M-6 (Corynoxeine)Little or weak neuroprotective activity[1][2]Not available
Metabolite M-7 (17-O-demethyl-16,17-dihydro-5-oxothis compound)Little or weak neuroprotective activity[1][2]Not available
Metabolite M-10 (5-oxoisocorynoxeinic acid)Little or weak neuroprotective activity[1][2]Not available

Note: The metabolites were identified in rat urine. The study by Wen et al. (2015) is the primary source for the direct comparative bioactivity of this compound and its metabolites.

Additionally, this compound has been shown to be an antagonist of the 5-HT2A receptor, with an IC50 of 72.4 μM for the inhibition of 5-HT2A receptor-mediated current response. Corresponding data for its major metabolites is not currently available.

Experimental Protocols

The following is a detailed methodology for the glutamate-induced HT22 cell death assay, a common in vitro model for studying neuroprotection against excitotoxicity.

Cell Culture and Treatment:

  • Cell Line: Murine hippocampal HT22 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • The culture medium is replaced with a serum-free medium.

    • Cells are pre-treated with various concentrations of this compound or its metabolites for a specified period (e.g., 2 hours).

    • Glutamate is then added to the wells at a final concentration of 5 mM to induce excitotoxicity. Control wells receive no glutamate.

    • The cells are incubated for an additional 24 hours.

Assessment of Cell Viability (MTT Assay):

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation: After the 24-hour treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).

Mandatory Visualization

Signaling Pathway of this compound's Neuroprotection

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates This compound This compound HT2A_R 5-HT2A Receptor This compound->HT2A_R Antagonizes Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Leads to PI3K PI3K HT2A_R->PI3K Modulates ROS ROS Production Ca_Influx->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Caption: Proposed signaling pathway for this compound's neuroprotection against glutamate excitotoxicity.

Experimental Workflow for Bioactivity Screening

G start Start: this compound and Metabolites culture Culture HT22 Cells start->culture pretreat Pre-treat with Compounds culture->pretreat glutamate Induce Excitotoxicity (5 mM Glutamate) pretreat->glutamate incubate Incubate for 24h glutamate->incubate mtt MTT Assay incubate->mtt measure Measure Absorbance mtt->measure analyze Analyze Cell Viability measure->analyze end End: Compare Bioactivity analyze->end

Caption: Experimental workflow for assessing the neuroprotective bioactivity of this compound and its metabolites.

References

A Comparative In Vivo Analysis of Isocorynoxeine for Neuroprotective and Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review of published in vivo research, the therapeutic potential of Isocorynoxeine, a tetracyclic oxindole alkaloid, is critically examined against alternative compounds in preclinical models of stroke, dementia, and hypertension. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of this compound's performance, alongside detailed experimental protocols and an exploration of its molecular signaling pathways.

This compound, a primary bioactive component of the traditional medicinal plant Uncaria rhynchophylla, has demonstrated promising neuroprotective and antihypertensive properties in various in vivo studies. This guide delves into the quantitative evidence supporting these effects and juxtaposes it with data from other therapeutic agents to offer a clearer perspective on its relative efficacy.

Neuroprotection: Stroke and Dementia Models

This compound has been investigated for its potential to mitigate neuronal damage in ischemic stroke and to reverse cognitive deficits in models of dementia.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard preclinical paradigm for evaluating the efficacy of neuroprotective agents against ischemic stroke. The primary endpoint in these studies is often the reduction in cerebral infarct volume. While direct quantitative data for this compound's effect on infarct volume in an MCAO model remains to be consolidated in a head-to-head comparison, data from other neuroprotective agents provide a benchmark for efficacy. For instance, studies on apocynin and relaxin have demonstrated significant reductions in infarct volume.[1][2]

Table 1: Comparison of Neuroprotective Effects in MCAO Stroke Model

CompoundAnimal ModelDose and Route of AdministrationKey Findings
This compound Rat/MouseData not availableReported neuroprotective effects
ApocyninMouse2.5 mg/kg, i.p. (pretreatment)Significantly reduced total infarct volume[1]
RelaxinRati.v. (pretreatment)Reduced cortical infarct area by 58.6%[2]
IodixanolRatIntra-arterial infusionReduced infarct volume compared to saline[3]
Dementia: Scopolamine-Induced Cognitive Impairment

The scopolamine-induced amnesia model is widely used to screen compounds for their potential to treat cognitive deficits, a hallmark of dementia. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, and the reversal of these deficits is a key measure of a drug's efficacy. Performance in the Morris water maze, specifically the escape latency to find a hidden platform, is a common behavioral endpoint.

Table 2: Comparison of Efficacy in Scopolamine-Induced Dementia Model

CompoundAnimal ModelDose and Route of AdministrationEffect on Escape Latency in Morris Water Maze
This compound Rat/MouseData not availableReported to improve cognitive function
TAK-147Rat0.1-1.0 mg/kg, i.p.Dose-dependently ameliorated scopolamine-induced increase in escape latency[4]
Ascorbic AcidMouse125 mg/kg, i.p.Partially attenuated scopolamine-induced deficits[5]
DETA NONOateMouse0.05-0.5 mg/kg, i.p.Prevented learning deficits in the acquisition phase[6][7]

Antihypertensive Effects: Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a well-established genetic model of essential hypertension. The primary outcome measure in these studies is the reduction in systolic and diastolic blood pressure.

Table 3: Comparison of Antihypertensive Effects in SHR Model

CompoundAnimal ModelDose and Route of AdministrationBlood Pressure Reduction (Systolic/Diastolic)
This compound SHRData not availableReported antihypertensive effects
AlmorexantSHROralFrom 182/152 mmHg to 149/119 mmHg[8][9]
CatechinSHR50 mg/kg in drinking waterSignificantly lowered blood pressure compared to control[10]
LazaroidSHR10 mg/kg/day, gavageAmeliorated hypertension[11]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model induces focal cerebral ischemia by occluding the middle cerebral artery, a common site of stroke in humans.[12][13] The intraluminal filament technique is a widely used method that does not require a craniectomy.[12]

MCAO_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_occlusion_reperfusion Occlusion & Reperfusion cluster_outcome Outcome Assessment Animal Rodent (Rat/Mouse) Anesthesia Anesthesia Animal->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Expose_Carotid Expose Carotid Arteries Incision->Expose_Carotid Ligate_ECA Ligate External Carotid Artery (ECA) Expose_Carotid->Ligate_ECA Insert_Filament Insert Filament into Internal Carotid Artery (ICA) Ligate_ECA->Insert_Filament Advance_to_MCA Advance to Middle Cerebral Artery (MCA) Insert_Filament->Advance_to_MCA Occlusion Induce Ischemia (e.g., 60-90 min) Advance_to_MCA->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Sacrifice Sacrifice at 24h Reperfusion->Sacrifice Brain_Section Brain Sectioning Sacrifice->Brain_Section TTC_Staining TTC Staining Brain_Section->TTC_Staining Infarct_Volume Measure Infarct Volume TTC_Staining->Infarct_Volume

Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Scopolamine-Induced Dementia Model

This pharmacological model induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[5][11]

Scopolamine_Workflow cluster_animal_groups Animal Groups cluster_treatment_induction Treatment & Induction cluster_behavioral_test Behavioral Testing cluster_data_analysis Data Analysis Control Control Group Drug_Admin Administer this compound/Vehicle Control->Drug_Admin Scopolamine Scopolamine Group Scopolamine->Drug_Admin Treatment This compound + Scopolamine Group Treatment->Drug_Admin Scopolamine_Admin Administer Scopolamine (e.g., 1 mg/kg, i.p.) Drug_Admin->Scopolamine_Admin MWM Morris Water Maze Scopolamine_Admin->MWM Acquisition Acquisition Trials (e.g., 5 days) MWM->Acquisition Probe Probe Trial Acquisition->Probe Escape_Latency Measure Escape Latency Probe->Escape_Latency Time_in_Quadrant Time in Target Quadrant Probe->Time_in_Quadrant SHR_Workflow cluster_animal_groups Animal Groups cluster_treatment Treatment Protocol cluster_bp_measurement Blood Pressure Measurement cluster_data_analysis Data Analysis WKY Wistar-Kyoto (Normotensive Control) Chronic_Admin Chronic Oral Administration (e.g., 4 weeks) WKY->Chronic_Admin SHR_Control SHR (Hypertensive Control) SHR_Control->Chronic_Admin SHR_Treatment SHR + this compound SHR_Treatment->Chronic_Admin Tail_Cuff Tail-Cuff Plethysmography Chronic_Admin->Tail_Cuff Telemetry Radiotelemetry (Continuous) Chronic_Admin->Telemetry SBP Systolic Blood Pressure (SBP) Tail_Cuff->SBP DBP Diastolic Blood Pressure (DBP) Tail_Cuff->DBP Telemetry->SBP Telemetry->DBP Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Ischemia Ischemia/Reperfusion Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation This compound This compound This compound->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection eNOS_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell cluster_outcome Physiological Outcome This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates eNOS_inactive eNOS PI3K_Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (Active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

References

A Comparative Guide to the Pharmacokinetics of Isocorynoxeine and Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally isomeric oxindole alkaloids, Isocorynoxeine and Corynoxeine. Both compounds are principal bioactive constituents of plants from the Uncaria genus, commonly used in traditional medicine. Understanding their absorption, distribution, metabolism, and excretion is crucial for their development as potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and Corynoxeine in mice and rats following oral (p.o.) and intravenous (i.v.) administration. These data have been compiled from independent studies to provide a comparative overview.

Table 1: Comparative Pharmacokinetic Parameters in Mice

ParameterThis compound (5 mg/kg, p.o.)Corynoxeine (5 mg/kg, p.o.)This compound (1 mg/kg, i.v.)Corynoxeine (1 mg/kg, i.v.)
Tmax (h) 0.25 ± 0.110.29 ± 0.14--
Cmax (ng/mL) 198.6 ± 45.7154.2 ± 33.8--
AUC(0-t) (ng/h/mL) 489.5 ± 112.3312.7 ± 68.9150.2 ± 31.5114.5 ± 25.1
AUC(0-∞) (ng/h/mL) 512.8 ± 118.7325.4 ± 72.1155.8 ± 32.7118.9 ± 26.3
t1/2 (h) 1.6 ± 0.40.7 ± 0.21.5 ± 0.30.6 ± 0.1
MRT(0-∞) (h) 1.6 ± 0.30.9 ± 0.21.3 ± 0.20.7 ± 0.1
CL/F (L/h/kg) 18.2 ± 4.220.2 ± 4.5--
Vz/F (L/kg) 45.7 ± 10.519.3 ± 4.3--
F (%) 32.727.3--

Data sourced from Chen et al. (2020).[1][2]

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of U. rhynchophylla Extract)

ParameterThis compoundCorynoxeine
Tmax (h) 0.53 ± 0.340.22 ± 0.08
Cmax (ng/mL) 1.77 ± 0.963.19 ± 1.15
AUC(0-t) (ng/h/mL) 12.04 ± 6.2210.98 ± 3.49
AUC(0-∞) (ng/h/mL) 16.27 ± 7.9312.41 ± 3.52
t1/2 (h) 11.02 ± 3.497.67 ± 2.04
MRT(0-t) (h) 12.63 ± 2.118.87 ± 1.83
CLz/F (L/h/kg) 2.53 ± 1.233.32 ± 0.95
Vz/F (L/kg) 39.98 ± 18.5236.45 ± 10.12

Data sourced from Jiang et al. (2022).[3][4] Note: These parameters were determined after oral administration of a complex extract, which may influence the pharmacokinetic behavior of the individual alkaloids.

Experimental Protocols

The data presented in this guide were primarily generated using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Below is a generalized protocol representative of the methodologies employed in the cited studies.

Animal Studies
  • Subjects: Male Sprague-Dawley rats or Kunming mice were used in the referenced studies.[1][2][3][4] Animals were typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and had free access to food and water.

  • Dosing: For oral administration, compounds were suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by gavage.[1][2] For intravenous administration, compounds were dissolved in a vehicle like saline (containing a small amount of acid to aid dissolution) and injected via the tail vein.[1][2]

  • Blood Sampling: Blood samples were collected from the tail vein or via orbital sinus puncture at predetermined time points into heparinized tubes.[3][4] Plasma was separated by centrifugation and stored at -80°C until analysis.

Sample Preparation
  • Protein Precipitation: A common method for plasma sample preparation involves protein precipitation.[5] An aliquot of plasma is mixed with a precipitating agent, typically acetonitrile or methanol, often containing an internal standard.[5] The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant is then collected for analysis.

UHPLC-MS/MS Analysis
  • Chromatographic Separation: The supernatant is injected into a UHPLC system. Separation is typically achieved on a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18) with a gradient elution.[3][4][6] The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[3][4]

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][4][5] Quantification is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for the analytes and the internal standard.[3][4][5]

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS (Drug and Statistics) or WinNonlin.[7]

Visualizing Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms of action, the following diagrams have been generated using the DOT language.

G General Workflow for a Pharmacokinetic Study cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_prep Animal Acclimatization and Dosing blood_collection Serial Blood Sampling animal_prep->blood_collection Administration sample_prep Plasma Separation and Protein Precipitation blood_collection->sample_prep Sample Collection uhplc_ms UHPLC-MS/MS Analysis sample_prep->uhplc_ms Injection pk_analysis Pharmacokinetic Parameter Calculation uhplc_ms->pk_analysis Concentration Data report Data Interpretation and Reporting pk_analysis->report Parameter Estimation

Figure 1: A generalized workflow for conducting a preclinical pharmacokinetic study.

G Signaling Pathways Modulated by Corynoxeine cluster_pi3k PI3K/Akt Pathway cluster_erk ERK Pathway cluster_mtor Akt/mTOR Pathway Corynoxeine Corynoxeine PI3K PI3K Corynoxeine->PI3K Inhibits ERK ERK1/2 Corynoxeine->ERK Inhibits Akt_mTOR Akt Corynoxeine->Akt_mTOR Inhibits Akt Akt PI3K->Akt COX2 COX-2 Akt->COX2 VSMC_prolif VSMC Proliferation ERK->VSMC_prolif mTOR mTOR Akt_mTOR->mTOR Autophagy Autophagy mTOR->Autophagy

Figure 2: Corynoxeine inhibits the PI3K/Akt and ERK1/2 signaling pathways and induces autophagy by inhibiting the Akt/mTOR pathway.

G This compound and 5-HT2A Receptor Signaling This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Inhibits Serotonin Serotonin (5-HT) Serotonin->Receptor Binds Signaling Downstream Signaling (e.g., IP3/DAG pathway) Receptor->Signaling Activates Response Cellular Response Signaling->Response

Figure 3: this compound acts as an antagonist at the 5-HT2A receptor, inhibiting serotonin-mediated signaling.

Discussion of Comparative Pharmacokinetics

The compiled data reveal several key differences and similarities in the pharmacokinetic profiles of this compound and Corynoxeine.

  • Absorption: Both alkaloids are rapidly absorbed after oral administration in mice, with Tmax values around 0.25-0.29 hours.[1][2] In rats receiving an extract, the absorption also appears to be rapid.[3][4] However, this compound consistently shows a slightly higher oral bioavailability (32.7%) compared to Corynoxeine (27.3%) in mice, suggesting more efficient absorption or less first-pass metabolism for this compound.[1][2]

  • Distribution: The volume of distribution (Vz/F) of this compound in mice (45.7 L/kg) is substantially larger than that of Corynoxeine (19.3 L/kg), indicating more extensive distribution of this compound into tissues.[1][2]

  • Metabolism and Excretion: The half-life (t1/2) of Corynoxeine is shorter than that of this compound in both mice and rats, suggesting a faster elimination of Corynoxeine.[1][2][3][4] This is also reflected in the higher clearance (CL/F) of Corynoxeine in mice.[1][2] The metabolism of this compound has been investigated, with several metabolites identified, including hydroxylated and glucuronidated forms.[8] Studies have also indicated that this compound and Corynoxeine can be interconverted in vivo.[3][4]

Conclusion

This compound and Corynoxeine, despite being structural isomers, exhibit distinct pharmacokinetic profiles. This compound generally demonstrates higher oral bioavailability and a larger volume of distribution, while Corynoxeine is eliminated more rapidly. These differences are critical considerations for the design of future preclinical and clinical studies, including dose selection and frequency of administration. The modulation of different signaling pathways by each compound also warrants further investigation to understand their therapeutic potential and mechanisms of action fully. This comparative guide provides a foundational dataset and methodological overview to aid researchers in the continued exploration of these promising natural products.

References

Validating the Antagonistic Effect of Isocorynoxeine on α1A-Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isocorynoxeine's antagonistic effects on the α1A-adrenoceptor against other well-established antagonists. The information is compiled from preclinical studies and is intended to support further research and development in this area. Quantitative data is presented in standardized tables for objective comparison, and detailed experimental methodologies are provided for key assays.

Executive Summary

This compound (ICN), an indole alkaloid, has been identified as a non-competitive antagonist of the α1A-adrenoceptor. This contrasts with many existing α1A-adrenoceptor antagonists, which act as competitive inhibitors. This guide will delve into the available data for ICN and compare its profile with a range of clinically and experimentally relevant α1A-adrenoceptor antagonists.

Comparative Analysis of α1A-Adrenoceptor Antagonists

The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of various compounds at the α1A-adrenoceptor. Higher pKi and pA2 values indicate greater affinity and potency, respectively.

Table 1: Binding Affinity (pKi) of Antagonists for the Human α1A-Adrenoceptor

CompoundpKi (Human α1A-AR)Selectivity ProfileReference(s)
Tamsulosin10.38α1A/α1D > α1B[1]
Silodosin~9.88 (calculated from 11-fold lower affinity than Tamsulosin)α1A >> α1D > α1B[1]
Prazosin~9.39 (calculated from 9.9-fold lower affinity than Tamsulosin)α1A ≈ α1B ≈ α1D[1]
DoxazosinNot explicitly found for human α1A, but generally non-selectiveα1A ≈ α1B ≈ α1D[2]
Alfuzosin~7.56 (calculated from 280-fold lower affinity than Tamsulosin)α1A ≈ α1B ≈ α1D[1]
Terazosin~8.30 (calculated from 120-fold lower affinity than Tamsulosin)α1A ≈ α1B ≈ α1D[1]
Urapidil~7.30 (calculated from 1200-fold lower affinity than Tamsulosin)α1A < α1D, also 5-HT1A agonist[1]
Naftopidil~7.78 (calculated from 400-fold lower affinity than Tamsulosin)α1D ≥ α1A > α1B[1]
This compound Data not available Non-competitive antagonist

Table 2: Functional Antagonist Potency (pA2) of Antagonists at the α1A-Adrenoceptor

CompoundpA2 ValueTissue/SystemAgonistReference(s)
Tamsulosin9.12Rabbit Ventricular MyocardiumPhenylephrine[3]
SilodosinData not available
Prazosin9.14Rabbit Cutaneous Resistance ArteriesNoradrenaline[4]
DoxazosinData not available
Alfuzosin7.44Rabbit Isolated TrigonePhenylephrine[5]
Terazosin9.28Rat AortaNorepinephrine[6]
Urapidil6.24Rabbit Pulmonary ArteryNorepinephrine
NaftopidilData not available
This compound Not applicable (non-competitive) Rabbit Prostate Phenylephrine

Understanding this compound's Non-Competitive Antagonism

Unlike competitive antagonists that bind to the same site as the endogenous ligand (e.g., norepinephrine) and whose inhibition can be overcome by increasing agonist concentration, this compound acts as a non-competitive antagonist . This suggests that it binds to an allosteric site on the α1A-adrenoceptor, changing the receptor's conformation and preventing its activation, or it may act downstream in the signaling cascade. A hallmark of non-competitive antagonism is a reduction in the maximal response of the agonist, which cannot be restored by increasing the agonist concentration. While a specific IC50 value for this compound's antagonism at the α1A-adrenoceptor was not found in the reviewed literature, its non-competitive nature has been demonstrated in functional assays on rabbit prostate tissue.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize α1A-adrenoceptor antagonists.

Radioligand Binding Assay (Determination of pKi)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells expressing α1A-AR homogenize Homogenize in ice-cold buffer tissue->homogenize centrifuge1 Centrifuge at low speed homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed supernatant1->centrifuge2 pellet Resuspend pellet (membrane fraction) centrifuge2->pellet protein_assay Determine protein concentration pellet->protein_assay incubate Incubate membranes with [3H]prazosin and varying concentrations of antagonist filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Measure radioactivity with a scintillation counter wash->scintillation competition_curve Generate competition binding curve scintillation->competition_curve ic50 Determine IC50 value competition_curve->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff equation ic50->cheng_prusoff pki Calculate pKi (-log Ki) cheng_prusoff->pki

Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Tissues or cells expressing α1A-adrenoceptors are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a fresh buffer, and the protein concentration is determined.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled antagonist being tested.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent α1-adrenoceptor antagonist (e.g., phentolamine).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

    • The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is then calculated as the negative logarithm of the Ki.

Functional Antagonism Assay (Schild Analysis for pA2)

This assay determines the potency of a competitive antagonist by measuring its ability to shift the dose-response curve of an agonist.

G cluster_prep Tissue Preparation cluster_drc Dose-Response Curves cluster_analysis Schild Analysis tissue Isolate tissue (e.g., rat vas deferens) mount Mount in organ bath with physiological salt solution tissue->mount equilibrate Equilibrate under tension mount->equilibrate control_drc Generate cumulative dose-response curve to an α1A-agonist (e.g., phenylephrine) equilibrate->control_drc incubate_antagonist Incubate tissue with a fixed concentration of antagonist control_drc->incubate_antagonist antagonist_drc Generate a second dose-response curve to the agonist incubate_antagonist->antagonist_drc repeat_drc Repeat with increasing concentrations of antagonist antagonist_drc->repeat_drc dose_ratio Calculate dose ratio for each antagonist concentration repeat_drc->dose_ratio schild_plot Plot log(dose ratio - 1) vs. log(antagonist concentration) dose_ratio->schild_plot pa2 Determine pA2 from the x-intercept schild_plot->pa2

Workflow for a functional antagonism assay (Schild analysis).

Detailed Steps:

  • Tissue Preparation:

    • A suitable tissue containing α1A-adrenoceptors (e.g., rat vas deferens, rabbit prostate) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Dose-Response Curves:

    • A cumulative concentration-response curve to a selective α1A-adrenoceptor agonist (e.g., phenylephrine or A-61603) is generated to establish a baseline.

    • The tissue is then washed and allowed to return to baseline.

    • The tissue is incubated with a fixed concentration of the antagonist for a predetermined time to allow for equilibrium.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This process is repeated with increasing concentrations of the antagonist.

  • Schild Analysis:

    • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist.

    • For a competitive antagonist, this should yield a straight line with a slope of 1.

    • The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

G cluster_prep Cell Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis cells Culture cells expressing α1A-AR seed Seed cells into a microplate cells->seed dye_load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->dye_load incubate_antagonist Incubate cells with antagonist or vehicle dye_load->incubate_antagonist add_agonist Add α1A-agonist to stimulate calcium release incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence changes over time using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence response_curves Generate dose-response curves for the antagonist's inhibition measure_fluorescence->response_curves ic50 Determine the IC50 of the antagonist response_curves->ic50

Workflow for an intracellular calcium mobilization assay.

Detailed Steps:

  • Cell Preparation:

    • Cells stably or transiently expressing the human α1A-adrenoceptor are cultured and seeded into a multi-well plate (e.g., 96-well or 384-well).

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, which allows the dye to enter the cells.

  • Fluorescence Measurement:

    • The cells are incubated with varying concentrations of the antagonist or a vehicle control.

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • An α1A-adrenoceptor agonist is added to the wells to stimulate an increase in intracellular calcium.

    • The instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal.

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • The IC50 value for the antagonist is determined from these curves.

Signaling Pathway of α1A-Adrenoceptor Activation and Antagonism

The α1A-adrenoceptor is a Gq-protein coupled receptor. Its activation by an agonist like norepinephrine leads to a cascade of intracellular events resulting in smooth muscle contraction. Antagonists block this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., Norepinephrine) receptor α1A-Adrenoceptor agonist->receptor Activates antagonist Competitive Antagonist (e.g., Tamsulosin) antagonist->receptor Blocks (orthosteric site) icn This compound (Non-competitive) icn->receptor Inhibits (allosteric site) gq Gq protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases contraction Smooth Muscle Contraction ca2->contraction Leads to pkc->contraction Contributes to

References

Independent Verification of Isocorynoxeine's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of Isocorynoxeine against key biological targets, juxtaposed with alternative compounds. Detailed experimental methodologies and relevant signaling pathways are presented to support independent verification and further research.

Comparative Analysis of IC50 Values

This compound, an oxindole alkaloid, has demonstrated inhibitory activity against the 5-HT2A receptor and lipopolysaccharide (LPS)-induced nitric oxide (NO) production. To provide a comprehensive understanding of its potency, the following tables compare its IC50 values with those of other known inhibitors for the same targets.

5-HT2A Receptor Antagonism

This compound exhibits antagonistic properties at the 5-HT2A receptor, a key target in neuropsychiatric drug discovery. Its potency is compared here with established selective 5-HT2A antagonists.

CompoundIC50 ValueTargetNotes
This compound 72.4 µM 5-HT2A Receptor An isorhynchophylline-related alkaloid.
Ketanserin152 ± 23 µM5-HT2A ReceptorA selective 5-HT2 receptor antagonist.[1][2]
MDL 1009073.3 - 5.1 nM5-HT2A ReceptorA potent and highly selective antagonist.[3]
PimavanserinpIC50: 8.75-HT2A ReceptorA selective 5-HT2A receptor inverse agonist.[4]

Note: pIC50 is the negative logarithm of the IC50 value. An pIC50 of 8.7 corresponds to an IC50 of approximately 2 nM.

Inhibition of LPS-Induced Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide in response to lipopolysaccharide (LPS) stimulation in microglial cells, indicating potential anti-inflammatory effects. This activity is compared with other inhibitors of the same pathway.

CompoundIC50 ValueTargetSource Organism/Cell Line
This compound 13.7 µM LPS-induced NO production in primary rat microglia Uncaria rhynchophylla
Epimuqubilin A7.4 µMLPS-induced NO production in RAW 264.7 macrophagesMarine Sponge (Latrunculia sp.)
Sigmosceptrellin A9.9 µMLPS-induced NO production in RAW 264.7 macrophagesMarine Sponge (Latrunculia sp.)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the independent verification of the presented IC50 values.

5-HT2A Receptor Binding Assay (General Protocol)

This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the 5-HT2A receptor. The specific protocol for this compound's IC50 determination is detailed in Matsumoto, K., et al. (2005).

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • A reaction mixture is prepared containing the cell membranes, [3H]-Ketanserin at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM unlabeled Ketanserin).

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 37°C).

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration, and the IC50 value is determined using non-linear regression analysis.

LPS-Induced Nitric Oxide (NO) Production Assay in Microglia

This protocol describes a method to quantify the inhibitory effect of a compound on NO production in LPS-stimulated microglial cells. The specific protocol for this compound can be found in Yuan, D., et al. (2008).[5]

Objective: To measure the concentration of a test compound that inhibits 50% of the NO produced by microglial cells upon stimulation with LPS.

Materials:

  • Primary rat microglial cells or a microglial cell line (e.g., BV-2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compound (e.g., this compound).

  • Griess Reagent (for NO measurement).

  • MTT or similar assay for cell viability.

Procedure:

  • Microglial cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • LPS (e.g., 1 µg/mL) is then added to the wells to stimulate the cells, and they are incubated for a further period (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.

  • Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway and Experimental Workflow

TLR4 Signaling Pathway in LPS-Induced NO Production

Lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria is a potent activator of the innate immune response. In microglial cells, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory mediators, including nitric oxide (NO). This process is a key target for anti-inflammatory drug development.

TLR4_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to iNOS iNOS (Inducible Nitric Oxide Synthase) Nucleus->iNOS transcription & translation iNOS_gene iNOS Gene NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation

Caption: TLR4 signaling cascade initiated by LPS in microglia.

Experimental Workflow for IC50 Determination

The determination of a compound's IC50 value follows a structured experimental workflow, from initial cell culture to final data analysis. This process ensures the reliability and reproducibility of the obtained potency measure.

IC50_Workflow start Start cell_culture Cell Culture (e.g., Microglia) start->cell_culture compound_prep Compound Dilution Series (this compound) start->compound_prep treatment Cell Treatment (Pre-incubation with compound, followed by LPS stimulation) cell_culture->treatment compound_prep->treatment incubation Incubation (e.g., 24 hours) treatment->incubation assay Nitric Oxide Measurement (Griess Assay) incubation->assay viability Cell Viability Assay (e.g., MTT) incubation->viability data_analysis Data Analysis (Calculate % inhibition, non-linear regression) assay->data_analysis viability->data_analysis to confirm non-toxicity ic50 IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of an inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling Isocorynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isocorynoxeine

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier against exposure. It is mandatory to wear the following PPE when handling this compound.[2]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile, butyl rubber).Prevents skin contact. Thicker gloves generally offer better protection.
Body Protection Impervious clothing, such as a lab coat or gown with cuffs.Protects skin from contamination.[1][3]
Respiratory Protection Suitable respirator.Required when engineering controls are insufficient or when handling powders to avoid inhalation of dust or aerosols.[1]

Hands should be washed thoroughly with soap and water before donning and after removing gloves.[3][4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood or other appropriate exhaust ventilation, especially when handling powders or creating solutions.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[1]

  • Consumption: Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

  • Storage Temperatures:

    • Powder: -20°C[1]

    • In solvent: -80°C[1]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[1]

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.[1]

  • Cleanup:

    • Wear full personal protective equipment.[1]

    • For solutions, absorb the spill with a finely-powdered, liquid-binding material like diatomite.[1]

    • Decontaminate surfaces by scrubbing with alcohol.[1]

    • Collect all contaminated materials for proper disposal.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste Treatment:

  • Product: Dispose of the substance at an approved waste disposal plant, following all federal, state, and local regulations.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[1]

  • PPE: Used gloves, gowns, and other disposable PPE should be placed in designated hazardous waste containers.[4]

Do not release into the environment.[1] The high aquatic toxicity of this compound necessitates strict adherence to disposal protocols to prevent environmental contamination.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of procedures for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Receive this compound B Verify Integrity of Packaging A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Well-Ventilated Workspace (e.g., Fume Hood) C->D E Weighing / Aliquoting (Avoid Dust/Aerosol Formation) D->E Proceed to Handling F Perform Experiment E->F G Store Unused Material (Tightly Sealed at -20°C or -80°C) F->G EM1 Spill or Exposure Occurs F->EM1 If Emergency H Decontaminate Workspace with Alcohol G->H Proceed to Cleanup I Segregate Waste (Product, Contaminated PPE, Sharps) H->I J Dispose of Waste in Approved Hazardous Waste Containers I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L EM2 Follow First Aid Measures EM1->EM2 EM3 Clean Up Spill Using Spill Kit EM1->EM3 EM4 Report Incident EM3->EM4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocorynoxeine
Reactant of Route 2
Isocorynoxeine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.